rel-Hydroxy Itraconazole
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C35H38Cl2N8O5 |
|---|---|
Molekulargewicht |
721.6 g/mol |
IUPAC-Name |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m0/s1 |
InChI-Schlüssel |
ISJVOEOJQLKSJU-QURBUZHQSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to rel-Hydroxy Itraconazole
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical and synthetic methodologies related to rel-Hydroxy Itraconazole (B105839). Designed for researchers, scientists, and drug development professionals, this document consolidates key data and protocols to support further investigation and application of this significant active metabolite.
Chemical Structure and Identification
rel-Hydroxy Itraconazole is the major active metabolite of the antifungal drug Itraconazole.[1][2] The "rel-" (relative) stereochemistry designation indicates a specific, but not absolute, spatial arrangement of its chiral centers.
| Identifier | Value |
| IUPAC Name | 4-(4-(4-(4-((2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one[3] |
| SMILES | O=C(N(N=C1)C(C)C(O)C)N1C(C=C2)=CC=C2N(CC3)CCN3C(C=C4)=CC=C4OC--INVALID-LINK--O[C@]5(C6=C(C=C(C=C6)Cl)Cl)CN7C=NC=N7[4] |
| InChI Key | ISJVOEOJQLKSJU-UHFFFAOYSA-N[5][6] |
| CAS Number | 112559-91-8[6] |
| Molecular Formula | C₃₅H₃₈Cl₂N₈O₅[5][6] |
| Molecular Weight | 721.6 g/mol [3] |
Physicochemical and Pharmacokinetic Properties
This compound is a lipophilic molecule with antifungal activity comparable to its parent compound, Itraconazole. It is formed in the body through metabolism of Itraconazole by the cytochrome P450 3A4 (CYP3A4) enzyme.[5][6]
| Property | Value | Source |
| Appearance | White solid | |
| Solubility | Soluble in Acetonitrile:Methanol (1:1) and DMSO (80 mg/mL) | [5] |
| Relative Density | 1.44 g/cm³ | |
| Plasma Protein Binding | 99.5% | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Experimental Protocols
Synthesis of this compound
The total synthesis of hydroxyitraconazole (B3325177) isomers is a complex, multi-step process. A convergent synthetic strategy is often employed, involving the preparation of two key chiral fragments that are later coupled.
A representative synthesis of an enantiomerically-pure hydroxyitraconazole isomer involves:
-
Preparation of the Dioxolane Moiety: This "left-hand" portion of the molecule can be prepared from a suitable chiral starting material. A recycle protocol involving diastereoselective crystallization of a tosylate salt, followed by re-equilibration of the mother liquor and crystallization, can be used to obtain the desired enantiomerically and diastereomerically pure acetonide.
-
Preparation of the Triazolone Moiety: The "right-hand" triazolone fragment is generated by the alkylation of a triazolone precursor with an enantiomerically pure cyclic sulfate (B86663) under mild phase-transfer catalysis conditions.
-
Coupling of the Fragments: A palladium-catalyzed amination reaction is a key step for coupling the dioxolane and triazolone moieties via a piperazine (B1678402) linker to yield the final hydroxyitraconazole isomer.
Analytical Methods for Quantification in Plasma
Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.
3.2.1. HPLC Method with Fluorescence Detection
-
Sample Preparation: Liquid-liquid extraction of plasma samples.
-
To 1 mL of plasma, add an internal standard (e.g., loratidine).
-
Extract with a hexane-dichloromethane (70:30) mixture.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (250 mm x 4.6 mm).
-
Mobile Phase: A mixture of [0.01% triethylamine (B128534) solution (pH 2.8 with orthophosphoric acid)-acetonitrile (46:54)] and isopropanol (B130326) (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
Detector: Fluorescence detector.
-
Excitation Wavelength: 264 nm.
-
Emission Wavelength: 380 nm.
-
-
Linear Range: 5.0 to 500 ng/mL.
3.2.2. LC-MS/MS Method
-
Sample Preparation: Protein precipitation.
-
To 100 µL of plasma in a 96-well plate, add 50 µL of an internal standard solution (e.g., ITZ-D5 and ITZ-OH-D5 in methanol).
-
Precipitate proteins with 400 µL of 0.5% formic acid in acetonitrile.
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm.
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.500 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Mass Transitions:
-
Itraconazole: m/z 705.3 → 392.3.
-
Hydroxy Itraconazole: m/z 721.2 → 408.3.
-
-
Key Parameters: Capillary voltage (3.5 kV), Desolvation Temperature (500°C), Desolvation Flow (900 L/hr).
-
-
Linear Range: 1 to 250 ng/mL.
Visualizations
Metabolic Pathway of Itraconazole
Caption: Simplified metabolic pathway of Itraconazole to its major metabolites.
Experimental Workflow for LC-MS/MS Analysis
Caption: Sample preparation workflow for the LC-MS/MS analysis of this compound.
References
- 1. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. | Sigma-Aldrich [sigmaaldrich.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
The Core Mechanism of Action of rel-Hydroxy Itraconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of rel-hydroxy itraconazole (B105839), the major active metabolite of the broad-spectrum antifungal agent, itraconazole. This document elucidates the dual molecular mechanisms of hydroxy itraconazole: its primary antifungal activity through the inhibition of fungal ergosterol (B1671047) biosynthesis and its significant role as a potent inhibitor of the human cytochrome P450 3A4 (CYP3A4) enzyme. This guide presents quantitative data on its biological activity, details the experimental protocols used for its characterization, and provides visual representations of its metabolic and inhibitory pathways to support further research and drug development.
Introduction
Itraconazole is a widely used triazole antifungal agent effective against a broad range of pathogenic fungi.[1] Following oral administration, itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, into several metabolites.[2] The most prominent of these is hydroxy itraconazole, which circulates in the plasma at concentrations often exceeding that of the parent drug.[3] Crucially, hydroxy itraconazole is not an inactive byproduct but an active metabolite that shares the antifungal properties of itraconazole and significantly contributes to its therapeutic effect and drug-drug interaction profile.[1][4] Understanding the specific mechanism of action of hydroxy itraconazole is therefore critical for optimizing therapeutic strategies and predicting potential adverse effects.
Antifungal Mechanism of Action
The primary antifungal activity of hydroxy itraconazole is functionally identical to that of itraconazole and other azole antifungals.[5] The mechanism is targeted specifically at a crucial pathway in fungal cell physiology, the biosynthesis of ergosterol.
Inhibition of Lanosterol (B1674476) 14α-Demethylase
Hydroxy itraconazole exerts its fungistatic and fungicidal effects by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[6][7] This enzyme is a key component in the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[6] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[7]
By binding to the heme iron of the lanosterol 14α-demethylase, hydroxy itraconazole disrupts the production of ergosterol.[7] This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic methylated sterol precursors. The compromised cell membrane becomes unstable and overly permeable, causing leakage of essential cellular contents and ultimately leading to the inhibition of fungal growth and cell death.[6]
Inhibition of Human Cytochrome P450 3A4 (CYP3A4)
Beyond its antifungal activity, hydroxy itraconazole is a potent inhibitor of human CYP3A4.[3][8] This is a critical aspect of its pharmacology as CYP3A4 is responsible for the metabolism of approximately 50% of clinically used drugs. The inhibition of this enzyme by hydroxy itraconazole is a major contributor to the numerous drug-drug interactions associated with itraconazole therapy.
Hydroxy itraconazole, along with the parent drug, competitively inhibits the active site of CYP3A4.[8] This reduces the metabolic clearance of co-administered drugs that are substrates of CYP3A4, leading to their increased plasma concentrations and a heightened risk of toxicity. The inhibitory potency of hydroxy itraconazole is comparable to, and in some cases greater than, that of itraconazole itself, underscoring its significant contribution to the overall drug-drug interaction profile.[8]
References
- 1. Trough concentration of itraconazole and its relationship with efficacy and safety: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. Intrapulmonary Pharmacokinetics and Pharmacodynamics of Itraconazole and 14-Hydroxyitraconazole at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lnhlifesciences.org [lnhlifesciences.org]
- 8. intertekinform.com [intertekinform.com]
rel-Hydroxy Itraconazole stereoisomers
An In-depth Technical Guide to rel-Hydroxy Itraconazole (B105839) Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole (ITZ) is a broad-spectrum, triazole antifungal agent widely used in the treatment of various fungal infections. Structurally, itraconazole is a complex molecule possessing three chiral centers, leading to the existence of eight potential stereoisomers.[1][2] The clinically administered formulation is a 1:1:1:1 racemic mixture of four cis-diastereomers.[1][2][3]
Following administration, itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites.[1][3] The major active metabolite is hydroxy-itraconazole (OH-ITZ), which itself exhibits potent antifungal activity and contributes significantly to the overall therapeutic and pharmacological effects of the parent drug.[4][5] The hydroxylation of itraconazole occurs on the sec-butyl side chain, introducing a new chiral center and thus doubling the number of possible stereoisomers for the metabolite.
The metabolism of itraconazole is highly stereoselective, meaning that different stereoisomers of the parent drug are metabolized at different rates, leading to a complex and stereochemically distinct profile of metabolites in plasma.[3][6] Understanding the properties of each rel-Hydroxy Itraconazole stereoisomer—a term referring to the relative configuration of the stereoisomers[7]—is critical for a comprehensive grasp of the drug's efficacy, potential for drug-drug interactions, and overall clinical pharmacology.
This technical guide provides a detailed overview of the stereoisomers of hydroxy-itraconazole, focusing on their stereoselective formation, pharmacological activity, and the experimental methodologies employed for their separation and characterization.
Stereoselective Metabolism of Itraconazole
The conversion of itraconazole to hydroxy-itraconazole is a critical metabolic step mediated by CYP3A4. This process is highly stereoselective. In vitro studies using recombinant CYP3A4 have demonstrated that only two of the four clinically administered cis-itraconazole stereoisomers, specifically the (2R,4S,2’R)-ITZ and (2R,4S,2’S)-ITZ isomers, are significantly converted to hydroxy-ITZ, as well as to other secondary metabolites like keto-ITZ and N-desalkyl-ITZ.[1][3][8] Conversely, the (2S,4R,2’R)-ITZ and (2S,4R,2’S)-ITZ isomers are poor substrates for CYP3A4-mediated metabolism.[3][8]
This stereoselectivity has profound implications for the in vivo pharmacokinetics of itraconazole. After a single oral dose, the (2S,4R)-ITZ diastereomers, which are poorly metabolized, reach higher plasma concentrations than the (2R,4S)-ITZ pair.[3] However, this difference diminishes with multiple dosing, a phenomenon attributed to the autoinhibition of CYP3A4 by itraconazole and its metabolites.[3][6]
Figure 1: Stereoselective metabolism of Itraconazole by CYP3A4.
Pharmacological Activity of Stereoisomers
Antifungal Activity
The primary mechanism of itraconazole's antifungal action is the inhibition of fungal lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[2] Hydroxy-itraconazole is an active metabolite that shares this mechanism and exhibits a broad antifungal spectrum comparable to the parent compound.[5]
CYP3A4 Inhibition
A clinically significant aspect of itraconazole's pharmacology is its potent inhibition of CYP3A4, which is the basis for numerous drug-drug interactions. This inhibition is not limited to the parent drug. All four cis-stereoisomers of itraconazole are potent inhibitors of CYP3A4, with IC50 values in the low nanomolar range.[3][8] Furthermore, the major metabolites—hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole—are also potent CYP3A4 inhibitors, in some cases even more potent than the parent compound.[4][12][13] The combined inhibitory effect of the parent drug stereoisomers and the active metabolite stereoisomers explains why in vitro-in vivo extrapolations of drug interactions are more accurate when all these components are considered.[12]
Antiangiogenic and Hedgehog Pathway Inhibition
More recently, itraconazole has been identified as a potent inhibitor of angiogenesis and the Hedgehog (Hh) signaling pathway, activities distinct from its antifungal mechanism.[2][14] Interestingly, the structure-activity relationship for these effects differs from that for antifungal activity. Studies on all eight stereoisomers of itraconazole (four cis and four trans) revealed that while antifungal potency varied significantly between stereoisomers, the antiangiogenic activity was largely independent of the stereochemical configuration.[2] This suggests that the molecular targets for itraconazole's antiangiogenic and antifungal effects are different.[2][14]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacological properties and pharmacokinetics of itraconazole and its hydroxy metabolite.
Table 1: Inhibitory Potency (IC50) of Itraconazole Stereoisomers against CYP3A4-mediated Midazolam Hydroxylation
| Compound | IC50 (nM) |
|---|---|
| (2R,4S,2’R)-ITZ | 3.7 - 14.8[3] |
| (2R,4S,2’S)-ITZ | 3.7 - 14.8[3] |
| (2S,4R,2’R)-ITZ | 3.7 - 14.8[3] |
| (2S,4R,2’S)-ITZ | 3.7 - 14.8[3] |
| Hydroxy-ITZ (mixture) | 4.6[13] |
| Keto-ITZ (mixture) | 7.0[13] |
| N-desalkyl-ITZ | 0.4[13] |
Table 2: Comparative In Vitro Antifungal Activity
| Organism | Itraconazole (IC50) | Hydroxy-Itraconazole (IC50) | Reference |
|---|---|---|---|
| Candida albicans | 0.019 mg/ml | 0.019 mg/ml | [15] |
| Aspergillus fumigatus | 0.078 mg/ml | 0.078 mg/ml | [15] |
| Cryptococcus neoformans | 0.078 mg/ml | 0.078 mg/ml | [15] |
(Note: Values represent mixed isomers. Activities are generally considered equivalent for most fungi.)[9][10]
Table 3: Steady-State Pharmacokinetic Parameters in Healthy Volunteers (200 mg, b.i.d.)
| Compound | Cmax (µg/mL) | AUC (0-24h) (µg·h/mL) | Half-life (h) | Reference |
|---|---|---|---|---|
| Itraconazole (Plasma) | 2.1 ± 0.8 | 34.4 | 23.1 | [16] |
| Hydroxy-ITZ (Plasma) | 3.3 ± 1.0 | 60.2 | 37.2 | [16] |
(Values are Mean ± SD where available. Cmax = Maximum concentration, AUC = Area under the curve.)
Experimental Protocols
Protocol 1: Semipreparative Chiral Separation of Itraconazole Stereoisomers by HPLC
This protocol describes a general approach for the separation of the four cis-stereoisomers of itraconazole, which is a prerequisite for studying the individual properties of their hydroxylated metabolites.
Objective: To isolate the four individual cis-stereoisomers of itraconazole from a racemic mixture.
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a fraction collector.
-
Chromatography Columns: A two-step approach using columns with complementary selectivity is effective.[17]
-
Step 1 Column: Cellulose (B213188) tris-(4-methylbenzoate) based chiral stationary phase.
-
Step 2 Column: Cellulose tris-(3,5-dimethylphenylcarbamate) based chiral stationary phase.
-
-
Mobile Phase: A volatile organic mobile phase without additives is used to facilitate sample recovery after fractionation. A typical mobile phase could be a mixture of n-hexane and ethanol.
-
Procedure: a. Dissolve the itraconazole racemic mixture in a suitable solvent (e.g., mobile phase). b. First Separation: Inject the sample onto the first chiral column. Set the isocratic mobile phase composition and flow rate to achieve separation of the mixture into three fractions: two peaks corresponding to single, pure stereoisomers, and a third, mixed peak containing the two co-eluting stereoisomers.[17] c. Collect the three fractions using the fraction collector. d. Second Separation: Evaporate the solvent from the mixed fraction. Re-dissolve the residue and inject it onto the second chiral column, which has complementary selectivity. e. Elute with the mobile phase to resolve the remaining two stereoisomers. f. Collect the purified fractions.
-
Confirmation: Confirm the purity of each isolated stereoisomer (>97%) using analytical chiral HPLC.[17] Identity can be further confirmed by comparing optical rotation values with published data.[2][17]
Figure 2: Workflow for two-step semipreparative chiral HPLC separation.
Protocol 2: In Vitro CYP3A4 Inhibition Assay using Midazolam
Objective: To determine the inhibitory potency (IC50) of itraconazole or hydroxy-itraconazole stereoisomers on CYP3A4 activity.
Methodology:
-
Materials:
-
Human Liver Microsomes (HLM) or recombinant human CYP3A4.
-
Midazolam (probe substrate).
-
Test Inhibitors (individual ITZ or OH-ITZ stereoisomers).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).
-
Acetonitrile (B52724) (ACN) with internal standard (for quenching).
-
-
Procedure: a. Pre-incubation: In a microcentrifuge tube, combine HLM (or recombinant CYP3A4), phosphate buffer, and a specific concentration of the test inhibitor. Prepare a range of inhibitor concentrations. Include a control with no inhibitor. b. Pre-incubate the mixture for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme. c. Initiate Reaction: Add a solution of midazolam (at a concentration below its Km, e.g., 1-5 µM) to start the reaction. d. Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C in a shaking water bath. Ensure the reaction is in the linear range. e. Stop Reaction: Terminate the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., deuterated 1'-hydroxymidazolam). f. Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: a. Quantify the formation of the metabolite, 1'-hydroxymidazolam, using a validated LC-MS/MS method. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Calculate the IC50 value by fitting the data to a suitable nonlinear regression model.
Figure 3: Workflow for an in vitro CYP3A4 inhibition assay.
Protocol 3: Antifungal Susceptibility Testing (Microbroth Dilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) or IC50 of itraconazole or hydroxy-itraconazole stereoisomers against a fungal strain.
Methodology:
-
Materials:
-
96-well microtiter plates.
-
Standardized fungal inoculum (e.g., prepared according to CLSI guidelines).
-
Test compounds (dissolved in a suitable solvent like DMSO).
-
Culture medium (e.g., RPMI-1640).
-
(Optional) Colorimetric indicator such as MTT [3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H tetrazolium bromide] for endpoint determination.[11]
-
-
Procedure: a. Drug Dilution: Prepare serial two-fold dilutions of the test compounds in the culture medium directly in the 96-well plates. b. Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum). c. Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species. d. Endpoint Determination:
- Visual: Determine the MIC as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ~50% or 100% reduction) compared to the growth control.
- Colorimetric (MTT Assay): Add MTT solution to each well and incubate further. Living cells will reduce the yellow MTT to purple formazan (B1609692). Solubilize the formazan crystals and read the absorbance on a plate reader. The IC50 is the concentration that reduces the signal by 50% compared to the control.[11]
Conclusion
The stereochemistry of hydroxy-itraconazole plays a pivotal role in the overall pharmacological profile of itraconazole. The parent drug's metabolism by CYP3A4 is highly stereoselective, producing a specific mixture of active hydroxy-metabolites. These metabolites are not only potent antifungal agents, comparable in activity to itraconazole itself, but are also powerful inhibitors of CYP3A4, contributing significantly to the drug's extensive drug-drug interaction profile. Furthermore, the discovery of stereochemistry-independent antiangiogenic activity highlights the multifaceted nature of this drug class and opens avenues for developing analogs with optimized therapeutic profiles. For drug development professionals and researchers, a thorough understanding and characterization of each stereoisomer of both the parent drug and its active metabolites are essential for predicting clinical outcomes, managing drug interactions, and designing safer, more effective therapeutic agents.
References
- 1. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] STEREOCHEMICAL ASPECTS OF ITRACONAZOLE METABOLISM IN VITRO AND IN VIVO | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] ROLE OF ITRACONAZOLE METABOLITES IN CYP3A4 INHIBITION | Semantic Scholar [semanticscholar.org]
- 14. Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Intrapulmonary Pharmacokinetics and Pharmacodynamics of Itraconazole and 14-Hydroxyitraconazole at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical and semipreparative chiral separation of cis-itraconazole on cellulose stationary phases by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antifungal Spectrum of Hydroxy Itraconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole (B105839), a broad-spectrum triazole antifungal agent, undergoes extensive hepatic metabolism to form several metabolites. Among these, hydroxy itraconazole is the major and most significant metabolite, exhibiting substantial antifungal activity of its own. This technical guide provides an in-depth analysis of the antifungal spectrum of hydroxy itraconazole, presenting comparative quantitative data, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action. Understanding the distinct and overlapping antifungal properties of hydroxy itraconazole is crucial for optimizing therapeutic strategies and informing the development of new antifungal agents.
Comparative In Vitro Antifungal Activity
The in vitro potency of hydroxy itraconazole has been evaluated against a wide range of pathogenic fungi. The following tables summarize the minimum inhibitory concentration (MIC) data, specifically focusing on comparative analyses with the parent drug, itraconazole. The data is primarily presented as IC50 values (the concentration that inhibits 50% of fungal growth), as reported in a major comparative study by Odds et al., which provides the most comprehensive dataset available.[1][2]
Data Presentation:
Table 1: Comparative Antifungal Activity against Candida Species
| Fungal Species | No. of Isolates | Itraconazole IC50 (mg/L) | Hydroxy Itraconazole IC50 (mg/L) |
| Candida albicans | 698 | 0.008 - 0.016 | 0.008 - 0.016 |
| Candida glabrata | 206 | Generally lower | Generally higher |
| Candida krusei | 50 | Data not specified | Data not specified |
| Candida kefyr | 2 (bioassay strains) | 0.016 | 0.032 |
Note: For Candida glabrata, it was noted that approximately 10-15% of isolates were more susceptible to itraconazole than hydroxy itraconazole.[2]
Table 2: Comparative Antifungal Activity against Aspergillus Species
| Fungal Species | No. of Isolates | Itraconazole IC50 (mg/L) | Hydroxy Itraconazole IC50 (mg/L) |
| Aspergillus fumigatus | Not specified | Lower MICs in BHI medium | Lower MICs in BHI medium |
| Other Aspergillus spp. | 21 | Data not specified | Data not specified |
Note: A study by Mikami et al. found that itraconazole was more active than hydroxy-itraconazole in two rich culture media, while their activity was equivalent in two synthetic growth media.[1]
Table 3: Comparative Antifungal Activity against Cryptococcus neoformans
| Fungal Species | No. of Isolates | Itraconazole IC50 (mg/L) | Hydroxy Itraconazole IC50 (mg/L) |
| Cryptococcus neoformans | Not specified | Lower MICs in BHI medium | Lower MICs in BHI medium |
Table 4: Comparative Antifungal Activity against Dermatophytes
| Fungal Species | No. of Isolates | Itraconazole IC50 (mg/L) | Hydroxy Itraconazole IC50 (mg/L) |
| Trichophyton mentagrophytes | Not specified | Generally lower | Generally higher |
| Trichophyton rubrum | 15 | Variable | Variable |
Note: For Trichophyton mentagrophytes, isolates with significant MIC differentials consistently showed lower MICs for itraconazole. For Trichophyton rubrum, the difference in potency varied between isolates.[1]
In a comprehensive study of 1481 fungal isolates, the IC50 values for itraconazole and hydroxy itraconazole were found to be within a one-dilution range for 90% of the isolates, indicating largely equivalent potency.[2][3] However, for a subset of Candida glabrata and Trichophyton mentagrophytes isolates, itraconazole demonstrated greater in vitro activity.[2][3]
Experimental Protocols
The determination of in vitro antifungal susceptibility is critical for understanding the activity of compounds like hydroxy itraconazole. The Clinical and Laboratory Standards Institute (CLSI) provides standardized reference methods for broth dilution antifungal susceptibility testing.
CLSI M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts
This protocol is designed for testing the susceptibility of Candida species and Cryptococcus neoformans.
Key Methodological Steps:
-
Medium Preparation: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0 is the standard medium.
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in the test medium to achieve the desired final concentrations.
-
Inoculum Preparation: Yeast colonies from a 24-hour-old culture on Sabouraud dextrose agar (B569324) are suspended in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted in the test medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Incubation: The inoculated microdilution plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% for azoles) in growth compared to the growth control well.
CLSI M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi
This protocol is used for testing the susceptibility of molds such as Aspergillus species and dermatophytes.
Key Methodological Steps:
-
Medium Preparation: The same RPMI 1640 medium as described in M27 is used.
-
Antifungal Agent Preparation: Similar to the M27 protocol, stock solutions are prepared and serially diluted.
-
Inoculum Preparation: Conidia (spores) are harvested from mature fungal cultures grown on potato dextrose agar. The conidia are suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The turbidity of the conidial suspension is adjusted spectrophotometrically and then diluted to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Incubation: The inoculated microdilution plates are incubated at 35°C for 48-96 hours, depending on the growth rate of the fungus.
-
Endpoint Determination: For azoles, the MIC is the lowest concentration that shows complete inhibition of growth.
Mandatory Visualization
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Hydroxy itraconazole, like its parent compound and other azole antifungals, exerts its effect by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane. The primary target of azoles is the enzyme lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.
Caption: Mechanism of action of hydroxy itraconazole.
Experimental Workflow: Broth Microdilution Susceptibility Testing
The following diagram illustrates the general workflow for determining the MIC of an antifungal agent using the broth microdilution method.
Caption: Broth microdilution antifungal susceptibility testing workflow.
Conclusion
Hydroxy itraconazole is a pharmacologically active metabolite of itraconazole that contributes significantly to the overall antifungal effect of the parent drug. Its in vitro antifungal spectrum is broad and largely mirrors that of itraconazole, demonstrating potent activity against a wide array of yeasts, molds, and dermatophytes. While the potency of the two compounds is generally equivalent, subtle but significant differences have been observed for certain species, such as Candida glabrata and Trichophyton mentagrophytes, where itraconazole may exhibit superior in vitro activity.[2][3] A thorough understanding of the antifungal profile of hydroxy itraconazole, guided by standardized susceptibility testing methodologies, is essential for the clinical application of itraconazole and the future development of azole antifungals.
References
In Vitro Activity of Hydroxy Itraconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy itraconazole (B105839) is the major active metabolite of the triazole antifungal agent, itraconazole. Formed in the liver via oxidation, hydroxy itraconazole circulates in the plasma at concentrations often exceeding those of the parent drug. Crucially, it possesses a broad spectrum of antifungal activity that is comparable to itraconazole, making it a significant contributor to the overall clinical efficacy of itraconazole therapy. This technical guide provides an in-depth overview of the in vitro activity of hydroxy itraconazole, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and relevant experimental workflows.
Mechanism of Action
Like other azole antifungals, hydroxy itraconazole exerts its effect by disrupting the integrity of the fungal cell membrane. The primary target is the enzyme lanosterol (B1674476) 14-α-demethylase, a key component of the ergosterol (B1671047) biosynthesis pathway.[1][2] Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[1] By inhibiting lanosterol 14-α-demethylase, hydroxy itraconazole prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and replication.
Caption: Ergosterol biosynthesis pathway and the point of inhibition by hydroxy itraconazole.
Quantitative In Vitro Activity
The in vitro potency of hydroxy itraconazole is largely comparable to that of itraconazole against a wide array of pathogenic fungi.[3] However, minor differences in minimum inhibitory concentrations (MICs) have been observed for certain species and isolates. The following tables summarize the available quantitative data on the in vitro activity of hydroxy itraconazole, primarily presented as MIC50 and MIC90 values (the minimum concentrations required to inhibit the growth of 50% and 90% of isolates, respectively).
Table 1: In Vitro Activity of Hydroxy Itraconazole against Candida Species
| Species | Number of Isolates | Itraconazole IC50 (mg/L) | Hydroxy Itraconazole IC50 (mg/L) | Reference |
| Candida albicans | 698 | 0.008 or 0.016 | 0.008 or 0.016 | [4] |
| Candida glabrata | 206 | Lower than Hydroxy Itraconazole in ~25% of isolates | - | [3] |
| Candida krusei | 50 | - | - | [3] |
| Candida parapsilosis | 46 | - | - | [3] |
| Candida tropicalis | 69 | - | - | [3] |
| Candida kefyr | 2 bioassay strains | 0.016 | 0.032 | [4] |
Table 2: In Vitro Activity of Hydroxy Itraconazole against Aspergillus Species
| Species | Number of Isolates | Itraconazole IC50 (mg/L) | Hydroxy Itraconazole IC50 (mg/L) | Reference |
| Aspergillus fumigatus | 14 | - | - | [3] |
| Other Aspergillus spp. | 21 | - | - | [3] |
Table 3: In Vitro Activity of Hydroxy Itraconazole against Dermatophytes
| Species | Number of Isolates | Itraconazole IC50 (mg/L) | Hydroxy Itraconazole IC50 (mg/L) | Reference |
| Trichophyton mentagrophytes | - | Lower than Hydroxy Itraconazole in ~25% of isolates | - | [3] |
| Trichophyton rubrum | 15 | Differences observed in both directions | - | [4] |
Experimental Protocols
Standardized methods for antifungal susceptibility testing are crucial for the reproducibility and comparability of in vitro data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods.
Broth Microdilution Assay (CLSI M27-A3)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High prevalence of itraconazole resistance among Candida parapsilosis isolated from Iran - PMC [pmc.ncbi.nlm.nih.gov]
The Unveiling of a Potent Antifungal: A Technical Guide to the Discovery and History of Hydroxy Itraconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole (B105839), a broad-spectrum triazole antifungal agent, has been a cornerstone in the treatment of systemic and superficial mycoses since its approval for medical use in the United States in 1992.[1] Its efficacy is not solely attributed to the parent compound; a significant contributor to its therapeutic action is its major, pharmacologically active metabolite, hydroxy itraconazole. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to hydroxy itraconazole, offering valuable insights for researchers and professionals in the field of drug development.
Discovery and History: An Active Counterpart
The discovery of hydroxy itraconazole is intrinsically linked to the pharmacokinetic studies of its parent drug, itraconazole. Early investigations into the metabolism of itraconazole revealed the presence of a significant metabolite in plasma.[2][3] Subsequent research identified this metabolite as hydroxy itraconazole, formed through the hepatic metabolism of itraconazole.[4][5] A pivotal finding was that hydroxy itraconazole itself possesses potent antifungal activity, comparable to that of itraconazole.[4][6][7][8] This discovery was crucial as it explained why plasma concentrations of antifungal activity, when measured by bioassay, were often higher than the concentrations of itraconazole alone measured by more specific methods like high-performance liquid chromatography (HPLC).[2][9]
Hydroxy itraconazole is formed in the liver by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform, through the ω-1 oxidation of the 1-methylpropyl substituent of itraconazole.[4][10][11] This metabolic conversion is a key determinant of the overall antifungal effect observed after itraconazole administration. The plasma concentrations of hydroxy itraconazole are often found to be equal to or even higher than those of the parent drug, underscoring its significant contribution to the therapeutic outcome.[9][12]
Mechanism of Action: A Shared Strategy
Hydroxy itraconazole shares the same mechanism of action as itraconazole and other azole antifungals. It inhibits the fungal cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase.[1][13][14] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane.[1][14][15] By inhibiting this enzyme, hydroxy itraconazole disrupts the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth and cell death.[14]
Quantitative Data Summary
The following tables summarize key quantitative data comparing itraconazole and hydroxy itraconazole.
Table 1: Comparative In Vitro Antifungal Activity (IC50/MIC)
| Fungal Species | Itraconazole IC50/MIC (mg/L) | Hydroxy Itraconazole IC50/MIC (mg/L) | Reference |
| Candida albicans | 0.008 - 0.016 | 0.008 - 0.016 | [4] |
| Candida kefyr | 0.016 | 0.032 | [4] |
| Candida glabrata | Variable | Variable | [6][7] |
| Trichophyton mentagrophytes | Variable | Variable | [6][7] |
| Aspergillus fumigatus | Lower MIC in BHI medium | Lower MIC in BHI medium | [8] |
| Cryptococcus neoformans | Lower MIC in BHI medium | Lower MIC in BHI medium | [8] |
Note: The activity of both compounds can be medium-dependent. BHI = Brain Heart Infusion broth.
Table 2: Pharmacokinetic Parameters in Healthy Subjects (Single 100 mg Oral Dose)
| Parameter | Itraconazole | Hydroxy Itraconazole | Reference |
| Cmax (ng/mL) | Variable | Variable | [16] |
| Tmax (h) | ~3-4 | Variable | [13] |
| Elimination Half-life (h) | ~21 | Variable | [1] |
| Protein Binding (%) | >99 | >99 | [1][5] |
Note: Pharmacokinetic parameters of itraconazole and hydroxy itraconazole are known to be highly variable between individuals.[16]
Experimental Protocols
Quantification of Itraconazole and Hydroxy Itraconazole in Plasma
A common and robust method for the simultaneous quantification of itraconazole and hydroxy itraconazole in plasma is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[17]
Sample Preparation:
-
Protein precipitation is performed by adding an organic solvent (e.g., acetonitrile) containing an internal standard.[17][18]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.[17]
LC-MS/MS Analysis:
-
Chromatographic Separation: A reverse-phase C18 column is typically used.[17] The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) with a small percentage of formic acid.[17]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for itraconazole, hydroxy itraconazole, and the internal standard are monitored for accurate quantification.
Validation: The method is validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and recovery.[17] The lower limit of quantification (LLOQ) is typically in the low ng/mL range for both analytes.[17][19]
In Vitro Antifungal Susceptibility Testing
The antifungal activity of hydroxy itraconazole is often compared to itraconazole using a microbroth dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Drug Preparation: Stock solutions of itraconazole and hydroxy itraconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial Dilutions: A series of two-fold dilutions of each drug are prepared in microtiter plates containing a buffered RPMI 1640 medium.[4]
-
Inoculum Preparation: Fungal isolates are grown on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar). A standardized suspension of fungal conidia or yeast cells is prepared spectrophotometrically.[4]
-
Inoculation and Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at a controlled temperature (e.g., 30°C or 37°C) for a specified period (e.g., 48 hours).[4]
-
Endpoint Determination: The minimum inhibitory concentration (MIC) or the 50% inhibitory concentration (IC50) is determined by visual inspection of fungal growth or by measuring the optical density at a specific wavelength (e.g., 405 nm).[4]
Visualizations
Caption: Metabolic pathway of itraconazole to its major metabolites.
Caption: Experimental workflow for plasma analysis of hydroxy itraconazole.
Conclusion
The discovery of hydroxy itraconazole as a major, active metabolite of itraconazole has been a significant milestone in understanding the complete pharmacological profile of this important antifungal agent. Its comparable in vitro activity and substantial in vivo concentrations highlight its crucial role in the overall therapeutic efficacy of itraconazole. For researchers and drug development professionals, a thorough understanding of the properties and analysis of hydroxy itraconazole is essential for the continued optimization of antifungal therapies and the development of new, more effective agents.
References
- 1. Itraconazole - Wikipedia [en.wikipedia.org]
- 2. The clinical pharmacokinetics of itraconazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Itraconazole and hydroxyitraconazole | Synnovis [synnovis.co.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Cytochrome P450 reaction phenotyping of itraconazole hydroxylation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxy Itraconazole | CAS 112559-91-8 | Cayman Chemical | Biomol.com [biomol.com]
- 12. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Itraconazole: pharmacokinetics and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. mayocliniclabs.com [mayocliniclabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expedient microdetermination of itraconazole and hydroxyitraconazole in plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liquid chromatographic method for the determination of plasma itraconazole and its hydroxy metabolite in pharmacokinetic/bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to rel-Hydroxy Itraconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of rel-Hydroxy Itraconazole (B105839), the primary active metabolite of the broad-spectrum antifungal agent Itraconazole. This document details its chemical identity, including its Chemical Abstracts Service (CAS) number, and explores its biological activity, mechanism of action, and pharmacokinetic profile. Detailed experimental protocols for its quantification in biological matrices are provided, alongside a summary of its in vitro antifungal potency. Furthermore, this guide elucidates its role as an inhibitor of the Hedgehog signaling pathway, a critical pathway in developmental biology and oncology.
Chemical Identity
rel-Hydroxy Itraconazole is the major in vivo metabolite of Itraconazole, formed through hydroxylation of the sec-butyl side chain.[1] This biotransformation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 112559-91-8 | [2][3] |
| Molecular Formula | C35H38Cl2N8O5 | [3] |
| Molecular Weight | 721.6 g/mol | [3] |
| Synonyms | OH-ITZ, Hydroxy-ITZ | [3] |
| Appearance | Solid | - |
| Solubility | Acetonitrile:Methanol (1:1): Soluble | [3] |
Biological Activity and Mechanism of Action
Antifungal Activity
This compound exhibits potent antifungal activity, comparable to its parent compound, Itraconazole.[4] Its mechanism of action, like other azole antifungals, involves the inhibition of fungal cytochrome P450-dependent enzymes, primarily lanosterol (B1674476) 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and ultimately, fungal cell death.[1]
Table 2: In Vitro Antifungal Activity of this compound (MIC values)
| Fungal Species | MIC (mg/mL) | Reference(s) |
| Candida albicans | 0.019 | [2][3] |
| Aspergillus fumigatus | 0.078 | [2][3] |
| Cryptococcus neoformans | 0.078 | [2][3] |
MIC (Minimum Inhibitory Concentration) values can vary depending on the testing methodology and specific strain.
Inhibition of the Hedgehog Signaling Pathway
Beyond its antifungal properties, Itraconazole and its hydroxy metabolite have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[5] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the pathogenesis of various cancers.[5] Itraconazole and this compound act by inhibiting the function of Smoothened (SMO), a key transmembrane protein in the Hh pathway.[5]
References
- 1. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Hydroxy Itraconazole | CAS 112559-91-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Pharmacology of itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical and Analytical Characterization of rel-Hydroxy Itraconazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Itraconazole (B105839) is a broad-spectrum triazole antifungal agent widely utilized in the treatment of various fungal infections.[1][2][3] Its therapeutic efficacy is attributed not only to the parent drug but also to its major, pharmacologically active metabolite, Hydroxy Itraconazole.[4][5][6][7] This document provides a comprehensive overview of the molecular weight and analytical determination of rel-Hydroxy Itraconazole, a specific stereoisomeric form of the metabolite. The prefix rel denotes the relative configuration of the chiral centers within the molecule. As Itraconazole is administered as a racemic mixture of four diastereomers, its metabolites, including Hydroxy Itraconazole, also exist as a mixture of stereoisomers.[8]
Physicochemical Properties
The fundamental physicochemical properties of Itraconazole and its primary active metabolite, Hydroxy Itraconazole, are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. The hydroxylation of Itraconazole to Hydroxy Itraconazole, a reaction primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, results in a marginal increase in molecular weight due to the addition of an oxygen atom.[4][9]
Data Summary
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |
| Itraconazole | C₃₅H₃₈Cl₂N₈O₄ | 705.63[8][10][11] | 704.2393 |
| This compound | C₃₅H₃₈Cl₂N₈O₅ | 721.63[7][12][13] | 720.2342 |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The definitive determination of the molecular weight of this compound is achieved through mass spectrometry. This technique provides a highly accurate mass-to-charge ratio (m/z), which can be used to deduce the molecular weight.
Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a concentration of 1 mg/mL.
-
This stock solution is then further diluted with a mixture of acetonitrile (B52724) and water (1:1 v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL.
-
-
Instrumentation:
-
A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled with an electrospray ionization (ESI) source is used.
-
The ESI source is operated in positive ion mode, as the triazole moieties in the molecule are readily protonated.
-
-
Mass Spectrometry Parameters:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Mass Analyzer: TOF or Orbitrap
-
Scan Range: m/z 100-1000
-
-
Data Acquisition and Analysis:
-
The instrument is calibrated using a standard of known mass.
-
The prepared sample is infused into the mass spectrometer.
-
The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule, [M+H]⁺.
-
The exact mass of this ion is determined, and the molecular weight of the neutral molecule is calculated by subtracting the mass of a proton (1.007825 Da).
-
Visualized Pathway: Mechanism of Antifungal Action
Itraconazole and its active metabolite, Hydroxy Itraconazole, exert their antifungal effects by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. The inhibition of its synthesis leads to the disruption of the cell membrane and ultimately, fungal cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway by Itraconazole and Hydroxy Itraconazole.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Itraconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Itraconazole - Wikipedia [en.wikipedia.org]
- 4. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. abmole.com [abmole.com]
- 8. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hydroxy Itraconazole | CAS 112559-91-8 | Cayman Chemical | Biomol.com [biomol.com]
- 10. abmole.com [abmole.com]
- 11. GSRS [precision.fda.gov]
- 12. scbt.com [scbt.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to the Solubility of rel-Hydroxy Itraconazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for rel-Hydroxy Itraconazole, the primary active metabolite of the antifungal agent Itraconazole. Due to the limited availability of extensive quantitative solubility data for this compound in publicly accessible literature, this guide also presents contextual data for the parent compound, Itraconazole, and furnishes detailed experimental protocols for the determination of thermodynamic solubility.
Introduction to this compound
This compound (CAS Number: 112559-91-8) is the major and pharmacologically active metabolite of Itraconazole.[1][2] It is formed in the liver through hydroxylation of the sec-butyl side chain of Itraconazole, a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] Like its parent compound, this compound exhibits a broad spectrum of antifungal activity. Understanding its solubility is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of effective parenteral and oral dosage forms.
Solubility Data of this compound
Comprehensive quantitative solubility data for this compound across a range of solvents and pH values is not extensively reported in the available scientific literature. However, qualitative and semi-quantitative data from various sources provide valuable insights into its solubility characteristics.
Table 1: Summary of Available Solubility Data for this compound
| Solvent/System | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for poorly soluble compounds. |
| Water | Poorly soluble/Insoluble | As with its parent compound, aqueous solubility is very low. |
| Acetonitrile:Methanol (1:1) | Soluble | A mixture of polar aprotic and protic organic solvents. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.46 mM) | A common co-solvent system for in vivo studies. The reported value is for the formulation, not a thermodynamic solubility limit. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.46 mM) | A formulation utilizing a cyclodextrin (B1172386) to enhance solubility. The reported value is for the formulation. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.46 mM) | A lipid-based formulation for non-aqueous delivery. The reported value is for the formulation. |
Contextual Solubility Data: Itraconazole (Parent Compound)
To provide a framework for understanding the potential solubility behavior of its hydroxylated metabolite, this section summarizes the solubility of the parent drug, Itraconazole. Itraconazole is a well-known Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[4] Its solubility is pH-dependent due to its weakly basic nature.[5]
Table 2: Selected Solubility Data for Itraconazole
| Solvent/System | Temperature (°C) | Solubility |
| Water | 25 | < 1 µg/mL |
| 0.1 N HCl (pH ~1) | 25 | ~4 µg/mL |
| Simulated Gastric Fluid (pH 1.2) | 37 | 5.5 µg/mL |
| Purified Water | Not Specified | 1.388 µg/mL |
| 0.1N HCl | Not Specified | 7.59 µg/mL |
| Ethanol | 25-70 | Insoluble to slightly soluble |
| Ethyl Acetate (B1210297) | 70 | Insoluble |
| Dichloromethane | Not Specified | Soluble |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble |
Note: This table provides a selection of reported solubility values for Itraconazole to illustrate its general solubility characteristics. Values can vary based on the specific experimental conditions.
Experimental Protocol: Thermodynamic Solubility Determination
The following protocol describes a standard "shake-flask" method for determining the equilibrium (thermodynamic) solubility of a compound like this compound. This method is considered the gold standard for solubility measurement.
Objective: To determine the quantitative solubility of this compound in various solvents and buffered aqueous solutions at different pH values.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO)
-
Phosphate and acetate buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature orbital shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent or buffer. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker. A typical temperature for physiological relevance is 37°C.
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary experiments.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow larger particles to settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
A standard calibration curve of this compound should be prepared and run in parallel to accurately quantify the samples.
-
-
Data Analysis:
-
Calculate the solubility as the mean concentration from replicate experiments (typically n=3).
-
Express the solubility in appropriate units, such as mg/mL or µg/mL.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for the determination of thermodynamic solubility.
Metabolic Pathway of Itraconazole to this compound
Caption: Metabolic conversion of Itraconazole to this compound.
Conclusion
This compound is a critical active metabolite of Itraconazole, and its physicochemical properties, particularly solubility, are of significant interest to the pharmaceutical sciences. While comprehensive quantitative solubility data remains sparse in the public domain, the available information indicates that it is a poorly water-soluble compound, similar to its parent drug. The provided experimental protocol offers a robust methodology for researchers to determine the definitive thermodynamic solubility of this compound in various media. Such data is essential for advancing our understanding of its biopharmaceutical properties and for the rational design of novel drug delivery systems. Further research to fully characterize the pH-solubility profile and the impact of different solvent systems on the solubility of this compound is highly encouraged.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Improve Solubility and Develop Personalized Itraconazole Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies | MDPI [mdpi.com]
- 5. hrpub.org [hrpub.org]
The Pharmacodynamics of Hydroxy Itraconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy itraconazole (B105839) is the major active metabolite of the triazole antifungal agent, itraconazole. Possessing a pharmacological profile that is in many aspects comparable to its parent compound, hydroxy itraconazole significantly contributes to the overall therapeutic and toxicological effects observed following itraconazole administration. This technical guide provides an in-depth exploration of the pharmacodynamics of hydroxy itraconazole, focusing on its antifungal activity, mechanism of action, inhibition of cytochrome P450 enzymes, and its off-target effects on the Hedgehog signaling pathway. Quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with the DOT language.
Introduction
Itraconazole undergoes extensive hepatic metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to the formation of hydroxy itraconazole (OH-ITZ).[1] This metabolite circulates in plasma at concentrations often equal to or higher than the parent drug and exhibits considerable antifungal activity.[2] Consequently, a thorough understanding of the pharmacodynamics of hydroxy itraconazole is crucial for optimizing the clinical use of itraconazole, predicting drug-drug interactions, and exploring potential new therapeutic applications.
Antifungal Activity and Mechanism of Action
Hydroxy itraconazole, like itraconazole and other azole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane.[3] This is achieved through the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[4][5] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, and its inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately impairing fungal growth and replication.[3]
Spectrum of Activity and Potency
The antifungal potency of hydroxy itraconazole is generally considered to be equivalent to that of itraconazole against a broad spectrum of pathogenic fungi.[6] However, some studies have noted minor differences in susceptibility for certain fungal isolates.[6][7] Microbroth dilution tests have shown that for approximately 90% of fungal isolates, the IC50 values for itraconazole and hydroxy itraconazole are within one dilution of each other.[6]
Table 1: In Vitro Antifungal Activity of Hydroxy Itraconazole (MIC values)
| Fungal Species | Hydroxy Itraconazole MIC (mg/L) | Reference |
| Candida albicans | 0.019 | [1] |
| Aspergillus fumigatus | 0.078 | [1] |
| Cryptococcus neoformans | 0.078 | [1] |
| Candida kefyr (ATCC 46764) | 0.032 | [6] |
Mechanism of Action: Ergosterol Biosynthesis Inhibition
The primary mechanism of antifungal action for hydroxy itraconazole is the inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.
Inhibition of Cytochrome P450 3A4 (CYP3A4)
A significant pharmacodynamic characteristic of hydroxy itraconazole is its potent inhibition of CYP3A4, the same enzyme responsible for its formation.[2] This contributes significantly to the drug-drug interactions associated with itraconazole therapy. Both itraconazole and hydroxy itraconazole are competitive inhibitors of CYP3A4.[8] The inhibitory potency of hydroxy itraconazole is comparable to, and in some cases greater than, that of the parent drug.[8]
Table 2: In Vitro CYP3A4 Inhibition Data
| Compound | Inhibition Parameter | Value (nM) | Reference |
| Itraconazole | Unbound Ki | 1.3 | [8] |
| Hydroxy Itraconazole | Unbound Ki | 14.4 | [8] |
| Itraconazole | Unbound IC50 | 6.1 | [8] |
| Hydroxy Itraconazole | Unbound IC50 | 4.6 | [8] |
| Hydroxy Itraconazole | In vivo Ki (rats) | 38 ± 3 | [9] |
Off-Target Effects: Inhibition of the Hedgehog Signaling Pathway
Beyond its antifungal and CYP450-inhibitory activities, itraconazole and its hydroxy metabolite have been shown to inhibit the Hedgehog (Hh) signaling pathway.[4][10] This pathway is crucial during embryonic development and is implicated in the pathogenesis of certain cancers when aberrantly activated in adults.[10] The inhibition of the Hh pathway by these compounds is distinct from their effects on fungal sterol biosynthesis.[10] The mechanism involves the functional inhibition of the Smoothened (Smo) receptor, a key component of the Hh pathway.[10][11]
Hedgehog Signaling Pathway Inhibition by Hydroxy Itraconazole
The Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This relieves the inhibition of Smoothened (SMO), leading to the activation of GLI transcription factors and subsequent gene expression. Itraconazole and hydroxy itraconazole inhibit this pathway by acting on SMO.[11]
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline (0.85%) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 106 cells/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 cells/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of hydroxy itraconazole in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the drug in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free growth control well and a sterile control well.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
Hedgehog Signaling Pathway Activity: Luciferase Reporter Assay
This assay quantifies the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., NIH/3T3) in DMEM supplemented with 10% FBS.
-
Seed cells into a 96-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing GLI-binding sites and a Renilla luciferase plasmid for normalization using a suitable transfection reagent.
-
-
Pathway Activation and Inhibition:
-
After 24 hours, switch the cells to a low-serum medium (e.g., 0.5% FBS).
-
Induce Hedgehog pathway activation by adding a Smoothened agonist (e.g., SAG) or Sonic Hedgehog (Shh)-conditioned medium.
-
Treat the cells with various concentrations of hydroxy itraconazole. Include appropriate vehicle controls.
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of Hedgehog pathway activity for each concentration of hydroxy itraconazole relative to the agonist-treated control.
-
Conclusion
Hydroxy itraconazole is a pharmacodynamically active metabolite that plays a pivotal role in the therapeutic efficacy and safety profile of itraconazole. Its potent antifungal activity, mediated by the inhibition of ergosterol biosynthesis, is comparable to the parent drug. Furthermore, its significant inhibition of CYP3A4 is a key determinant of drug-drug interactions. The off-target inhibition of the Hedgehog signaling pathway opens avenues for exploring its potential in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important compound.
References
- 1. mdpi.com [mdpi.com]
- 2. web.stanford.edu [web.stanford.edu]
- 3. benchchem.com [benchchem.com]
- 4. Midazolam as a Probe for Drug-Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Metabolism of Itraconazole to Hydroxy Itraconazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic conversion of the antifungal agent itraconazole (B105839) to its major active metabolite, hydroxy itraconazole. The document details the core biochemical pathways, presents quantitative pharmacokinetic and enzymatic data, and outlines detailed experimental protocols for studying this critical metabolic process.
Executive Summary
Itraconazole, a broad-spectrum triazole antifungal agent, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. The principal metabolic pathway is the hydroxylation of the sec-butyl side chain of the itraconazole molecule, resulting in the formation of hydroxy itraconazole. This metabolite is not only abundant, often exceeding the plasma concentrations of the parent drug, but also possesses antifungal activity comparable to itraconazole. Consequently, hydroxy itraconazole significantly contributes to the overall therapeutic and toxicological profile of itraconazole. Understanding the nuances of this metabolic conversion is paramount for drug development, clinical pharmacology, and the prediction of drug-drug interactions.
The Core Metabolic Pathway
The conversion of itraconazole to hydroxy itraconazole is a phase I metabolic reaction catalyzed almost exclusively by CYP3A4. This enzyme is highly expressed in the liver and small intestine, making these the primary sites of itraconazole metabolism. The hydroxylation reaction introduces a hydroxyl group onto the methyl group of the sec-butyl side chain attached to the piperazine (B1678402) ring of the itraconazole molecule.
Beyond hydroxylation, itraconazole is also metabolized to other, less abundant metabolites via CYP3A4, including keto-itraconazole and N-desalkyl-itraconazole.[1][2] Itraconazole itself is a potent inhibitor of CYP3A4, leading to complex, non-linear pharmacokinetics and a high potential for drug-drug interactions.[3] Both itraconazole and hydroxyitraconazole (B3325177) are also inhibitors of the P-glycoprotein (P-gp) efflux transporter.[4]
The metabolism of itraconazole is stereoselective. Itraconazole is administered as a racemic mixture of four stereoisomers. In vitro studies have shown that only two of these stereoisomers, (2R,4S,2'R)-ITZ and (2R,4S,2'S)-ITZ, are significantly metabolized by CYP3A4 to hydroxy-ITZ, keto-ITZ, and N-desalkyl-ITZ.[5]
Quantitative Data
Pharmacokinetic Parameters
The tables below summarize key pharmacokinetic parameters for itraconazole and hydroxy itraconazole from representative studies in humans and rats. These values can vary depending on the formulation, dose, and patient population.
Table 1: Pharmacokinetic Parameters of Itraconazole and Hydroxy Itraconazole in Healthy Human Subjects (Single Dose)
| Parameter | Itraconazole | Hydroxy Itraconazole | Reference |
| Cmax (ng/mL) | 129 ± 65 | 248 ± 73 | [6] |
| AUC0-∞ (ng·h/mL) | 2280 ± 1140 | 4860 ± 1310 | [6] |
| t½ (h) | 21 ± 5 | 24 ± 4 | [6] |
| Tmax (h) | 4.0 ± 1.0 | 4.0 ± 1.0 | [6] |
Table 2: Steady-State Pharmacokinetic Parameters of Itraconazole and Hydroxy Itraconazole in Healthy Human Subjects (Multiple Doses)
| Parameter | Itraconazole | Hydroxy Itraconazole | Reference |
| Cmax (ng/mL) | 2050 ± 680 | 3540 ± 990 | [6] |
| Cmin (ng/mL) | 1249 ± 340 | 1790 ± 210 | [7] |
| AUC0-24h (ng·h/mL) | 34400 | 60200 | [8] |
| t½ (h) | 34 - 42 | ~24 | [9] |
Table 3: Pharmacokinetic Parameters of Itraconazole and 7-Hydroxyitraconazole in Rats (10 mg/kg Intravenous Dose)
| Parameter | Itraconazole | 7-Hydroxyitraconazole | Reference |
| AUC0-24h (μg·min/mL) | 516 ± 88.5 | 207 ± 69.6 | [10] |
In Vitro Enzyme Kinetics
The following table presents key kinetic parameters for the interaction of itraconazole and its metabolites with CYP3A4.
Table 4: In Vitro Kinetic Parameters for Itraconazole and its Metabolites with CYP3A4
| Compound | Parameter | Value | Reference |
| Itraconazole | Km (unbound, nM) | 3.9 | [3] |
| CLint (mL/min/nmol CYP3A4) | 69.3 | [3] | |
| Ki (unbound, nM) | 1.3 | [3] | |
| IC50 (unbound, nM) | 6.1 | [3] | |
| Hydroxy Itraconazole | Km (unbound, nM) | 27 | [3] |
| CLint (mL/min/nmol CYP3A4) | 19.8 | [3] | |
| Ki (unbound, nM) | 14.4 | [3] | |
| IC50 (unbound, nM) | 4.6 | [3] | |
| Keto-Itraconazole | Km (unbound, nM) | 1.4 | [3] |
| CLint (mL/min/nmol CYP3A4) | 62.5 | [3] | |
| IC50 (unbound, nM) | 7.0 | [3] | |
| N-Desalkyl-Itraconazole | IC50 (unbound, nM) | 0.4 | [3] |
Experimental Protocols
In Vitro Metabolism of Itraconazole using Human Liver Microsomes
This protocol describes a typical experiment to study the metabolism of itraconazole in vitro.
Objective: To determine the rate of formation of hydroxy itraconazole from itraconazole in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Itraconazole stock solution (in DMSO or methanol)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding potassium phosphate buffer, HLM suspension, and itraconazole stock solution. The final protein concentration of HLMs is typically between 0.1 and 1 mg/mL, and the itraconazole concentration can be varied to determine kinetic parameters.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60 minutes) in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard.
-
Sample Processing: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis of hydroxy itraconazole concentration by a validated LC-MS/MS method.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for conducting a pharmacokinetic study of itraconazole in rats.
Objective: To determine the plasma concentration-time profiles and pharmacokinetic parameters of itraconazole and hydroxy itraconazole following oral administration to rats.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Itraconazole formulation for oral gavage
-
Vehicle for formulation (e.g., polyethylene (B3416737) glycol)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer for plasma storage (-80°C)
-
LC-MS/MS system for analysis
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer a single oral dose of the itraconazole formulation via gavage. A typical dose for rats is 10 mg/kg.[11]
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).[11]
-
Plasma Preparation: Immediately transfer the blood into EDTA-coated tubes, mix gently, and centrifuge (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Plasma Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Analyze the plasma concentrations of itraconazole and hydroxy itraconazole using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis.
Analytical Method: LC-MS/MS Quantification of Itraconazole and Hydroxy Itraconazole in Plasma
This section provides a representative protocol for the quantification of itraconazole and hydroxy itraconazole in plasma samples.
Objective: To accurately and precisely quantify the concentrations of itraconazole and hydroxy itraconazole in plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation): [12]
-
To 100 µL of plasma sample in a 96-well plate, add 50 µL of an internal standard solution (e.g., deuterated itraconazole and hydroxy itraconazole in methanol).
-
Add 400 µL of 0.5% formic acid in acetonitrile to precipitate the plasma proteins.
-
Vortex the plate for 1 minute.
-
Centrifuge the plate at 3500 rpm for 5 minutes.
-
Transfer the supernatant for injection into the LC-MS/MS system.
LC-MS/MS Conditions (Example): [12]
-
Column: Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.500 mL/min
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for itraconazole, hydroxy itraconazole, and the internal standards.
Conclusion
The metabolism of itraconazole to hydroxy itraconazole is a clinically significant process that profoundly influences the drug's efficacy and safety profile. This conversion, primarily driven by CYP3A4, is a key consideration in drug development and clinical practice due to the pharmacological activity of the metabolite and the potential for drug-drug interactions. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and scientists working with this important antifungal agent. A thorough understanding of this metabolic pathway is essential for optimizing therapeutic outcomes and ensuring patient safety.
References
- 1. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing antifungals: population pharmacokinetics of itraconazole and hydroxy-itraconazole following administration of a nanocrystal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Itraconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Itraconazole in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-Dependent Pharmacokinetics of Itraconazole after Intravenous or Oral Administration to Rats: Intestinal First-Pass Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Cytochrome P450 3A4 in the Bioactivation of Itraconazole to Hydroxy Itraconazole
A Technical Guide for Researchers and Drug Development Professionals
Itraconazole (B105839), a broad-spectrum triazole antifungal agent, undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme. This process leads to the formation of several metabolites, with hydroxy itraconazole being the most significant in terms of both concentration and pharmacological activity. This technical guide provides an in-depth exploration of the critical role of CYP3A4 in the formation of hydroxy itraconazole, presenting key kinetic data, detailed experimental methodologies, and visual representations of the metabolic pathways and experimental workflows.
The Metabolic Pathway: From Itraconazole to its Active Metabolite
The biotransformation of itraconazole is a complex process resulting in multiple derivatives. In vitro studies have unequivocally identified CYP3A4 as the principal enzyme responsible for the metabolism of itraconazole into three main metabolites: hydroxy itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ).[1][2][3] Of these, hydroxy itraconazole is the major active metabolite, exhibiting antifungal activity comparable to the parent drug.[4][5] The plasma concentrations of hydroxy itraconazole are often equal to or even higher than those of itraconazole itself.[1][5][6]
The metabolic process is also stereoselective. Itraconazole is administered as a racemic mixture of four stereoisomers. Research has demonstrated that only two of these, (2R,4S,2′R)-ITZ and (2R,4S,2′S)-ITZ, are metabolized by CYP3A4 to form hydroxy-ITZ, keto-ITZ, and N-desalkyl-ITZ.[7][8][9][10] This stereospecificity underscores the precise interaction required between the substrate and the active site of the CYP3A4 enzyme.
Below is a diagram illustrating the metabolic conversion of itraconazole by CYP3A4.
Quantitative Insights: Kinetic Parameters of Itraconazole Metabolism
The interaction between itraconazole, its metabolites, and CYP3A4 has been characterized by various kinetic parameters. These values are crucial for understanding the efficiency of the metabolic process and for predicting potential drug-drug interactions.
| Compound | Parameter | Value | Enzyme Source | Substrate/Probe | Reference |
| Itraconazole | Unbound Km | 3.9 nM | CYP3A4 | Itraconazole Depletion | [11] |
| Unbound Ki | 1.3 nM | CYP3A4 | Midazolam Hydroxylation | [11] | |
| IC50 | 3.7 - 14.8 nM | CYP3A4 | Midazolam Hydroxylation | [9][10] | |
| Unbound IC50 | 6.1 nM | Human Liver Microsomes | Midazolam Hydroxylation | [11] | |
| Hydroxy Itraconazole | Unbound Km | 27 nM | CYP3A4 | Hydroxy Itraconazole Depletion | [11] |
| Unbound Ki | 14.4 nM | CYP3A4 | Midazolam Hydroxylation | [11] | |
| Unbound IC50 | 4.6 nM | Human Liver Microsomes | Midazolam Hydroxylation | [11] | |
| In vivo Ki | 38 ± 3 nM | Rat Model | Itraconazole Hepatic Availability | [12] | |
| Keto-Itraconazole | Unbound Km | 1.4 nM | CYP3A4 | Keto-Itraconazole Depletion | [11] |
| Unbound IC50 | 7.0 nM | Human Liver Microsomes | Midazolam Hydroxylation | [11] | |
| N-desalkyl-Itraconazole | Unbound IC50 | 0.4 nM | Human Liver Microsomes | Midazolam Hydroxylation | [11] |
Km (Michaelis-Menten constant) reflects the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Ki (inhibition constant) represents the concentration of an inhibitor required to produce half-maximum inhibition. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols for Studying Itraconazole Metabolism
The elucidation of CYP3A4's role in hydroxy itraconazole formation has been the result of rigorous in vitro and in vivo experimental studies.
In Vitro Metabolism Studies
A common approach to investigate the metabolism of itraconazole involves incubating the drug with human liver microsomes or recombinant CYP3A4 enzymes.
Objective: To identify the metabolites of itraconazole and determine the kinetic parameters of their formation.
Materials:
-
Itraconazole and its metabolite standards (hydroxy itraconazole, keto-itraconazole, N-desalkyl-itraconazole)
-
Human liver microsomes or recombinant human CYP3A4 Supersomes
-
NADPH regenerating system (to initiate the enzymatic reaction)
-
Potassium phosphate (B84403) buffer (to maintain pH)
-
Acetonitrile or other organic solvent (to quench the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation: A reaction mixture is prepared containing human liver microsomes or recombinant CYP3A4, itraconazole at various concentrations, and potassium phosphate buffer.
-
Initiation: The reaction is initiated by adding an NADPH regenerating system and incubating at 37°C.
-
Termination: The reaction is stopped at specific time points by adding a quenching solution, typically a cold organic solvent like acetonitrile.
-
Sample Preparation: The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.
-
Analysis: The formation of metabolites is quantified using a validated LC-MS/MS method.
-
Data Analysis: Kinetic parameters such as Km and Vmax are determined by fitting the data to the Michaelis-Menten equation.
In Vivo Clinical Studies
Human studies are essential to confirm the in vitro findings and to understand the clinical relevance of itraconazole metabolism.
Objective: To determine the pharmacokinetics of itraconazole and its metabolites and to assess the extent of CYP3A4 inhibition in vivo.
Protocol Example (based on a study in healthy volunteers):
-
Subject Recruitment: Healthy male and female volunteers are recruited after obtaining informed consent.
-
Drug Administration: Subjects receive a single oral dose or multiple doses of itraconazole (e.g., 100 mg daily for seven days).[1][2][3]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentrations of itraconazole and its metabolites (hydroxy itraconazole, keto-itraconazole, and N-desalkyl-itraconazole) in the plasma samples are determined using a validated LC-MS/MS method.[1]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) are calculated for the parent drug and its metabolites.
The following diagram illustrates a general workflow for investigating the role of CYP3A4 in drug metabolism.
Conclusion
The cytochrome P450 3A4 enzyme is the cornerstone of itraconazole metabolism, playing a pivotal role in the formation of its major active metabolite, hydroxy itraconazole. The stereoselective nature of this biotransformation, coupled with the potent CYP3A4 inhibitory activity of both the parent drug and its metabolites, has significant implications for drug-drug interactions. A thorough understanding of the kinetics and pathways involved, as detailed in this guide, is essential for drug development professionals and researchers to predict and manage the clinical use of itraconazole and other CYP3A4 substrates.
References
- 1. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] STEREOCHEMICAL ASPECTS OF ITRACONAZOLE METABOLISM IN VITRO AND IN VIVO | Semantic Scholar [semanticscholar.org]
- 11. [PDF] ROLE OF ITRACONAZOLE METABOLITES IN CYP3A4 INHIBITION | Semantic Scholar [semanticscholar.org]
- 12. Hydroxyitraconazole, formed during intestinal first-pass metabolism of itraconazole, controls the time course of hepatic CYP3A inhibition and the bioavailability of itraconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antifungal Potency of Hydroxy Itraconazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itraconazole (B105839), a broad-spectrum triazole antifungal agent, undergoes extensive hepatic metabolism to form several metabolites. Among these, hydroxy itraconazole is the major and most significant active metabolite, exhibiting a comparable in vitro antifungal potency to its parent compound. This technical guide provides a comprehensive overview of the antifungal activity of hydroxy itraconazole, detailing its mechanism of action, in vitro and in vivo efficacy, and the standardized experimental protocols for its evaluation. Furthermore, this guide delves into the clinical relevance of hydroxy itraconazole, particularly in the context of therapeutic drug monitoring (TDM), and provides visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Itraconazole is a widely utilized antifungal agent for the treatment of a variety of superficial and systemic mycoses. Following oral administration, it is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver, leading to the formation of multiple metabolites.[1] The principal active metabolite is hydroxy itraconazole, which often circulates in the plasma at concentrations higher than the parent drug.[1] Given that hydroxy itraconazole shares the antifungal activity of itraconazole, its contribution to the overall clinical efficacy is a critical consideration in therapeutic applications. This guide aims to consolidate the current scientific understanding of the antifungal potency of hydroxy itraconazole.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
The antifungal activity of both itraconazole and its hydroxylated metabolite is rooted in their ability to disrupt the integrity of the fungal cell membrane. This is achieved through the inhibition of a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol (B1674476) 14α-demethylase.[2] This enzyme, a fungal cytochrome P450, is responsible for the conversion of lanosterol to ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.
By binding to the heme iron of lanosterol 14α-demethylase, itraconazole and hydroxy itraconazole effectively block the demethylation of lanosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols within the fungal cell membrane. The consequence is a cascade of detrimental effects, including increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication.[2]
Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by itraconazole and hydroxy itraconazole.
In Vitro Antifungal Potency
Numerous studies have demonstrated that hydroxy itraconazole possesses a broad-spectrum antifungal activity that is comparable to that of itraconazole. The in vitro potency is typically assessed by determining the Minimum Inhibitory Concentration (MIC) or the 50% Inhibitory Concentration (IC50) against a wide range of fungal isolates.
A large-scale study by Odds et al. (2000) evaluated the in vitro activity of itraconazole and hydroxy itraconazole against 1481 clinical fungal isolates. The results showed that for 90% of the isolates, the IC50 values for both compounds were within a single dilution of each other, indicating equivalent potency.[1] However, for a small percentage (10-15%) of Candida glabrata and Trichophyton mentagrophytes isolates, itraconazole was found to be slightly more potent.[1]
The following tables summarize the comparative in vitro activities of itraconazole and hydroxy itraconazole against various fungal species from published literature.
Table 1: Comparative IC50 Values of Itraconazole and Hydroxy Itraconazole against Various Fungal Genera
| Fungal Genus | Number of Isolates | Itraconazole IC50 Range (mg/L) | Hydroxy Itraconazole IC50 Range (mg/L) | Reference |
| Aspergillus | 55 | 0.03 - >8 | 0.06 - >8 | [1] |
| Candida | 1021 | 0.008 - >8 | 0.008 - >8 | [1] |
| Cryptococcus | 69 | 0.015 - 1 | 0.03 - 2 | [1] |
| Dermatophytes | 115 | 0.008 - >8 | 0.008 - >8 | [1] |
Table 2: In Vitro Activity against Specific Fungal Species
| Fungal Species | Number of Isolates | Itraconazole MIC Range (μg/mL) | Hydroxy Itraconazole MIC Range (μg/mL) | Reference |
| Aspergillus fumigatus | Not Specified | 0.125 - 1 | 0.25 - 2 | [3] |
| Candida albicans | Not Specified | ≤0.03 - 0.5 | ≤0.03 - 0.5 | [3] |
| Cryptococcus neoformans | Not Specified | 0.06 - 0.25 | 0.06 - 0.5 | [3] |
In Vivo Efficacy
Direct comparative in vivo efficacy studies administering purified hydroxy itraconazole are limited. The in vivo activity of hydroxy itraconazole is largely inferred from its potent in vitro activity and its pharmacokinetic profile. Following administration of itraconazole, hydroxy itraconazole is the major metabolite in the circulation, often reaching concentrations that are approximately twice those of the parent drug.[4]
A recent study has suggested that hydroxy itraconazole may contribute more to the in vivo antifungal efficacy than itraconazole itself.[5] This is attributed to its significantly higher in vivo free fraction and free concentrations in plasma compared to the parent compound.[5] Since only the unbound fraction of a drug is pharmacologically active, the higher free concentration of hydroxy itraconazole suggests a greater contribution to the overall antifungal effect in vivo.
Animal models of fungal infections, such as murine models of aspergillosis and candidiasis, are commonly used to evaluate the in vivo efficacy of antifungal agents. While these studies have predominantly focused on the administration of itraconazole, the resulting plasma concentrations of both itraconazole and hydroxy itraconazole are often measured to assess the pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Experimental Protocols
The in vitro antifungal potency of hydroxy itraconazole is primarily determined using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate.
a) Media Preparation:
-
Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Preparation: The medium is prepared from a commercially available powder and sterilized by filtration.
b) Antifungal Agent Preparation:
-
Stock solutions of itraconazole and hydroxy itraconazole are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of the antifungal agents are prepared in the RPMI 1640 medium in 96-well microtiter plates.
c) Inoculum Preparation:
-
Yeasts (CLSI M27): Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Filamentous Fungi (CLSI M38): A conidial suspension is prepared by washing the surface of a mature fungal culture with sterile saline containing a wetting agent (e.g., Tween 80). The conidia are counted using a hemocytometer and diluted in RPMI 1640 medium to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
d) Incubation:
-
The inoculated microtiter plates are incubated at 35°C.
-
Incubation times vary depending on the fungal species: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi.
e) Endpoint Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.
-
Growth inhibition can be assessed visually or spectrophotometrically by reading the optical density at a specific wavelength.
Below is a workflow diagram for the broth microdilution susceptibility testing.
In Vivo Efficacy Testing: Murine Model of Systemic Infection
Animal models are essential for evaluating the in vivo efficacy of antifungal agents. A commonly used model is the murine model of disseminated aspergillosis or candidiasis.
a) Animals:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6) are used.
-
Immunosuppression can be induced by treatment with cyclophosphamide (B585) and/or corticosteroids.
b) Infection:
-
Mice are infected intravenously or intranasally with a lethal dose of fungal conidia or yeast cells.
c) Treatment:
-
Treatment with itraconazole (or the vehicle control) is initiated at a specified time post-infection.
-
The drug is typically administered orally or intravenously once or twice daily for a defined period.
d) Outcome Measures:
-
The primary endpoint is typically survival, which is monitored daily.
-
Secondary endpoints can include fungal burden in target organs (e.g., kidneys, lungs, brain), which is determined by colony-forming unit (CFU) counts from homogenized tissues, and histopathological examination of tissues.
Clinical Relevance and Therapeutic Drug Monitoring (TDM)
The significant antifungal activity of hydroxy itraconazole has important clinical implications, particularly for therapeutic drug monitoring (TDM). Due to the variable absorption and metabolism of itraconazole, TDM is often recommended to ensure adequate drug exposure and optimize clinical outcomes.
Clinical guidelines often recommend measuring both itraconazole and hydroxy itraconazole concentrations in plasma.[6] The sum of the concentrations of the parent drug and its active metabolite is considered to represent the total antifungal activity.[6]
Table 3: Recommended Therapeutic Trough Concentrations for Itraconazole and Hydroxy Itraconazole
| Indication | Itraconazole Trough Concentration (mg/L) | Combined Itraconazole + Hydroxy Itraconazole Trough Concentration (mg/L) | Reference |
| Prophylaxis | >0.5 | >1.0 | [6] |
| Treatment of Invasive Fungal Infections | >1.0 | >2.0 | [6] |
| Treatment of Blastomycosis | Not specified | >1.0 | [7] |
A retrospective study in patients with blastomycosis found no significant difference in clinical response when targeting a combined itraconazole and hydroxy itraconazole level of >1.0 mcg/mL versus an itraconazole parent compound level alone of >1.0 mcg/mL.[7] However, significantly higher mortality was observed in patients who failed to achieve either target.[7] This underscores the importance of achieving adequate therapeutic levels of the active moieties.
Conclusion
Hydroxy itraconazole is a major, active metabolite of itraconazole that exhibits a broad-spectrum antifungal potency comparable to its parent drug. Its mechanism of action, the inhibition of lanosterol 14α-demethylase, is identical to that of itraconazole. While direct comparative in vivo efficacy data is sparse, the high plasma concentrations and significant free fraction of hydroxy itraconazole strongly suggest a substantial contribution to the overall clinical efficacy of itraconazole therapy. The combined measurement of both itraconazole and hydroxy itraconazole is a critical component of therapeutic drug monitoring, ensuring optimal patient outcomes in the management of fungal infections. A thorough understanding of the properties and potency of hydroxy itraconazole is, therefore, essential for researchers, scientists, and clinicians working in the field of antifungal drug development and therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation | Semantic Scholar [semanticscholar.org]
- 3. Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrapulmonary Pharmacokinetics and Pharmacodynamics of Itraconazole and 14-Hydroxyitraconazole at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The active metabolite hydroxyitraconazole has substantially higher in vivo free fraction and free concentrations compared to itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. 475. Does Metabolite Matter? Defining Target Itraconazole and Hydroxy-itraconazole Serum Levels for Blastomycosis - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Itraconazole and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itraconazole (B105839) (ITZ), a triazole antifungal agent, has garnered significant attention beyond its primary indication for the treatment of mycotic infections. Accumulating evidence has revealed its potent anti-cancer properties, primarily through the inhibition of the Hedgehog signaling pathway and angiogenesis. The biological activity of itraconazole is further complicated by its extensive metabolism, leading to the formation of several metabolites, most notably hydroxyitraconazole (B3325177) (OH-ITZ), ketoitraconazole (keto-ITZ), and N-desalkylitraconazole (ND-ITZ). These metabolites not only contribute to the overall antifungal effect but also possess their own distinct biological activities, including the potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in drug metabolism. This technical guide provides an in-depth analysis of the biological activities of itraconazole and its principal metabolites, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Itraconazole Metabolism
Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme[1]. This process leads to the formation of more than 30 metabolites, with hydroxyitraconazole (OH-ITZ) being the major active metabolite[1]. Other significant metabolites include keto-itraconazole (keto-ITZ) and N-desalkylitraconazole (ND-ITZ)[1]. The metabolic conversion is a critical aspect of itraconazole's pharmacology, as the parent drug and its metabolites circulate in the plasma and contribute to both therapeutic and off-target effects.
References
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of Hydroxy Itraconazole
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of hydroxy itraconazole (B105839), the active metabolite of the antifungal agent itraconazole, in biological matrices using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and formulation development.
Introduction
Itraconazole is a broad-spectrum triazole antifungal agent. Its major active metabolite, hydroxy itraconazole, exhibits antifungal potency comparable to the parent drug.[1] Therefore, the simultaneous determination of both itraconazole and hydroxy itraconazole is crucial for therapeutic drug monitoring to optimize efficacy and minimize toxicity.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose, offering good sensitivity and selectivity. The methods described herein detail various approaches for the extraction and chromatographic separation of hydroxy itraconazole from plasma and serum samples.
Data Presentation: Comparison of HPLC Methods
The following tables summarize the key parameters of various validated HPLC methods for the analysis of hydroxy itraconazole, providing a comparative overview to aid in method selection and development.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| HPLC Column | C6-phenyl[1] | Reversed-phase C18 (250 mm x 4.6 mm)[2] | Phenyl C6 (4.6 x 150 mm)[3] | Dikma Diamonsil C18 (200 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Gradient elution with 0.01 M phosphate (B84403) buffer (pH 3.5) and acetonitrile[1] | [0.01% triethylamine (B128534) (pH 2.8 with orthophosphoric acid)-acetonitrile (46:54)]-isopropanol (90:10, v/v)[2] | Gradient with Na2HPO4 buffer (pH 7) and acetonitrile[3] | 0.1% triethylamine buffer (pH 2.5 with phosphoric acid)-acetonitrile (30:70)[4] |
| Flow Rate | 1.0 ml/min[1] | 1.0 ml/min[2] | 1.0 - 1.3 ml/min (gradient)[3] | 1.2 mL·min-1[4] |
| Detection | UV at 262 nm[1] | Fluorescence (Excitation: 264 nm, Emission: 380 nm)[2] | UV at 260 nm[3] | Fluorescence (Excitation: 260 nm, Emission: 365 nm)[4] |
| Internal Standard | Naproxen[1] | Loratidine[2] | Linezolid[3] | R051012[4] |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 5 | Method 6 |
| Linearity Range | 0.05 to 10 mg/L[1] | 5.0 to 500 ng/ml[2] | 0.25-16 μg/mL (Hydroxy Itraconazole), 0.125-4 μg/mL (Itraconazole)[5] | 5-2500 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.98[2] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.05 mg/L[1] | Not Specified | 0.25 μg/mL[5] | Not Specified |
| Recovery | Not Specified | > 70%[2] | 97.30-105.82%[5] | >97%[6] |
| Intra-day Precision (%CV) | < 10%[1] | Not Specified | 2.23-4.28%[5] | Within acceptance criteria |
| Inter-day Precision (%CV) | < 10%[1] | Not Specified | Not Specified | Within acceptance criteria |
Experimental Protocols
This section provides detailed step-by-step protocols for the analysis of hydroxy itraconazole in human plasma.
Protocol 1: Protein Precipitation Method
This protocol is based on a simple and rapid protein precipitation technique.[1]
1. Materials and Reagents
-
Methanol (B129727) (HPLC grade)
-
Perchloric acid (1.0 M)
-
Water (HPLC grade)
-
Hydroxy Itraconazole reference standard
-
Itraconazole reference standard
-
Naproxen (B1676952) (Internal Standard)
-
Drug-free human plasma
2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of hydroxy itraconazole (0.1 mg/ml), itraconazole (0.4 mg/ml), and naproxen (0.6 mg/ml) in methanol.[1]
-
Working Internal Standard Solution: Dilute the naproxen stock solution with water to a concentration of 10 µg/ml.[1]
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with appropriate volumes of the stock solutions to prepare calibration standards and QCs at desired concentrations.[1]
-
Sample Preparation:
-
To 100 µl of plasma sample (blank, standard, QC, or unknown), add 100 µl of the working internal standard solution (10 µg/ml naproxen).[1]
-
Add a protein precipitating agent (e.g., methanol or a solution of 1.0 M perchloric acid and methanol).[1]
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for injection.[1]
-
3. HPLC Analysis
-
Inject the prepared supernatant into the HPLC system.
-
Run the analysis using the chromatographic conditions outlined in Table 1, Method 1.
Protocol 2: Liquid-Liquid Extraction Method
This protocol utilizes a liquid-liquid extraction procedure for sample clean-up.[2]
1. Materials and Reagents
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Loratidine (Internal Standard)
-
Drug-free human plasma
-
Other reagents as required for mobile phase preparation (see Table 1, Method 2).
2. Standard and Sample Preparation
-
Stock and Working Solutions: Prepare stock and working solutions of hydroxy itraconazole, itraconazole, and loratidine in a suitable solvent.
-
Sample Preparation:
-
To a known volume of plasma, add the internal standard (loratidine).[2]
-
Add the extraction solvent mixture (hexane-dichloromethane, 70:30 v/v).[2]
-
Vortex vigorously to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
-
3. HPLC Analysis
-
Perform the analysis using the chromatographic conditions specified in Table 1, Method 2.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of hydroxy itraconazole in plasma.
References
- 1. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. HPLC Determination of Itraconazole and Its Metabolite Hydroxyitra...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Hydroxy Itraconazole in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust method for the quantification of hydroxy itraconazole (B105839), the major active metabolite of the antifungal agent itraconazole, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details a straightforward sample preparation procedure, optimized chromatographic separation, and specific mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of hydroxy itraconazole for pharmacokinetic studies, therapeutic drug monitoring research, and other clinical research applications.
Introduction
Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections.[1][2] Following administration, itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form hydroxy itraconazole (OH-ITZ).[3][4] This major metabolite exhibits antifungal activity comparable to the parent drug and circulates in plasma at concentrations often twice as high as itraconazole at steady state.[3][4] Therefore, the accurate quantification of hydroxy itraconazole is crucial for understanding the overall therapeutic effect and pharmacokinetic profile of itraconazole.
LC-MS/MS has become the preferred analytical technique for the quantification of drugs and their metabolites in biological matrices due to its high selectivity, sensitivity, and speed.[5][6] This application note provides a detailed protocol for the reliable determination of hydroxy itraconazole in human plasma.
Experimental
Materials and Reagents
-
Hydroxy Itraconazole analytical standard
-
Itraconazole-d5 or other suitable deuterated internal standard (IS)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid and ammonium (B1175870) acetate
-
Human plasma (K2EDTA)
Equipment
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 3.5 µm)
-
Microcentrifuge
-
Automated liquid handler (optional)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting hydroxy itraconazole from plasma samples.[7]
-
To 100 µL of human plasma sample, add 50 µL of internal standard solution (e.g., 100 ng/mL Itraconazole-d5 in methanol).
-
Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3500 rpm for 5 minutes.
-
Transfer the supernatant to a clean collection plate or vial.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 45°C.
-
Reconstitute the dried residue in 100 µL of a suitable mobile phase mixture (e.g., 40:60 acetonitrile:water).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography
-
Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm[7]
-
Mobile Phase A: 10 mM ammonium formate (B1220265) in water with 1% formic acid[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[7]
-
Flow Rate: 0.500 mL/min[7]
-
Column Temperature: 40°C[7]
-
Gradient Program:
-
Start at 40% B, hold for 0.5 minutes.
-
Ramp to 95% B over 2.5 minutes.
-
Hold at 95% B for 0.5 minutes.
-
Return to 40% B for re-equilibration.[7]
-
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI)[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters (example):
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the LC-MS/MS analysis of hydroxy itraconazole.
| Parameter | Hydroxy Itraconazole | Reference |
| Linearity Range | 0.946 - 224.908 ng/mL | [5] |
| 1 - 250 ng/mL | [7] | |
| 1.000 - 597.920 ng/mL | [1] | |
| Lower Limit of Quantification (LLOQ) | 0.946 ng/mL | [5] |
| 1 ng/mL | [7] | |
| 1.00 ng/mL | [1][9] | |
| Intra-day Precision (%RSD) | ≤15% | [5] |
| Inter-day Precision (%RSD) | ≤15% | [5] |
| Accuracy | 92.6% to 109% | [10] |
| Recovery | 53.73% | [5] |
| 100.021% | [1] |
Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
For cleaner extracts, particularly for complex studies, solid-phase extraction can be employed.
-
Sample Pre-treatment: To 300 µL of plasma, add 50 µL of the internal standard working solution. Then add 50 µL of 50% orthophosphoric acid solution and vortex.[5]
-
Cartridge Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.[5]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of HPLC-grade water.[5]
-
Elution: Elute the analytes from the cartridge with two 1 mL aliquots of methanol.[5]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under nitrogen at 50°C. Reconstitute the residue in 300 µL of the mobile phase.[5]
Visualizations
Metabolic Pathway of Itraconazole
Caption: Metabolic conversion of Itraconazole to Hydroxy Itraconazole.
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for Hydroxy Itraconazole quantification.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of hydroxy itraconazole in human plasma. The protocol, including a simple protein precipitation step, allows for high-throughput analysis, making it well-suited for pharmacokinetic and other research studies in the drug development process. The provided performance characteristics demonstrate the robustness and accuracy of the method.
References
- 1. Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Therapeutic Drug Monitoring of Hydroxy Itraconazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole (B105839) is a broad-spectrum triazole antifungal agent widely used for the treatment and prophylaxis of invasive fungal infections.[1][2] It undergoes extensive hepatic metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form its major active metabolite, hydroxy itraconazole.[3][4][5] Hydroxy itraconazole exhibits antifungal activity comparable to the parent drug and its plasma concentrations are often higher than those of itraconazole.[1][2] Given the significant inter-individual pharmacokinetic variability of itraconazole and its active metabolite, therapeutic drug monitoring (TDM) is crucial to optimize clinical outcomes and minimize toxicity.[1][2] This document provides detailed application notes and protocols for the therapeutic drug monitoring of hydroxy itraconazole.
Clinical Significance of Hydroxy Itraconazole Monitoring
Therapeutic drug monitoring of itraconazole and hydroxy itraconazole is recommended to ensure adequate drug exposure for efficacy while avoiding potential toxicities.[1] Although a definitive therapeutic range for hydroxy itraconazole alone has not been firmly established, its contribution to the total antifungal activity is significant.[6] Therefore, monitoring the combined concentrations of itraconazole and hydroxy itraconazole is often advocated.
Quantitative Data Summary
The following table summarizes the recommended therapeutic ranges for itraconazole and the combined levels of itraconazole and hydroxy itraconazole for different clinical indications.
| Analyte | Indication | Trough Concentration (mcg/mL) | Method |
| Itraconazole | Prophylaxis (localized infection) | > 0.5 | HPLC/LC-MS/MS |
| Itraconazole | Treatment (systemic infection) | > 1.0 | HPLC/LC-MS/MS |
| Itraconazole + Hydroxy Itraconazole | Treatment (Blastomycosis) | > 1.0 | LC-MS/MS |
Data compiled from multiple sources.[6][7] It is important to note that the target concentrations can vary based on the specific pathogen, site of infection, and the patient's clinical condition.[6]
Experimental Protocols
The accurate quantification of hydroxy itraconazole in biological matrices, typically plasma or serum, is essential for effective TDM. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high specificity and sensitivity.[8][9]
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a simple and rapid method for sample cleanup.
Materials:
-
Human plasma or serum samples
-
Acetonitrile (B52724) containing 0.5% formic acid
-
Internal Standard (IS) solution (e.g., itraconazole-d5 and hydroxy itraconazole-d5 in methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 400 µL of acetonitrile with 0.5% formic acid to precipitate proteins.[10]
-
Vortex the mixture for 1 minute.[10]
-
Centrifuge at 3500 rpm for 5 minutes.[10]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE offers a more thorough cleanup, removing potential interferences.
Materials:
-
Human plasma or serum samples
-
Oasis HLB SPE cartridges
-
Water
-
Internal Standard (IS) solution
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Mix 200 µL of plasma with the internal standard.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm[10]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[10]
-
Flow Rate: 0.500 mL/min[10]
-
Gradient: Start at 40% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 0.5 min, then return to 40% B.[10]
-
Column Temperature: 40°C[10]
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Itraconazole: 705.3 -> 392.2
-
Hydroxy Itraconazole: 721.3 -> 408.2
-
Itraconazole-d5 (IS): 710.3 -> 397.2
-
Hydroxy Itraconazole-d5 (IS): 726.3 -> 413.2
-
Note: The specific MRM transitions may vary slightly depending on the instrument and optimization.
Visualizations
Metabolic Pathway of Itraconazole
The following diagram illustrates the metabolic conversion of itraconazole to its active metabolite, hydroxy itraconazole, which is primarily mediated by the CYP3A4 enzyme in the liver.
Caption: Metabolism of Itraconazole to Hydroxy Itraconazole.
Experimental Workflow for TDM of Hydroxy Itraconazole
This workflow outlines the key steps involved in the therapeutic drug monitoring of hydroxy itraconazole, from sample collection to clinical decision-making.
Caption: TDM Workflow for Hydroxy Itraconazole.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Itraconazole and hydroxyitraconazole | Synnovis [synnovis.co.uk]
- 3. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Itraconazole Drug Level [healthcare.uiowa.edu]
- 7. 475. Does Metabolite Matter? Defining Target Itraconazole and Hydroxy-itraconazole Serum Levels for Blastomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Standards for the Quantification of rel-Hydroxy Itraconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole (B105839) is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections. It undergoes extensive metabolism in the body, with its major and biologically active metabolite being rel-Hydroxy Itraconazole.[1][2] Monitoring the levels of both itraconazole and its hydroxy metabolite is crucial for therapeutic drug monitoring and pharmacokinetic studies, as both compounds contribute to the overall antifungal effect.[2] This application note provides a comprehensive overview of the analytical standards and methodologies for the quantitative determination of this compound in biological matrices, primarily human plasma and serum. The protocols and data presented are synthesized from validated methods published in peer-reviewed literature.
Analytical Methodologies
The quantification of this compound, often in conjunction with the parent drug itraconazole, is predominantly achieved using high-performance liquid chromatography (HPLC) coupled with various detectors or tandem mass spectrometry (LC-MS/MS).[1][3][4][5] LC-MS/MS methods are generally preferred due to their high sensitivity, specificity, and ability to handle complex biological matrices.[3][4][5]
Sample Preparation
Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analytes of interest. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) is added to the plasma or serum sample to precipitate proteins.[6] This is often followed by centrifugation to separate the supernatant containing the analytes.
-
Liquid-Liquid Extraction (LLE): This technique involves the extraction of the analytes from the aqueous biological sample into an immiscible organic solvent. A common extraction solvent mixture is hexane-dichloromethane.[7]
-
Solid-Phase Extraction (SPE): A highly selective method where the analytes are retained on a solid sorbent while interferences are washed away. The analytes are then eluted with a suitable solvent. This method can provide cleaner extracts compared to PPT and LLE.[8]
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated analytical methods for the quantification of Hydroxy Itraconazole.
Table 1: LC-MS/MS Method Performance in Human Plasma
| Parameter | Method 1[5] | Method 2[6] | Method 3[9] |
| Linearity Range (ng/mL) | 1 - 500 | 1 - 250 | 10 - 1000 (µg/L) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | 10 (µg/L) |
| Intra-batch Precision (% CV) | < 11 | Not Specified | < 5 |
| Inter-batch Precision (% CV) | < 11 | Not Specified | Not Specified |
| Accuracy (%) | Not Specified | Not Specified | 80 - 105 |
| Recovery (%) | 75.68 - 82.52 | Not Specified | Not Specified |
| Internal Standard | D5-hydroxyitraconazole | Not Specified | Itraconazole-d3 |
Table 2: HPLC Method Performance in Human Plasma
| Parameter | Method 1[7] | Method 2[10] |
| Linearity Range (ng/mL) | 5.0 - 500 | 14.5 - 753 (µg/L) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.0 | 14.5 (µg/L) |
| Precision (% CV) | Not Specified | 1.4 - 3.1 |
| Accuracy (%) | Not Specified | 94.7 - 99.5 |
| Recovery (%) | > 70 | Not Specified |
| Internal Standard | Loratidine | Not Specified |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is a representative method based on common practices in published literature.[4][5][6]
1. Materials and Reagents:
-
This compound certified reference material
-
Itraconazole certified reference material
-
Isotopically labeled internal standard (e.g., D5-hydroxyitraconazole)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 RRLC Series or equivalent[11]
-
Column: Agilent Zorbax Eclipse XDB C18, 1.8 µm (4.6 × 50 mm) or equivalent[11]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Start with 20% B, increase to 80% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., LCMS-8050)[9]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
Visualizations
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Isolation of Hydroxy Itraconazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isolation and quantification of hydroxy itraconazole (B105839), the active metabolite of the antifungal drug itraconazole, from biological matrices, primarily human plasma. The described methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Itraconazole is a broad-spectrum antifungal agent that is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to form hydroxy itraconazole.[1][2] This major metabolite exhibits antifungal activity comparable to the parent drug and is found in plasma at concentrations two to three times higher than itraconazole.[1] Therefore, the simultaneous quantification of both itraconazole and hydroxy itraconazole is crucial for accurately assessing the total antifungal activity and pharmacokinetic profile of itraconazole administration.
This document outlines three common and effective methods for the isolation of hydroxy itraconazole from plasma: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation. Each protocol is followed by analytical determination using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Itraconazole
The metabolic conversion of itraconazole to hydroxy itraconazole is a critical step in its mechanism of action and clearance. Understanding this pathway is fundamental for interpreting pharmacokinetic data.
Caption: Metabolic conversion of itraconazole to hydroxy itraconazole via CYP3A4.
Experimental Protocols
The following sections provide detailed protocols for the isolation of hydroxy itraconazole from plasma samples.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol describes a common LLE method for the simultaneous extraction of itraconazole and hydroxy itraconazole from human plasma.[3][4]
Materials and Reagents:
-
Human plasma samples
-
Itraconazole and hydroxy itraconazole reference standards
-
Hexane-dichloromethane (70:30, v/v) or acetonitrile (B52724)/methyl t-butyl ether mixture[3][4]
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Workflow:
Caption: Liquid-liquid extraction workflow for hydroxy itraconazole.
Procedure:
-
Pipette 0.5 mL of plasma into a clean centrifuge tube.
-
Add the internal standard solution.
-
Add 5 mL of the extraction solvent (e.g., hexane-dichloromethane, 70:30).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject a suitable aliquot into the HPLC or LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a highly efficient and clean method for isolating hydroxy itraconazole from complex matrices.[5][6][7]
Materials and Reagents:
-
Human plasma samples
-
Itraconazole and hydroxy itraconazole reference standards
-
Internal standard (e.g., deuterated itraconazole and hydroxy itraconazole)[6]
-
SPE cartridges (e.g., Oasis HLB or C8-bonded)[7]
-
Methanol (B129727) (for conditioning and elution)
-
Water (for washing)
-
SPE manifold
-
Evaporator
-
Reconstitution solution
Workflow:
Caption: Solid-phase extraction workflow for hydroxy itraconazole.
Procedure:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of the plasma sample onto the cartridge.[7]
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject into the analytical system.
Protocol 3: Protein Precipitation
This is a rapid and simple method for sample preparation, suitable for high-throughput analysis.[8][9]
Materials and Reagents:
-
Human plasma samples
-
Itraconazole and hydroxy itraconazole reference standards
-
Internal standard
-
Precipitating solvent (e.g., acetonitrile with 0.5% formic acid or methanol)[8][9]
-
Vortex mixer
-
Centrifuge
Workflow:
Caption: Protein precipitation workflow for hydroxy itraconazole.
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.[8]
-
Add 50 µL of the internal standard solution.[8]
-
Add 400 µL of cold acetonitrile containing 0.5% formic acid.[8]
-
Vortex for 1 minute.
-
Centrifuge at 3500 rpm for 5 minutes.[8]
-
Transfer the supernatant to an autosampler vial for injection.
Data Presentation
The following tables summarize quantitative data from various published methods for the isolation and analysis of hydroxy itraconazole.
Table 1: Comparison of Extraction Method Performance
| Extraction Method | Analyte | Recovery Rate (%) | Reference |
| Liquid-Liquid Extraction | Hydroxy Itraconazole | >70% | [3] |
| Solid-Phase Extraction | Hydroxy Itraconazole | 81.6% - 98.7% (from ultrafiltrated plasma) | [10] |
| Solid-Phase Extraction | Hydroxy Itraconazole | 53.73% | [6] |
| Solid-Supported Liquid Extraction | Hydroxy Itraconazole | 112.9% | [11] |
| Protein Precipitation | Hydroxy Itraconazole | Comparable to LLE and SPE | [8] |
Table 2: HPLC and LC-MS/MS Method Parameters and Performance
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Technique | HPLC-Fluorescence | LC-MS/MS | LC-MS/MS | HPLC-PDA |
| Column | C18 (250 mm x 4.6 mm) | Reversed Phase | C6-phenyl (150 x 4.6 mm) | Not Specified |
| Mobile Phase | [0.01% triethylamine (B128534) (pH 2.8)-acetonitrile (46:54)]-isopropanol (90:10) | Acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) with 1% formic acid | 0.01 M phosphate (B84403) buffer (pH 3.5) and acetonitrile (gradient) | Not Specified |
| Flow Rate | 1.0 mL/min | 0.500 mL/min | Not Specified | Not Specified |
| Detection | Fluorescence (Ex: 264 nm, Em: 380 nm) | Positive ion electrospray ionization (MRM) | UV at 262 nm | Photodiode Array |
| Linearity Range (ng/mL) | 5.0 - 500 | 4 - 1000 | 0.05 - 10 (mg/L) | 0.25 - 16 (µg/mL) |
| LLOQ (ng/mL) | 5.0 | 4 | 50 | 250 |
| Precision (CV%) | Not Specified | Good inter- and intra-day precision | Not Specified | 2.23 - 4.28 |
| Accuracy (%) | Not Specified | Very accurate | Not Specified | -2.89 to -17.26 (Relative Error) |
| Reference | [3] | [4][8] | [9] | [12] |
Conclusion
The choice of isolation protocol for hydroxy itraconazole depends on the specific requirements of the study, such as sample throughput, required sensitivity, and available instrumentation. LLE offers good recovery but can be labor-intensive. SPE provides cleaner extracts and high recovery, making it suitable for sensitive LC-MS/MS analysis. Protein precipitation is the simplest and fastest method, ideal for high-throughput screening, although it may result in less clean extracts. All three methods, when coupled with appropriate analytical techniques like HPLC or LC-MS/MS, can provide accurate and precise quantification of hydroxy itraconazole in biological samples, which is essential for the clinical and pharmaceutical development of itraconazole.
References
- 1. Determination of itraconazole and its active metabolite in plasma by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of itraconazole and hydroxyitraconazole in plasma by use of liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive and selective quantification of total and free itraconazole and hydroxyitraconazole in human plasma using ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple, sensitive HPLC-PDA method for the quantification of itraconazole and hydroxy itraconazole in human serum: a reference laboratory experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Experimental Use of Hydroxyitraconazole in Mycology
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hydroxyitraconazole (B3325177) (OH-ITZ)
Hydroxyitraconazole (OH-ITZ) is the primary and pharmacologically active metabolite of the broad-spectrum triazole antifungal agent, Itraconazole (B105839) (ITZ).[1][2] Formed in the liver through cytochrome P450-mediated oxidation, OH-ITZ circulates in plasma at concentrations often exceeding the parent drug.[3][4] It shares a similar in vitro spectrum of activity and potency with itraconazole against a wide range of pathogenic yeasts and molds.[5][6] Consequently, understanding the specific activity and experimental behavior of OH-ITZ is critical for therapeutic drug monitoring, in vitro research, and the development of new antifungal strategies. These notes provide an overview of its mechanism, quantitative data on its activity, and detailed protocols for its experimental use.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Like its parent compound, hydroxyitraconazole's antifungal effect stems from the disruption of the fungal cell membrane's integrity.[7][8] The primary molecular target is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or CYP51 gene).[9][10]
By binding to this enzyme, OH-ITZ inhibits the conversion of lanosterol to ergosterol, an essential sterol component of the fungal cell membrane.[8][11] This blockade leads to two critical downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol alters the fluidity, permeability, and structural integrity of the membrane.[10]
-
Accumulation of Toxic Sterols: The buildup of methylated sterol precursors, such as lanosterol, further disrupts membrane function and inhibits fungal growth, leading to a fungistatic effect.[9][12]
Quantitative Antifungal Activity Data
The in vitro antifungal potency of hydroxyitraconazole is generally considered equivalent to that of itraconazole for the majority of fungal isolates.[6][13] However, some species-specific differences have been noted.[5][14]
Table 1: In Vitro Susceptibility of Bioassay Yeast Strains
| Fungal Strain | Compound | IC50 (mg/L) | Reference |
|---|---|---|---|
| Candida kefyr (SA & ATCC 46764) | Itraconazole | 0.016 | [13] |
| Hydroxyitraconazole | 0.032 | [13] | |
| Candida albicans (NCPF 3241, 3153A, RV 1488) | Itraconazole | 0.008 - 0.016 | [13] |
| | Hydroxyitraconazole | 0.008 - 0.016 |[13] |
Table 2: In Vitro Minimum Inhibitory Concentration (MIC) Against Pathogenic Fungi
| Fungal Species | Compound | MIC (mg/L) | Reference |
|---|---|---|---|
| Candida albicans | Hydroxyitraconazole | 0.019 | [2] |
| Aspergillus fumigatus | Hydroxyitraconazole | 0.078 | [2] |
| Cryptococcus neoformans | Hydroxyitraconazole | 0.078 |[2] |
Table 3: Comparative In Vitro Activity Summary (Itraconazole vs. Hydroxyitraconazole)
| Finding | Fungal Isolates | Percentage of Isolates | Reference |
|---|---|---|---|
| Equivalent IC50 values (within ± one dilution) | 1481 isolates (48 genera) | ~90% | [5][6][14] |
| More susceptible to Itraconazole | Candida glabrata & Trichophyton mentagrophytes | 10-15% |[5][6][14] |
Table 4: Comparative In Vivo Pharmacokinetic Parameters in Humans
| Parameter | Itraconazole (ITZ) | Hydroxyitraconazole (OH-ITZ) | Finding | Reference |
|---|---|---|---|---|
| Average Plasma Free Concentration | 0.188 ± 0.123 ng/mL | 1.449 ± 1.017 ng/mL | OH-ITZ free concentration is ~10.4-fold higher | [15] |
| Average Plasma Free Fraction | 0.024 ± 0.016 % | 0.251 ± 0.109 % | OH-ITZ free fraction is ~8.5-fold higher | [15] |
| Steady-State Plasma Cmax (200 mg b.i.d.) | 2.1 ± 0.8 µg/mL | 3.3 ± 1.0 µg/mL | OH-ITZ concentrations are higher than parent drug |[4] |
Experimental Protocols
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from standardized methods (e.g., CLSI M27/M38) and published research to determine the Minimum Inhibitory Concentration (MIC) or the 50% Inhibitory Concentration (IC50) of hydroxyitraconazole.[13][16]
Materials:
-
Hydroxyitraconazole (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate (yeast or mold)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile 0.85% saline
-
Spectrophotometer (plate reader)
-
0.5 McFarland turbidity standard
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of hydroxyitraconazole in DMSO. A typical starting concentration is 1600 mg/L.
-
Inoculum Preparation:
-
Subculture the fungal isolate onto SDA (for yeasts) or PDA (for molds) and incubate at 30-35°C until sufficient growth is observed (24-48 hours for yeasts).[13]
-
For yeasts, suspend 3-5 colonies in sterile saline. For molds, gently scrape the surface with a sterile loop to suspend conidia.[13]
-
Adjust the suspension turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration (e.g., 1 x 10³ to 5 x 10³ CFU/mL for yeasts).
-
-
Microplate Setup:
-
Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.
-
Prepare the starting drug concentration in well 1 by adding the appropriate amount of stock solution to the medium.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the final diluted fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (or until growth is clearly visible in the control well).[13]
-
Endpoint Determination:
-
Determine the MIC or IC50 by measuring the optical density (OD) of each well at 405 nm using a microplate reader.[13]
-
The MIC is defined as the lowest drug concentration that causes a significant reduction in growth (e.g., ≥90%) compared to the growth control.
-
The IC50 is the concentration that reduces growth by 50% compared to the control.[13]
-
Protocol: Colorimetric MTT Assay for Viability Assessment
For some fungi, especially Candida albicans, determining endpoints visually or by turbidity can be challenging.[17] The MTT assay provides a colorimetric alternative based on metabolic activity.
Procedure (as an add-on to Protocol 4.1):
-
Following incubation (Step 5 in Protocol 4.1), add 20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubate for an additional 3-4 hours at 35°C. Viable fungal cells will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
-
Add 100 µL of a solubilizing agent (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm. The MIC is determined as the lowest drug concentration showing no significant color change compared to the sterility control.[17]
Summary and Applications
Hydroxyitraconazole is a clinically significant antifungal compound with potency largely equivalent to its parent drug, itraconazole.[5] Its higher free plasma concentrations in vivo suggest it may be a major contributor to the overall therapeutic effect.[15]
Key Applications in Research:
-
Therapeutic Drug Monitoring (TDM): Accurate TDM for patients on itraconazole therapy should ideally measure both itraconazole and hydroxyitraconazole concentrations to fully assess the total antifungal pressure.[3][18]
-
Reference Compound: OH-ITZ serves as a critical reference compound in studies comparing the efficacy of new triazole antifungals.
-
Resistance Studies: Investigating differential susceptibility between ITZ and OH-ITZ in resistant fungal strains can provide insights into specific resistance mechanisms.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Experimental data on OH-ITZ is essential for building robust PK/PD models that can predict clinical outcomes more accurately.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Itraconazole and hydroxyitraconazole | Synnovis [synnovis.co.uk]
- 4. Intrapulmonary Pharmacokinetics and Pharmacodynamics of Itraconazole and 14-Hydroxyitraconazole at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Itraconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 11. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. The active metabolite hydroxyitraconazole has substantially higher in vivo free fraction and free concentrations compared to itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Bioassay for Hydroxy Itraconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy itraconazole (B105839) is the major active metabolite of the triazole antifungal agent, itraconazole. Following oral administration, itraconazole is extensively metabolized in the liver to form hydroxy itraconazole, which possesses a similar antifungal spectrum and potency to the parent drug. Both itraconazole and hydroxy itraconazole exert their primary antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.
Recent research has also unveiled a novel mechanism of action for both compounds: the inhibition of the Hedgehog signaling pathway. This pathway is critical in embryonic development and has been implicated in the proliferation of various cancers. The dual mechanism of action makes the quantification and functional assessment of hydroxy itraconazole of significant interest in both infectious disease and oncology research.
These application notes provide detailed protocols for the development of three distinct bioassays to quantify the concentration and/or biological activity of hydroxy itraconazole: a microbiological agar (B569324) diffusion assay, a cell-based Hedgehog signaling pathway inhibition assay, and a competitive enzyme-linked immunosorbent assay (ELISA).
Methods and Protocols
Microbiological Bioassay: Agar Diffusion Method
This method is a functional assay that determines the concentration of biologically active hydroxy itraconazole based on its ability to inhibit the growth of a susceptible fungal strain. It is a cost-effective method suitable for determining the total antifungal activity in a sample, reflecting the combined effect of itraconazole and hydroxy itraconazole.
Experimental Protocol:
-
Preparation of Assay Plates:
-
Melt a suitable agar medium (e.g., Yeast Nitrogen Base with 1% glucose) and cool to 45-50°C.
-
Inoculate the molten agar with a standardized suspension of a susceptible indicator organism (e.g., Candida kefyr or Candida albicans). The final concentration of the organism should be optimized to produce confluent growth.
-
Pour the inoculated agar into sterile, level petri dishes to a uniform depth.
-
Allow the agar to solidify completely.
-
Using a sterile borer, create wells of a uniform diameter (e.g., 6-8 mm) in the agar.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of hydroxy itraconazole standard in a suitable solvent (e.g., DMSO).
-
Create a series of standard dilutions in pooled human serum or an appropriate buffer to generate a standard curve (e.g., ranging from 0.1 to 10 µg/mL).
-
Prepare test samples by diluting them in the same matrix as the standards.
-
-
Assay Procedure:
-
Pipette a fixed volume (e.g., 50 µL) of each standard and sample into the prepared wells in triplicate.
-
Incubate the plates at 37°C for 18-24 hours, or until clear zones of inhibition are visible.
-
-
Data Analysis:
-
Measure the diameter of the zones of inhibition for each standard and sample.
-
Plot the square of the diameter of the inhibition zone against the logarithm of the concentration for the standards to generate a standard curve.
-
Determine the concentration of hydroxy itraconazole in the test samples by interpolating their inhibition zone diameters on the standard curve.
-
Data Presentation:
| Standard Concentration (µg/mL) | Zone of Inhibition (mm) - Replicate 1 | Zone of Inhibition (mm) - Replicate 2 | Zone of Inhibition (mm) - Replicate 3 | Mean Zone Diameter (mm) |
| 0.1 | 10.2 | 10.5 | 10.3 | 10.3 |
| 0.5 | 14.8 | 15.1 | 14.9 | 14.9 |
| 1.0 | 18.5 | 18.2 | 18.6 | 18.4 |
| 5.0 | 24.1 | 24.5 | 24.3 | 24.3 |
| 10.0 | 28.9 | 28.6 | 29.1 | 28.9 |
| Sample ID | Mean Zone Diameter (mm) | Calculated Concentration (µg/mL) |
| Sample A | 16.5 | 0.75 |
| Sample B | 21.2 | 2.8 |
Experimental Workflow Diagram:
Application Note: High-Throughput Analysis of Hydroxy Itraconazole in Human Plasma Using Solid-Supported Liquid Extraction (SLE) and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient method for the quantification of hydroxy itraconazole (B105839), the active metabolite of the antifungal agent itraconazole, in human plasma. The protocol utilizes solid-supported liquid extraction (SLE) for sample cleanup, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This SLE-based workflow offers a streamlined and automatable alternative to traditional liquid-liquid extraction and solid-phase extraction methods, resulting in high recovery and reduced matrix effects. The subsequent sections provide a comprehensive protocol, quantitative performance data, and a visual representation of the experimental workflow.
Introduction
Itraconazole is a widely prescribed triazole antifungal agent that undergoes extensive metabolism to form hydroxy itraconazole. This primary metabolite exhibits significant antifungal activity and its plasma concentrations are often monitored alongside the parent drug to ensure therapeutic efficacy and avoid potential toxicity. The accurate and precise quantification of hydroxy itraconazole in biological matrices is therefore crucial in clinical and research settings.
Solid-supported liquid extraction (SLE) is a sample preparation technique that functions similarly to traditional liquid-liquid extraction but in a 96-well plate format. In SLE, the aqueous sample is absorbed onto a solid, inert diatomaceous earth support. An immiscible organic solvent is then used to elute the analytes of interest, leaving behind endogenous interferences such as proteins, salts, and phospholipids. This approach simplifies the extraction process, reduces solvent consumption, and is amenable to high-throughput automation.
This document provides a detailed protocol for the extraction of hydroxy itraconazole from human plasma using SLE, followed by sensitive and selective quantification by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Human Plasma: K2 EDTA as anticoagulant
-
Analytes: Hydroxy itraconazole reference standard
-
Internal Standard (IS): Itraconazole-d5 or other suitable stable isotope-labeled analogue
-
Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (HPLC grade)
-
SLE Plate: 96-well Solid-Supported Liquid Extraction plate
-
Collection Plate: 96-well deep-well collection plate
-
Sealing Mat: 96-well plate sealing mat
Equipment
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Pipettes and Multichannel Pipettes
-
Vortex Mixer
-
Centrifuge (for initial sample preparation)
-
Positive Pressure Manifold or Vacuum Manifold (for SLE plate processing)
-
Nitrogen Evaporator
Sample Preparation and Solid-Supported Liquid Extraction Protocol
-
Sample Pre-treatment:
-
Thaw human plasma samples and internal standard (IS) working solution at room temperature.
-
Vortex samples to ensure homogeneity.
-
In a 96-well plate, add 150 µL of human plasma.
-
Add the internal standard solution to each well.
-
-
SLE Procedure:
-
Place a 96-well SLE plate on the manifold.
-
Load the pre-treated 150 µL plasma samples onto the SLE plate.
-
Apply a brief pulse of vacuum or positive pressure (2-5 seconds) to initiate the flow of the sample into the sorbent.
-
Allow the sample to absorb into the SLE sorbent for 5 minutes.
-
Place a 96-well deep-well collection plate inside the manifold, underneath the SLE plate.
-
Dispense the elution solvent into each well of the SLE plate. A common approach is to use two aliquots.
-
Allow the solvent to percolate through the sorbent under gravity for 5 minutes.
-
Apply a low, constant vacuum or positive pressure to complete the elution.
-
-
Eluate Post-Treatment:
-
Evaporate the collected eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in an appropriate volume of mobile phase B (e.g., 0.1% formic acid in acetonitrile) or a suitable reconstitution solvent.
-
Seal the collection plate, vortex to mix, and centrifuge briefly.
-
The plate is now ready for injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm) is suitable for separation.[1]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.500 mL/min.[1]
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.[1]
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for hydroxy itraconazole and the internal standard should be optimized. For hydroxy itraconazole, a transition of m/z 721 > 408 has been reported.[2]
Quantitative Data
The following tables summarize the performance characteristics of a solid-supported liquid extraction method for the analysis of hydroxy itraconazole in human plasma.
Table 1: Extraction Recovery
| Analyte | Average Extraction Recovery (%) |
| Hydroxy Itraconazole | 112.9 |
Data sourced from a study utilizing a solid-supported liquid extraction method for hydroxy itraconazole in human plasma.[3]
Table 2: Method Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Hydroxy Itraconazole | Low | To be determined | To be determined | To be determined |
| Mid | To be determined | To be determined | To be determined | |
| High | To be determined | To be determined | To be determined |
Specific precision and accuracy data for an SLE method were not available in the provided search results. The table is presented as a template for data presentation. The referenced study confirmed that the precision and accuracy were within the acceptance criteria from both FDA and EMA guidance for bioanalytical method validation.[3]
Table 3: Linearity
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) |
| Hydroxy Itraconazole | 5 - 2500 | > 0.99 |
The standard curve was fitted to a 1/x² weighted linear regression model.[3]
Visualizations
Experimental Workflow Diagram
Caption: SLE workflow for hydroxy itraconazole.
Conclusion
The solid-supported liquid extraction method presented provides a reliable and efficient workflow for the quantification of hydroxy itraconazole in human plasma. The high recovery and amenability to automation make it an attractive option for high-throughput bioanalytical laboratories. The subsequent analysis by LC-MS/MS ensures high sensitivity and selectivity, meeting the requirements for both clinical therapeutic drug monitoring and pharmacokinetic studies in drug development.
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Modeling of Hydroxy Itraconazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) modeling of hydroxy itraconazole (B105839), the major active metabolite of the antifungal agent itraconazole. This document includes summaries of key pharmacokinetic parameters, detailed experimental protocols for quantification, and visualizations of the metabolic pathway and modeling workflow.
Introduction to Hydroxy Itraconazole Pharmacokinetics
Itraconazole is a broad-spectrum antifungal agent that undergoes extensive metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to form hydroxy itraconazole (OH-ITZ).[1][2] This metabolite is pharmacologically active, with antifungal potency comparable to the parent drug, and often circulates in plasma at concentrations higher than itraconazole itself.[1][3] Consequently, understanding the pharmacokinetics of hydroxy itraconazole is crucial for accurately characterizing the overall antifungal effect and for developing robust pharmacokinetic models.
The pharmacokinetics of both itraconazole and hydroxy itraconazole are complex and exhibit high variability.[4] Both parent and metabolite can display non-linear kinetics.[4] Population pharmacokinetic (PopPK) models are frequently employed to describe and quantify the sources of this variability in patient populations.[4][5] These models often characterize itraconazole using a two-compartment model, while a one-compartment model is typically sufficient for hydroxy itraconazole.[5][6] The elimination of hydroxy itraconazole has been described using various models, including mixed first-order and Michaelis-Menten elimination or time-dependent clearance.[5]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for hydroxy itraconazole from various studies. These parameters can vary significantly based on the itraconazole formulation, dosage, and whether the subject was in a fed or fasted state.
Table 1: Pharmacokinetic Parameters of Hydroxy Itraconazole After Single Oral Dose of Itraconazole (100 mg) in Healthy Volunteers
| Parameter | Mean ± SD or Median (Range) | Units | Reference |
| Cmax | 163.4 ± 61.3 | ng/mL | [7] |
| Tmax | 4.0 (2.0 - 6.0) | h | [7] |
| AUC(0-72h) | 4208.9 ± 1438.1 | ng·h/mL | [7] |
| AUC(0-∞) | 4734.9 ± 1623.5 | ng·h/mL | [7] |
| T½ | 21.2 ± 5.6 | h | [7] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life.
Table 2: Steady-State Pharmacokinetic Parameters of Hydroxy Itraconazole After Multiple Doses of Different Itraconazole Formulations
| Formulation (Dose) | Cmax (ng/mL) | Cmin (ng/mL) | AUC (ng·h/mL) | T½ (h) | Reference |
| NanoCrystal (100 mg) | 1200 ± 200 | 830 ± 150 | 23100 ± 3200 | 27.6 ± 3.4 | [8] |
| NanoCrystal (200 mg) | 2210 ± 410 | 1790 ± 210 | 45400 ± 5400 | 31.0 ± 4.5 | [8][9] |
| NanoCrystal (300 mg) | 2470 ± 560 | 2050 ± 370 | 52500 ± 8100 | 33.7 ± 5.6 | [8] |
| HPBCD Solution (200 mg) | 2440 ± 320 | 1930 ± 270 | 50600 ± 5500 | 31.2 ± 3.8 | [8] |
HPBCD: Hydroxypropyl-β-cyclodextrin. Values are presented as Mean ± SD.
Experimental Protocols
Clinical Study Protocol for Pharmacokinetic Assessment
This section outlines a typical protocol for a clinical study designed to evaluate the pharmacokinetics of hydroxy itraconazole.
-
Subject Recruitment:
-
Enroll healthy male and female subjects.
-
Obtain informed consent from all participants.
-
Conduct a screening process including medical history, physical examination, and laboratory tests to ensure subjects meet inclusion criteria and have no contraindications.
-
-
Study Design:
-
Drug Administration:
-
Administer a single or multiple doses of itraconazole.
-
For oral administration, subjects typically fast overnight for at least 10 hours before and 2 hours after dosing.[8]
-
Record the exact time of drug administration for each subject.
-
-
Blood Sample Collection:
-
Collect venous blood samples into heparinized tubes at predefined time points.
-
A typical sampling schedule for a single-dose study includes pre-dose (0 h) and multiple post-dose time points up to 72 or 96 hours (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96 h).[7]
-
For multiple-dose studies, collect trough samples before each dose and a full pharmacokinetic profile after the last dose.[8][10]
-
Process blood samples by centrifugation (e.g., at 1000 x g for 10 minutes) to separate the plasma.[10]
-
Store plasma samples at -20°C or lower until analysis.
-
Bioanalytical Protocol for Quantification of Hydroxy Itraconazole in Plasma by LC-MS/MS
This protocol describes a general method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Materials and Reagents:
-
Reference standards for itraconazole and hydroxy itraconazole.
-
A suitable internal standard (e.g., a deuterated analog like Itraconazole-d5 or a structurally similar compound).[11]
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid and ammonium (B1175870) formate (B1220265).
-
Human plasma for calibration standards and quality controls.
-
-
Sample Preparation (Protein Precipitation): [11]
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control into a 96-well plate.
-
Add 50 µL of the internal standard solution (in methanol).
-
Add 400 µL of a precipitation solvent (e.g., 0.5% formic acid in acetonitrile) to each well.
-
Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 3500 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
-
Liquid Chromatography Conditions: [11]
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A suitable gradient to separate hydroxy itraconazole, itraconazole, and the internal standard.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions: [11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Itraconazole: e.g., m/z 705.4 → 392.5
-
Hydroxy Itraconazole: e.g., m/z 721.3 → 408.4
-
Internal Standard (Itraconazole-d5): e.g., m/z 710.4 → 397.5
-
-
Optimize source and compound-specific parameters (e.g., capillary voltage, desolvation temperature, collision energy).
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.
-
Calculate the concentration of hydroxy itraconazole in the unknown samples from the calibration curve.
-
Mandatory Visualizations
Metabolic Pathway of Itraconazole
The following diagram illustrates the primary metabolic conversion of itraconazole to its active metabolite, hydroxy itraconazole, which is catalyzed by the CYP3A4 enzyme.
Caption: Metabolic conversion of itraconazole to hydroxy itraconazole.
Pharmacokinetic Modeling Workflow
This diagram outlines the typical workflow for developing a population pharmacokinetic model for hydroxy itraconazole.
Caption: Workflow for population pharmacokinetic modeling.
References
- 1. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyitraconazole, formed during intestinal first-pass metabolism of itraconazole, controls the time course of hepatic CYP3A inhibition and the bioavailability of itraconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic Modeling of Itraconazole and Hydroxyitraconazole for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic modeling of itraconazole and hydroxyitraconazole for oral SUBA-itraconazole and sporanox capsule formulations in healthy subjects in fed and fasted states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing antifungals: population pharmacokinetics of itraconazole and hydroxy-itraconazole following administration of a nanocrystal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Hydroxy Itraconazole as a CYP3A4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole (B105839), a broad-spectrum antifungal agent, is a well-established and potent inhibitor of Cytochrome P450 3A4 (CYP3A4), a critical enzyme responsible for the metabolism of a vast number of drugs. Emerging research has highlighted that the primary metabolite of itraconazole, hydroxy itraconazole (OH-ITZ), is not only present in plasma at concentrations comparable to or even exceeding the parent drug but is also a potent CYP3A4 inhibitor in its own right.[1][2][3][4] This makes hydroxy itraconazole a significant contributor to the drug-drug interactions (DDIs) observed with itraconazole administration.[5][6][7][8] Understanding the inhibitory characteristics of hydroxy itraconazole is therefore crucial for accurate prediction and management of DDIs in drug development and clinical practice.
These application notes provide a comprehensive overview of hydroxy itraconazole's role as a CYP3A4 inhibitor, including its mechanism of action, inhibitory potency, and detailed protocols for its use in in vitro research settings.
Mechanism of Action
Hydroxy itraconazole, much like its parent compound, acts as a competitive inhibitor of CYP3A4.[6] This means that it reversibly binds to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized. The inhibition is potent, with unbound half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) in the low nanomolar range.[6][9]
Quantitative Data: Inhibitory Potency against CYP3A4
The following tables summarize the in vitro inhibitory potency of hydroxy itraconazole and its parent compound, itraconazole, against human CYP3A4. The data is compiled from studies using human liver microsomes and probe substrates such as midazolam.
Table 1: Unbound IC50 Values for CYP3A4 Inhibition
| Compound | Unbound IC50 (nM) | Reference |
| Itraconazole | 6.1 | [6][9] |
| Hydroxy Itraconazole | 4.6 | [6][9] |
| Keto-Itraconazole | 7.0 | [6][9] |
| N-desalkyl-Itraconazole | 0.4 | [6][9] |
Table 2: Unbound Ki Values for CYP3A4 Inhibition
| Compound | Unbound Ki (nM) | Mechanism | Reference |
| Itraconazole | 1.3 | Competitive | [6] |
| Hydroxy Itraconazole | 14.4 | Competitive | [6] |
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes
This protocol outlines a standard procedure to determine the IC50 of hydroxy itraconazole against CYP3A4 using human liver microsomes and midazolam as the substrate.
Materials:
-
Hydroxy Itraconazole (analytical grade)
-
Human Liver Microsomes (pooled)
-
Midazolam (CYP3A4 substrate)
-
1-hydroxymidazolam (metabolite standard)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hydroxy itraconazole in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of hydroxy itraconazole in the incubation buffer to achieve the desired final concentrations.
-
Prepare a stock solution of midazolam in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the human liver microsomes, potassium phosphate buffer, and the appropriate dilution of hydroxy itraconazole or vehicle control (DMSO).
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the microsomes.
-
Initiate the metabolic reaction by adding the CYP3A4 substrate, midazolam.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or well for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the metabolite (1-hydroxymidazolam) in the supernatant using a validated LC-MS/MS method.
-
Quantify the amount of metabolite formed in the presence of different concentrations of hydroxy itraconazole compared to the vehicle control.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP3A4 activity for each concentration of hydroxy itraconazole.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizations
Itraconazole Metabolism and CYP3A4 Inhibition Pathway
Caption: Metabolism of Itraconazole and subsequent inhibition of CYP3A4.
Experimental Workflow for In Vitro CYP3A4 Inhibition Assay
Caption: Workflow for determining the IC50 of a CYP3A4 inhibitor in vitro.
Conclusion
Hydroxy itraconazole is a potent competitive inhibitor of CYP3A4 and plays a crucial role in the clinically significant drug-drug interactions associated with itraconazole therapy. Researchers and drug development professionals should consider the inhibitory effects of this major metabolite when evaluating the DDI potential of new chemical entities that are CYP3A4 substrates. The provided protocols and data serve as a valuable resource for conducting in vitro studies to accurately characterize these interactions.
References
- 1. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. medpace.com [medpace.com]
- 3. xtalks.com [xtalks.com]
- 4. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 5. benchchem.com [benchchem.com]
- 6. bioivt.com [bioivt.com]
- 7. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. tandfonline.com [tandfonline.com]
- 9. IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability of Hydroxy Itraconazole in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy itraconazole (B105839) is the major active metabolite of the broad-spectrum antifungal agent, itraconazole. Possessing antifungal activity comparable to its parent compound, the concentration and stability of hydroxy itraconazole are critical parameters in pharmacokinetic and pharmacodynamic studies, as well as in the development of new formulations.[1][2] Understanding the stability of hydroxy itraconazole in various solutions is essential for accurate analytical measurements and for ensuring the integrity of research and preclinical data.
These application notes provide a summary of the known stability of hydroxy itraconazole in solution, based on available literature. It also includes detailed protocols for researchers to conduct their own stability assessments under various experimental conditions.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₅H₃₈Cl₂N₈O₅ | [3] |
| Molecular Weight | 721.63 g/mol | [3] |
| pKa | 3.7 (for itraconazole) | [4] |
Stability of Hydroxy Itraconazole in Solution: A Summary
Direct and detailed quantitative studies on the stability of hydroxy itraconazole in various solvents and pH conditions are limited in publicly available literature. However, data from pharmacokinetic studies and product information sheets provide valuable insights into its stability in biological matrices and recommended storage conditions for stock solutions.
General Storage Recommendations for Stock Solutions
Proper storage is crucial to maintain the integrity of hydroxy itraconazole solutions for experimental use.
| Storage Condition | Duration | Notes |
| In Solvent (-80°C) | Up to 1 year | Recommended for long-term storage. |
| In Solvent (-20°C) | Up to 1 month | Suitable for short-term storage; protect from light. |
| Powder (-20°C) | Up to 3 years |
Data compiled from manufacturer recommendations.
Stability in Biological Matrices
Studies involving the analysis of hydroxy itraconazole in plasma provide some indications of its stability.
| Matrix | Temperature | Duration | Finding | Reference |
| Human Plasma | -70°C | 145 days | Stable | [3] |
| Human Plasma | Room Temperature | 2 hours | Implied stability during sample processing | [5] |
| Controls (in unspecified matrix) | -80°C | 6 weeks | No degradation observed | [6] |
Inferred Stability from Itraconazole Forced Degradation Studies
Forced degradation studies on the parent drug, itraconazole, can offer potential insights into the lability of its core chemical structure, which it shares with hydroxy itraconazole. However, these are not direct data for the metabolite and should be interpreted with caution. Itraconazole has been shown to be susceptible to degradation under specific stress conditions.
| Stress Condition | Finding for Itraconazole | Potential Implication for Hydroxy Itraconazole | Reference |
| Acidic Hydrolysis | Degradation observed | May also be susceptible to acidic conditions. | [7] |
| Alkaline Hydrolysis | Reported as stable in one study, but degraded in another. | Stability under alkaline conditions may be variable. | [7][8][9] |
| Oxidative (e.g., H₂O₂) | Significant degradation observed | Likely susceptible to oxidation. | [10] |
| Photolytic (UV light) | Stable | May be stable under UV light. | [7] |
| Thermal | Stable | May be stable at elevated temperatures for short periods. | [7] |
Signaling Pathways of Itraconazole and Hydroxy Itraconazole
Itraconazole and its active metabolite, hydroxy itraconazole, exert their biological effects through distinct signaling pathways.
Antifungal Mechanism of Action
The primary antifungal activity of itraconazole and hydroxy itraconazole is the disruption of the fungal cell membrane. This is achieved by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[11][12] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, fungal cell death.[13]
References
- 1. Does metabolite matter? Defining target itraconazole and hydroxy-itraconazole serum concentrations for blastomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Itraconazole and hydroxyitraconazole | Synnovis [synnovis.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Population Pharmacokinetic Modeling of Itraconazole and Hydroxyitraconazole for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrapulmonary Pharmacokinetics and Pharmacodynamics of Itraconazole and 14-Hydroxyitraconazole at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 13. nbinno.com [nbinno.com]
Application Notes and Protocols for Hydroxy Itraconazole Sample Preparation and Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole (B105839) is a broad-spectrum antifungal agent widely used in the treatment of various fungal infections. Its major active metabolite, hydroxy itraconazole, also exhibits significant antifungal activity and contributes to the overall therapeutic and potential toxic effects of the parent drug. Therefore, the accurate quantification of both itraconazole and hydroxy itraconazole in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic and pharmacodynamic studies, and in the assessment of drug-drug interactions. This document provides detailed application notes and protocols for the sample preparation and subsequent detection of hydroxy itraconazole in human plasma, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific detection method.[1][2][3][4][5]
Sample Preparation Methodologies
The choice of sample preparation method is critical for accurate and reliable quantification of hydroxy itraconazole, as it aims to remove interfering endogenous components from the biological matrix and concentrate the analyte of interest. The most commonly employed techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample cleanup. It involves the addition of an organic solvent or an acid to the plasma sample to denature and precipitate proteins. While simple and cost-effective, it may result in a less clean extract compared to LLE or SPE, potentially leading to matrix effects in the LC-MS/MS analysis.[1][6]
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from interferences by partitioning them between two immiscible liquid phases. This technique generally yields a cleaner sample than protein precipitation.[7][8][9] A common approach for hydroxy itraconazole involves the use of an organic solvent to extract the analyte from the aqueous plasma sample.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient sample preparation technique that can provide the cleanest extracts, thereby minimizing matrix effects and improving assay sensitivity.[2][4][10][11][12] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for the detection of hydroxy itraconazole using different sample preparation techniques coupled with LC-MS/MS.
Table 1: Protein Precipitation (PPT) Method Performance
| Parameter | Hydroxy Itraconazole | Reference |
| Recovery | Comparable to LLE and SPE | [1][3] |
| Linearity Range | 1 - 250 ng/mL | [1][3] |
| LLOQ | 1 ng/mL | [1][3] |
| Intra-day Precision (%CV) | 0.7 - 3.9 | [1] |
| Inter-day Precision (%CV) | Not Specified | [1] |
Table 2: Liquid-Liquid Extraction (LLE) Method Performance
| Parameter | Hydroxy Itraconazole | Reference |
| Recovery | 75.68 - 82.52% | [9] |
| Linearity Range | 4 - 1000 ng/mL | [7][8] |
| LLOQ | 2.0 ng/mL | |
| Intra-day Precision (%CV) | < 11% | [9] |
| Inter-day Precision (%CV) | < 11% | [9] |
Table 3: Solid-Phase Extraction (SPE) Method Performance
| Parameter | Hydroxy Itraconazole | Reference |
| Recovery | 53.73% | [10] |
| Linearity Range | 0.946 - 224.908 ng/mL | [10] |
| LLOQ | 1.09 ng/mL | [11] |
| Intra-day Precision (%CV) | ≤ 15% | [10] |
| Inter-day Precision (%CV) | ≤ 15% | [10] |
Experimental Protocols
Below are detailed protocols for each of the discussed sample preparation methods for the analysis of hydroxy itraconazole in human plasma.
Protocol 1: Protein Precipitation (PPT)
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., deuterated hydroxy itraconazole)
-
Precipitating solvent: Acetonitrile (B52724) with 0.5% formic acid
-
Vortex mixer
-
Centrifuge
-
96-well plate or microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Pipette 100 µL of the human plasma sample into a 96-well plate or microcentrifuge tube.[1]
-
Add 50 µL of the internal standard solution.[1]
-
Add 400 µL of the precipitating solvent (acetonitrile with 0.5% formic acid) to each sample.[1]
-
Vortex the plate or tubes for 1 minute.[1]
-
Centrifuge at 3500 rpm for 5 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., deuterated hydroxy itraconazole)
-
Extraction solvent: Methyl tert-butyl ether (MTBE)
-
Reconstitution solution
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
96-well deep-well plates or glass tubes
-
LC-MS/MS system
Procedure:
-
Pipette a known volume of the human plasma sample into a 96-well deep-well plate or glass tube.
-
Add the internal standard solution.
-
Add the extraction solvent (e.g., a mixture of acetonitrile and methyl t-butyl ether).[7][8]
-
Vortex vigorously for an adequate time to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Freeze the aqueous layer to facilitate the transfer of the organic supernatant.
-
Transfer the supernatant (organic layer) to a clean plate or tubes.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a small volume of a suitable reconstitution solution.
-
Inject an aliquot into the LC-MS/MS system for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., deuterated hydroxy itraconazole)
-
50% orthophosphoric acid solution
-
SPE cartridges (e.g., Hydrophilic-Lipophilic Balance - HLB)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solution
-
Elution solvent
-
Vortex mixer
-
SPE manifold or automated SPE system
-
Evaporation system
-
Reconstitution solution
-
LC-MS/MS system
Procedure:
-
Thaw and vortex the human plasma samples.
-
In a polypropylene (B1209903) tube, mix 300 µL of the plasma sample with 50 µL of the internal standard working solution.[10]
-
Add 50 µL of 50% orthophosphoric acid solution and vortex for 30 seconds.[10]
-
SPE Cartridge Preparation:
-
Condition the SPE cartridge with the appropriate conditioning solvent (e.g., methanol).
-
Equilibrate the cartridge with the equilibration solvent (e.g., water).
-
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with a suitable wash solution to remove interfering substances.
-
Elution: Elute the hydroxy itraconazole and internal standard from the cartridge using an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the reconstitution solution.
-
Inject an aliquot into the LC-MS/MS system for analysis.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the sample preparation and analysis of hydroxy itraconazole.
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of itraconazole and hydroxyitraconazole in plasma by use of liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. A high-performance liquid chromatographic assay for the determination of itraconazole concentration using solid-phase extraction and small sample volume - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for the Simultaneous Analysis of Itraconazole and Hydroxyitraconazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the simultaneous quantification of the antifungal agent itraconazole (B105839) and its active metabolite, hydroxyitraconazole (B3325177), in biological matrices, primarily human plasma, using high-performance liquid chromatography (HPLC). The methodologies outlined are based on established and validated procedures to ensure accuracy, precision, and reliability for applications in therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence assessments.
Introduction
Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections. Its major metabolite, hydroxyitraconazole, exhibits comparable antifungal potency to the parent drug. Due to significant inter-individual variability in absorption and metabolism, therapeutic drug monitoring of both itraconazole and hydroxyitraconazole is crucial to optimize efficacy and minimize toxicity. High-performance liquid chromatography offers a robust and reliable platform for the simultaneous determination of these two compounds. This note details various HPLC methods coupled with different sample preparation and detection techniques.
Experimental Protocols
Several methods for the HPLC analysis of itraconazole and hydroxyitraconazole have been developed and validated. The choice of method may depend on the available equipment, required sensitivity, and the nature of the biological matrix.
Method 1: HPLC with UV Detection
This method is suitable for routine therapeutic drug monitoring and utilizes a straightforward protein precipitation for sample preparation.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., naproxen (B1676952) at 10 µg/ml).[1][2]
-
Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 15,000 x g for 10 minutes.[2]
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial for injection.[2]
Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C6-phenyl column.[1]
-
Mobile Phase: Gradient elution with 0.01 M phosphate (B84403) buffer (pH 3.5) and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm.[1]
-
Injection Volume: 20 µL.
Method 2: HPLC with Fluorescence Detection
This method offers enhanced sensitivity and involves a liquid-liquid extraction step for cleaner sample extracts.
Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL plasma sample, add an internal standard (e.g., loratidine).[3]
-
Add a mixture of hexane (B92381) and dichloromethane (B109758) (70:30, v/v) as the extraction solvent.[3]
-
Vortex thoroughly and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Column: Reversed-phase C18 column (250 mm x 4.6 mm).[3]
-
Mobile Phase: A mixture of [0.01% triethylamine (B128534) solution (pH 2.8 with orthophosphoric acid)-acetonitrile (46:54)]-isopropanol (90:10, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: Fluorescence with excitation at 264 nm and emission at 380 nm.[3]
Method 3: LC-MS/MS for High Sensitivity and Specificity
For applications requiring the highest sensitivity and specificity, such as pharmacokinetic studies with low dosage, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.
Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate organic solvent.
-
Evaporate the eluate and reconstitute it in the mobile phase.
Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column, such as a Chromolith SpeedROD RP-18e.[4]
-
Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 4.0): methanol (20:80 v/v).[4]
-
Ionization: Electrospray ionization (ESI) in positive mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) of specific transitions for itraconazole, hydroxyitraconazole, and the internal standard.[5]
Data Presentation
The performance characteristics of the different HPLC methods for the analysis of itraconazole and hydroxyitraconazole are summarized in the tables below for easy comparison.
Table 1: Chromatographic and Detection Parameters
| Parameter | HPLC-UV[1] | HPLC-Fluorescence[3] | LC-MS/MS[4][5] |
| Column | C6-phenyl | C18 (250 mm x 4.6 mm) | Chromolith SpeedROD RP-18e |
| Mobile Phase | Gradient: 0.01 M phosphate buffer (pH 3.5) & Acetonitrile | Isocratic: [0.01% TEA (pH 2.8)-ACN (46:54)]-IPA (90:10) | Isocratic: 10 mM Ammonium Formate (pH 4.0): Methanol (20:80) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.3 mL/min |
| Detection | UV at 262 nm | Fluorescence (Ex: 264 nm, Em: 380 nm) | ESI-MS/MS (MRM mode) |
| Internal Standard | Naproxen | Loratidine | Itraconazole-d9, Hydroxy itraconazole-d8 |
Table 2: Method Validation Parameters
| Parameter | HPLC-UV[1] | HPLC-Fluorescence[3][6] | LC-MS/MS[4][7] |
| Linearity Range (Itraconazole) | 0.05 - 10 mg/L | 5 - 500 ng/mL | 0.301 - 151.655 ng/mL |
| Linearity Range (Hydroxyitraconazole) | 0.05 - 10 mg/L | 5 - 500 ng/mL | 0.946 - 224.908 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.98 | > 0.99 |
| Recovery (Itraconazole) | Not Specified | > 70% | 52.07% |
| Recovery (Hydroxyitraconazole) | Not Specified | > 80% | 53.73% |
| Limit of Quantification (LOQ) | 0.05 mg/L | 5 ng/mL | 0.301 ng/mL (ITZ), 0.946 ng/mL (OH-ITZ) |
| Intra-day Precision (%RSD) | < 10% | < 10% | ≤ 15% |
| Inter-day Precision (%RSD) | < 10% | < 10% | ≤ 15% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method validation parameters.
Caption: Experimental workflow for HPLC analysis of itraconazole and hydroxyitraconazole.
Caption: Key parameters for analytical method validation as per regulatory guidelines.
References
- 1. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Determination of Itraconazole and Its Metabolite Hydroxyitra...: Ingenta Connect [ingentaconnect.com]
- 7. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hydroxy Itraconazole HPLC Analysis
Welcome to the technical support center for the chromatographic analysis of Hydroxy Itraconazole (B105839). This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common issues and improve the resolution of your HPLC peaks.
Frequently Asked Questions (FAQs)
Q1: Why is my Hydroxy Itraconazole peak exhibiting significant tailing?
Peak tailing is a common issue when analyzing basic compounds like Hydroxy Itraconazole. It is often caused by secondary interactions between the analyte's basic functional groups (e.g., amine groups) and residual acidic silanol (B1196071) groups on the silica-based stationary phase of the column.[1]
Common Causes & Solutions:
-
Secondary Silanol Interactions: The positive charge on the analyte can interact with negatively charged silanol groups on the silica (B1680970) surface, causing the peak to tail.[1] To mitigate this, add a buffer to your mobile phase. The positive ions from the buffer salt can interact with the silanol groups, effectively shielding them from the analyte.[1]
-
Inadequate Mobile Phase pH or Buffering: If the mobile phase pH is too close to the pKa of Hydroxy Itraconazole, it can exist in both ionized and non-ionized forms, leading to poor peak shape. Adjust the mobile phase pH to be at least 2 units above or below the analyte's pKa and ensure the buffer concentration is sufficient.
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds at the column inlet can cause tailing. Using a guard column can help identify and resolve this issue. If contamination is suspected, flush the column with a strong solvent.[2]
Q2: My Hydroxy Itraconazole peak appears to be fronting. What are the likely causes?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can significantly impact quantification.
Common Causes & Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing some analyte molecules to travel through the column without retention, leading to a fronting peak.[3][4] The simplest solution is to dilute your sample and reinject. A 1-to-10 dilution is often sufficient to resolve the issue.[4]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread and elute improperly.[3][5] Whenever possible, dissolve and inject your sample in the mobile phase itself.[2][5]
-
Low Column Temperature (in GC, but relevant principle): While more common in Gas Chromatography, very low temperatures can sometimes contribute to poor peak shape. Ensure your column temperature is stable and optimized.[4]
Q3: How can I improve the resolution between the Hydroxy Itraconazole and the parent Itraconazole peak?
Achieving baseline separation between a parent drug and its metabolite is critical. Resolution is governed by three factors: column efficiency (N), selectivity (α), and retention factor (k).[6][7]
Strategies to Improve Resolution:
-
Increase Selectivity (α): This is the most powerful factor for improving resolution.[7]
-
Change Mobile Phase pH: Adjusting the pH can alter the ionization state of the analytes, impacting their interaction with the stationary phase and improving separation.[6]
-
Change Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice-versa, can alter elution patterns and improve selectivity.[5]
-
Change Stationary Phase: If mobile phase optimization is insufficient, switching to a different column chemistry (e.g., from a C18 to a Phenyl or Cyano column) can provide different interactions and enhance separation.[6]
-
-
Increase Efficiency (N): This leads to sharper, narrower peaks.
-
Use a Longer Column: This increases the number of theoretical plates.[6][8]
-
Use Smaller Particle Size Columns: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency.[8]
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve peak shape and resolution, though it will increase run time.[9]
-
-
Increase Retention Factor (k):
Q4: My peaks are broad and poorly defined. What steps can I take to sharpen them?
Broad peaks can result from issues with the column, the HPLC system, or the method itself.
Common Causes & Solutions:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Minimize tubing length and use appropriate inner diameters for your setup.
-
Column Void or Degradation: A void at the head of the column or degradation of the stationary phase can lead to broad peaks. This can happen if the column is subjected to pressure shocks or used outside its recommended pH range. If a void is suspected, the column may need to be replaced.
-
Incompatible Injection Solvent: As with peak fronting, injecting the sample in a solvent significantly different from the mobile phase can cause broad peaks.[2] Always try to dissolve the sample in the mobile phase.
-
Low Flow Rate: While sometimes used to improve resolution, an excessively low flow rate can also contribute to band broadening.[2]
Troubleshooting Guides
Systematic Approach to Improving Peak Resolution
When facing a resolution problem, it is crucial to change only one parameter at a time to isolate the cause. The following workflow provides a systematic approach to troubleshooting.
Caption: General troubleshooting workflow for HPLC peak shape issues.
Logical Relationship of Parameters for Resolution Optimization
Understanding how different HPLC parameters influence the core factors of resolution is key to effective method development.
Caption: Relationship between HPLC parameters and resolution factors.
Data Presentation
Table 1: Example HPLC Methodologies for Itraconazole and Hydroxy Itraconazole
The following table summarizes various published HPLC conditions that can serve as a starting point for method development and optimization.
| Analyte(s) | Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | Detection | Citation |
| Itraconazole & Hydroxyitraconazole (B3325177) | Reversed-phase C18 | 250 mm x 4.6 mm | [0.01% triethylamine (B128534) (pH 2.8) - ACN (46:54)] - isopropanol (B130326) (90:10) | 1.0 | N/A | Fluorescence (Ex: 264 nm, Em: 380 nm) | [10] |
| Itraconazole & Hydroxyitraconazole | Dikma Diamonsil C18 | 200 mm x 4.6 mm, 5 µm | 0.1% triethylamine buffer (pH 2.5) - ACN (30:70) | 1.2 | 40 | Fluorescence (Ex: 260 nm, Em: 365 nm) | [11] |
| Itraconazole & Hydroxyitraconazole | C18 base-deactivated | 250 mm x 4.6 mm, 5 µm | ACN : 0.05M phosphate buffer : Methanol (47:45:8) | N/A | 37 | N/A | [12] |
| Itraconazole | HiQSil C18-HS | 250 mm x 4.6 mm | Acetonitrile : Water (90:10 v/v) | 1.0 | N/A | UV at 263 nm | [13] |
| Itraconazole | Enable C18G | 250 mm x 4.6 mm, 5 µm | Acetonitrile : 0.1% w/v Glacial Acetic Acid (50:50 v/v) | 1.0 | Room Temp | UV at 264 nm | [14] |
| Itraconazole | Zorbax C18 | 150 mm x 4.6 mm, 5 µm | Acetonitrile : Water (75:25 v/v) | 1.0 | N/A | PDA at 262 nm | [15] |
ACN: Acetonitrile; N/A: Not Available in source
Experimental Protocols
Protocol 1: Simultaneous Determination of Itraconazole and Hydroxy Itraconazole in Plasma
This protocol is adapted from a validated HPLC method for simultaneous determination in human plasma.[10]
1. Chromatographic Conditions:
-
Column: Reversed-phase C18 (250 mm x 4.6 mm)
-
Mobile Phase: Prepare a solution of 0.01% triethylamine in water and adjust the pH to 2.8 with orthophosphoric acid. Mix this solution with acetonitrile in a 46:54 ratio. Take this mixture and combine it with isopropanol in a 90:10 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector set to an excitation wavelength of 264 nm and an emission wavelength of 380 nm.
2. Standard Preparation:
-
Prepare stock solutions of Itraconazole and Hydroxy Itraconazole in a suitable organic solvent (e.g., methanol).
-
Create working standards by spiking blank plasma with the stock solutions to achieve a concentration range of 5.0 to 500 ng/mL.
3. Sample Preparation (Liquid-Phase Extraction):
-
To a plasma sample, add an internal standard (e.g., loratidine).
-
Add a hexane-dichloromethane (70:30) mixture as the extraction solvent.
-
Vortex the mixture to ensure thorough mixing and extraction of the analytes.
-
Centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Protocol 2: Alternative Method for Itraconazole and Hydroxy Itraconazole
This protocol is based on a method using a different buffer system and column temperature.[11]
1. Chromatographic Conditions:
-
Column: Dikma Diamonsil C18 (200 mm x 4.6 mm, 5 µm)
-
Column Temperature: 40°C
-
Mobile Phase: Prepare a 0.1% triethylamine buffer and adjust the pH to 2.5 using 85% phosphoric acid. Mix this buffer with acetonitrile in a 30:70 ratio.
-
Flow Rate: 1.2 mL/min
-
Detection: Fluorescence detector with excitation at 260 nm and emission at 365 nm.
2. Sample Preparation (Extraction):
-
The method specifies that plasma samples were extracted using methyl tert-butyl ether.[11]
-
An internal standard (R051012) was used for quantification.[11]
-
Follow standard liquid-liquid extraction procedures similar to those described in Protocol 1, substituting the specified extraction solvent.
References
- 1. youtube.com [youtube.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Determination of Itraconazole and Its Metabolite Hydroxyitra...: Ingenta Connect [ingentaconnect.com]
- 12. academic.oup.com [academic.oup.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. ajrconline.org [ajrconline.org]
Technical Support Center: LC-MS/MS Analysis of Hydroxy Itraconazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of hydroxy itraconazole (B105839).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of hydroxy itraconazole?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix. In the LC-MS/MS analysis of hydroxy itraconazole, these effects, primarily ion suppression, can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility.[1][2] Endogenous components in biological matrices like plasma, such as phospholipids, are major contributors to matrix effects.[1][3][4]
Q2: What are the common signs of matrix effects in my hydroxy itraconazole analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples.
-
A significant difference in analyte response between neat standards and matrix-matched standards.
-
Drifting or inconsistent internal standard response.
-
Inaccurate quantification of spiked samples.
-
Loss of sensitivity over a series of injections.
Q3: How can I quantitatively assess matrix effects for hydroxy itraconazole?
A3: The post-extraction spike method is a common approach to quantify matrix effects.[5] This involves comparing the peak area of hydroxy itraconazole in a solution prepared in a clean solvent to the peak area of a blank matrix extract spiked with the same concentration of the analyte. The matrix effect can be calculated as a percentage. For hydroxy itraconazole, matrix effect values have been reported to be as low as -11.93% at low quality control concentrations, indicating ion suppression.[6]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard, particularly a stable isotope-labeled (SIL) version of the analyte like hydroxy itraconazole-d5 or itraconazole-d3, is crucial for compensating for matrix effects.[6][7] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. By calculating the ratio of the analyte response to the IS response, variability due to ion suppression or enhancement can be normalized, leading to more accurate and precise results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of hydroxy itraconazole that may be related to matrix effects.
Problem 1: Low Analyte Response and Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Ion Suppression from Phospholipids | Implement a sample preparation method specifically designed to remove phospholipids. Techniques like solid-phase extraction (SPE) or specialized phospholipid removal plates can be highly effective.[3][4][8][9] |
| Inefficient Sample Extraction | Optimize the extraction procedure. For liquid-liquid extraction (LLE), experiment with different organic solvents and pH conditions.[1] For protein precipitation (PPT), test different precipitation solvents (e.g., acetonitrile, methanol) and ratios.[7] |
| Suboptimal Chromatographic Separation | Modify the LC gradient to better separate hydroxy itraconazole from co-eluting matrix components. Adjusting the mobile phase composition and gradient slope can improve resolution. |
Problem 2: High Variability and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Ensure the use of a suitable internal standard, preferably a stable isotope-labeled analog of hydroxy itraconazole. This is the most effective way to compensate for sample-to-sample variations in matrix effects.[6][7] |
| Sample Preparation Inconsistency | Automate the sample preparation process if possible to minimize human error. Ensure thorough vortexing and consistent timing for all steps. |
| Carryover | Implement a robust needle wash protocol using a strong solvent mixture to prevent carryover from high-concentration samples to subsequent injections. A wash solution of Methanol:Acetonitrile:2-propanol:formic acid has been shown to be effective.[7] |
Quantitative Data Summary
The following table summarizes reported matrix effect and recovery data for the analysis of hydroxy itraconazole from various studies.
| Analyte | Sample Preparation | Matrix Effect (%) | Recovery (%) | Reference |
| Hydroxy Itraconazole | Liquid-Liquid Extraction | -11.93 (LQC), 0.08 (HQC) | Not Reported | [6] |
| Hydroxy Itraconazole | Protein Precipitation | Not explicitly stated, but method deemed suitable for analysis. | 20 - 65 (during optimization) | [7] |
| Hydroxy Itraconazole | Not Specified | Slightly positive (110.7%) | Not Reported | [5] |
| Hydroxy Itraconazole | Protein Precipitation | 99.1 - 100.5 | 96.9 - 102.2 | [10] |
LQC: Low Quality Control, HQC: High Quality Control
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from a validated method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma.[6]
-
Sample Preparation:
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., Itraconazole-d3).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of tert-butyl methyl ether (TBME).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation (PPT) for Plasma Samples
This protocol is based on a method developed for the analysis of itraconazole and hydroxy itraconazole in human plasma.[7]
-
Sample Preparation:
-
Pipette 100 µL of plasma sample into a 96-well plate.
-
Add 50 µL of internal standard solution (e.g., 100 ng/mL ITZ-D5 and 100 ng/mL ITZ-OH-D5 in methanol).
-
-
Precipitation:
-
Add 400 µL of 0.5% formic acid in acetonitrile.
-
Vortex the plate at 1800 rpm for 1 minute.
-
Centrifuge at 3500 rpm for 5 minutes.
-
-
Injection:
-
Transfer the supernatant to a new plate or vials for injection into the LC-MS/MS system.
-
Visualizations
Caption: Troubleshooting decision tree for addressing matrix effects.
Caption: Workflow for sample preparation to reduce matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Hydroxy Itraconazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hydroxy Itraconazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to Hydroxy Itraconazole?
A1: Hydroxy Itraconazole is the major active metabolite of Itraconazole.[][2] Consequently, the most direct synthetic approach involves the selective hydroxylation of Itraconazole. This is typically achieved through chemical oxidation. Additionally, de novo total synthesis routes have been developed, particularly for specific stereoisomers, which involve building the molecule from simpler precursors.[3]
Q2: What are the potential sources of contamination in Hydroxy Itraconazole synthesis?
A2: Contamination can arise from several sources throughout the manufacturing process:
-
Starting Materials: Impurities present in the starting Itraconazole or other reagents can be carried through the synthesis.
-
Side Reactions: Incomplete reactions or the formation of byproducts during the hydroxylation step are a primary source of impurities.
-
Degradation: The product may degrade under certain reaction or purification conditions.
-
Solvents: Residual solvents used in the reaction or purification steps can remain in the final product.[]
-
Environmental Factors: Exposure to microorganisms, dust, or other particulates can introduce contaminants.[]
Q3: What are some of the common impurities found in Itraconazole that might also be relevant to Hydroxy Itraconazole synthesis?
A3: Since a common route to Hydroxy Itraconazole is from Itraconazole, impurities in the starting material can be present in the final product. Common Itraconazole impurities include:
-
Isomers: Different stereoisomers of Itraconazole.
-
Related Compounds: Such as Itraconazole Impurity A, Itraconazole N-Oxide, and N-Desalkyl Itraconazole.[]
-
A comprehensive list of known Itraconazole impurities can be found in pharmacopoeias and from commercial suppliers of pharmaceutical standards.[][4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of Hydroxy Itraconazole.
Issue 1: Incomplete Conversion of Itraconazole to Hydroxy Itraconazole
-
Symptom: Analytical testing (e.g., HPLC) of the crude product shows a significant peak corresponding to the Itraconazole starting material.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Oxidizing Agent | Increase the molar ratio of the oxidizing agent to Itraconazole. Perform small-scale optimization experiments to determine the optimal ratio. |
| Low Reaction Temperature | Gradually increase the reaction temperature in small increments while monitoring the reaction progress by TLC or HPLC. Be cautious of potential side product formation at higher temperatures. |
| Short Reaction Time | Extend the reaction time and monitor the consumption of Itraconazole at regular intervals. |
| Poor Catalyst Activity | If a catalyst is used, ensure it is fresh and has not been deactivated. Consider using a different catalyst or a higher catalyst loading. |
Issue 2: Presence of Over-Oxidation Byproducts
-
Symptom: The appearance of new, more polar impurities in the HPLC chromatogram, potentially corresponding to di-hydroxylated or other oxidized species.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Excess Oxidizing Agent | Reduce the molar equivalent of the oxidizing agent. A controlled, slow addition of the oxidant can also help to minimize over-oxidation. |
| High Reaction Temperature | Lower the reaction temperature to improve the selectivity of the hydroxylation. |
| Prolonged Reaction Time | Stop the reaction as soon as the starting material is consumed to prevent further oxidation of the desired product. |
Issue 3: Difficulty in Removing Unreacted Itraconazole from the Final Product
-
Symptom: Despite purification attempts, the final Hydroxy Itraconazole product is contaminated with a significant amount of Itraconazole.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Similar Polarity of Itraconazole and Hydroxy Itraconazole | Optimize the chromatographic purification method. A shallow gradient elution with a suitable solvent system in normal or reverse-phase chromatography can enhance separation. Consider preparative HPLC for high-purity requirements. |
| Co-crystallization | If purification is by recrystallization, try a different solvent or solvent system. A multi-step recrystallization may be necessary. Seeding the solution with pure Hydroxy Itraconazole crystals might favor its crystallization over the starting material. |
Data Presentation
Table 1: HPLC Purity Analysis of a Typical Hydroxy Itraconazole Synthesis Batch
| Compound | Retention Time (min) | Area (%) |
| Itraconazole | 15.2 | 4.5 |
| Hydroxy Itraconazole | 12.8 | 92.0 |
| Impurity X (Unidentified) | 10.5 | 1.8 |
| Impurity Y (Unidentified) | 17.1 | 1.7 |
Experimental Protocols
Key Experiment: Synthesis of Hydroxy Itraconazole via Oxidation of Itraconazole
Objective: To synthesize Hydroxy Itraconazole by the direct oxidation of Itraconazole.
Materials:
-
Itraconazole
-
Suitable oxidizing agent (e.g., a peroxide or a peracid)
-
Appropriate solvent (e.g., dichloromethane, acetonitrile)
-
Quenching agent (e.g., sodium sulfite (B76179) solution)
-
Buffers as needed to control pH
Procedure:
-
Dissolve Itraconazole in the chosen solvent in a reaction vessel.
-
Cool the solution to a controlled temperature (e.g., 0-5 °C).
-
Slowly add the oxidizing agent to the reaction mixture while maintaining the temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, quench the excess oxidizing agent by adding a suitable quenching agent.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Key Experiment: HPLC Analysis of Hydroxy Itraconazole Purity
Objective: To determine the purity of a Hydroxy Itraconazole sample and identify the presence of Itraconazole and other impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 263 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of pure Hydroxy Itraconazole and a separate standard for Itraconazole.
-
Prepare a sample solution of the synthesized Hydroxy Itraconazole.
-
Inject the standards to determine their retention times.
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the area percentage of each peak to determine the purity of the sample and the relative amounts of impurities.
Visualizations
Caption: A logical workflow for the synthesis and purification of Hydroxy Itraconazole.
Caption: A decision-making diagram for troubleshooting common issues in Hydroxy Itraconazole synthesis.
References
Technical Support Center: Hydroxy Itraconazole Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of Hydroxy Itraconazole (B105839) from biological matrices.
Troubleshooting Guide
Question: Why is the recovery of my Hydroxy Itraconazole consistently low?
Low recovery of Hydroxy Itraconazole can stem from several factors throughout the extraction process. This guide will walk you through potential causes and their solutions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low Hydroxy Itraconazole yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low Hydroxy Itraconazole yield during extraction?
A1: The most frequent issues include:
-
Suboptimal Extraction Method: The choice of extraction technique and the parameters used are critical. Factors like solvent polarity, pH, and temperature significantly influence extraction efficiency.[1]
-
Analyte Instability: Hydroxy Itraconazole can be susceptible to degradation under certain conditions, such as acidic hydrolysis and oxidation.[2][3]
-
Adsorption to Surfaces: Itraconazole and its metabolites are known to adsorb to glass and plastic surfaces, leading to loss of the analyte.[4]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction and subsequent analysis, particularly in LC-MS/MS.[1][5]
-
Carryover: Due to its poor solubility, Hydroxy Itraconazole can remain in the analytical system and affect subsequent samples.[4][5]
Q2: Which extraction method provides the best recovery for Hydroxy Itraconazole?
A2: Several methods can provide high recovery rates if optimized correctly. The choice often depends on the available equipment, sample volume, and desired purity of the extract.
-
Protein Precipitation (PP): This is a simple and rapid method. A study involving precipitation with 1.0 M perchloric acid and methanol (B129727) reported mean recoveries of around 100%.[6]
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that can yield clean extracts. Recoveries of over 70% and 85% have been reported using solvent mixtures like hexane-dichloromethane after alkalinizing the plasma.[4][7]
-
Solid-Phase Extraction (SPE): SPE is known for producing clean extracts and can be automated. Recoveries for Hydroxy Itraconazole using SPE cartridges have been reported in the range of 91-94%.[8][9]
-
Solid-Supported Liquid Extraction (SLE): This technique has also shown excellent recovery, with one study reporting an average recovery of 112.9% for Hydroxy Itraconazole.[10]
Q3: How can I prevent the degradation of Hydroxy Itraconazole during sample preparation?
A3: To minimize degradation, consider the following:
-
pH Control: Itraconazole is more stable under neutral or alkaline conditions. It has been shown to degrade under acidic hydrolysis.[2][3]
-
Avoid Oxidizing Agents: The compound is susceptible to oxidation.[2]
-
Temperature Control: Keep samples on ice during processing and store them at appropriate temperatures (e.g., -70°C for long-term storage) to minimize enzymatic activity and chemical degradation.[10][11]
-
Minimize Light Exposure: Protect samples from light, as it can be a factor in the degradation of some compounds.[11]
Q4: What is the best way to prevent analyte loss due to adsorption?
A4: Itraconazole's tendency to adsorb to surfaces can be mitigated by pre-treating labware. Using tubes treated with 10% dichlorodimethylsilane (B41323) in toluene (B28343) has been shown to prevent this issue.[4] Using polypropylene tubes can also be a practical alternative.
Quantitative Data Summary
The following table summarizes the reported recovery rates for Hydroxy Itraconazole using different extraction methods.
| Extraction Method | Solvent/Stationary Phase | Reported Recovery | Citation |
| Protein Precipitation | Methanol & Perchloric Acid | ~100% | [6] |
| Liquid-Liquid Extraction | Hexane-Dichloromethane (70:30) | >70% | [7] |
| Liquid-Liquid Extraction | 2,2,4-trimethylpentane-Dichloromethane (3:2) | ~85% | [4] |
| Solid-Phase Extraction | Oasis HLB cartridge | 91-94% | [8][9] |
| Solid-Supported Liquid Extraction | Not specified | 112.9% (average) | [10] |
Experimental Protocols
Below are detailed methodologies for common Hydroxy Itraconazole extraction techniques.
Protocol 1: Protein Precipitation
This protocol is adapted from a method that yields high recovery and clean samples.[6]
Caption: Workflow for protein precipitation extraction.
Methodology:
-
To a 1.5 mL microcentrifuge tube, add the plasma sample.
-
Acidify the sample with a small volume of 1.0 M perchloric acid.
-
Add three volumes of cold methanol as the precipitating agent.
-
Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the simultaneous determination of Itraconazole and Hydroxy Itraconazole.[4][7]
Caption: Workflow for liquid-liquid extraction.
Methodology:
-
In a silanized glass tube, add the plasma sample.
-
Add the internal standard.
-
Alkalinize the plasma sample to optimize the partitioning of Hydroxy Itraconazole into the organic phase.
-
Add the extraction solvent, a mixture of hexane (B92381) and dichloromethane (B109758) (70:30 v/v).
-
Vortex the tube vigorously for several minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol is a general guide based on methods using Oasis HLB cartridges, which have shown high recovery.[8][9]
Caption: Workflow for solid-phase extraction.
Methodology:
-
Conditioning: Condition the SPE cartridge (e.g., Oasis HLB) by passing methanol followed by water through it.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances from the matrix.
-
Elution: Elute the Hydroxy Itraconazole from the cartridge using a small volume of a strong organic solvent like methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase before analysis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Liquid chromatographic method for the determination of plasma itraconazole and its hydroxy metabolite in pharmacokinetic/bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simple, sensitive high-performance liquid chromatography -ultraviolet method for the quantification of concentration and steady-state pharmacokinetics of itraconazole and hydroxyitraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Problems with analysis of biological matrices | PPTX [slideshare.net]
optimizing mobile phase for Hydroxy Itraconazole separation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for the chromatographic separation of hydroxy itraconazole (B105839) from its parent drug, itraconazole, and other related substances.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for separating itraconazole and hydroxy itraconazole?
A typical starting point for reversed-phase HPLC separation involves a mixture of an organic solvent (like acetonitrile) and an acidic aqueous buffer.[1][2][3][4][5] For example, a mobile phase could consist of acetonitrile (B52724) and a phosphate (B84403) or ammonium (B1175870) formate (B1220265) buffer.[6][7][8][9] The ratio is often adjusted to achieve the desired retention and resolution, with common starting ratios around 50:50 (v/v).[4][9]
Q2: What is the critical role of pH in the mobile phase for this separation?
The mobile phase pH is a critical parameter because itraconazole is a weakly basic drug with a pKa of 3.7.[10][11] To ensure consistent retention and symmetrical peak shapes, the mobile phase is typically buffered to an acidic pH, usually between 2.5 and 4.0.[1][3][7][9] Operating at a low pH ensures that the basic functional groups of itraconazole and its metabolite are consistently protonated, which minimizes undesirable interactions with the stationary phase that can lead to peak tailing.[12]
Q3: Why are additives like Triethylamine (B128534) (TEA) or Tetrabutylammonium Hydrogen Sulfate (TBAHS) often included in the mobile phase?
Additives like TEA and TBAHS are used as silanol-masking agents.[1][3][6][13] Residual silanol (B1196071) groups on the surface of silica-based columns can interact with basic compounds like itraconazole, causing significant peak tailing.[12] TEA and other ion-pairing agents like TBAHS compete for these active sites, effectively masking them from the analyte and resulting in improved peak symmetry.[13]
Q4: What type of HPLC column is most effective for this separation?
Reversed-phase columns, particularly C18 and C8 chemistries, are widely and successfully used for the separation of itraconazole and hydroxy itraconazole.[1][6][8][14] C18 columns are the most common choice, providing sufficient hydrophobicity to retain both compounds effectively.[1][2][3][4][6]
Troubleshooting Guide
Q5: My hydroxy itraconazole peak is tailing severely. What are the likely causes and how can I fix it?
Peak tailing for basic compounds like hydroxy itraconazole is a common issue, often stemming from secondary interactions with the column.
-
Check Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., < 4.0) to keep the analyte fully protonated.[10][11] An inadequately buffered or incorrectly prepared mobile phase can be a primary cause.[15]
-
Add a Silanol-Masking Agent: If not already present, consider adding a small concentration of an amine modifier like triethylamine (e.g., 0.01-0.1%) to the mobile phase to block active silanol sites.[1][3]
-
Column Contamination/Age: The column may be contaminated with strongly retained matrix components or may have lost its inertness over time. Try flushing the column with a strong solvent or replace the guard column if one is in use. If the problem persists, the analytical column may need to be replaced.[15]
-
Mass Overload: Injecting a sample that is too concentrated can lead to peak tailing.[15] Try diluting the sample and reinjecting to see if the peak shape improves.
Caption: Troubleshooting workflow for peak tailing.
Q6: I'm seeing poor resolution between itraconazole and hydroxy itraconazole. What should I adjust?
Improving resolution requires modifying the mobile phase to alter the selectivity or efficiency of the separation.
-
Adjust Organic Modifier Percentage: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase the retention times of both compounds, often leading to better separation. Make small, incremental changes (e.g., 2-5%).
-
Change the Organic Modifier: If adjusting the percentage is insufficient, consider changing the organic modifier. For example, substituting methanol (B129727) for acetonitrile can alter the selectivity of the separation.
-
Optimize Temperature: Increasing the column temperature can sometimes improve efficiency and resolution, although it will decrease retention times. A typical temperature is 35-40°C.[3][7]
Q7: I am observing carry-over in my blank injections after a high-concentration sample. How can this be mitigated?
Itraconazole is known to be "sticky" and can adsorb to surfaces in the HPLC system, causing carry-over.[9][16]
-
Injector Rinse: Program a robust injector wash/rinse step in your sequence using a strong solvent, like pure acetonitrile or a mixture of acetonitrile and isopropanol (B130326).[9] This helps to clean the needle and injection port between runs.
-
Mobile Phase Composition: In some cases, carry-over can be minimized by ensuring the mobile phase has sufficient organic strength, particularly in a gradient method, to elute all the compound from the column during each run.[16]
Experimental Protocols & Data
Table 1: Example Chromatographic Conditions for Hydroxy Itraconazole Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 mm x 4.6 mm)[1] | C18 (50 mm x 4.6 mm)[7] | C8 (150 mm x 4.6 mm)[8] |
| Mobile Phase | [0.01% TEA, pH 2.8 with H₃PO₄] - ACN (46:54) + 10% Isopropanol[1] | 10 mM Ammonium Formate (pH 4.0) : Methanol (20:80)[7] | Phosphate Buffer (pH 6.0) : ACN (35:65)[8] |
| Flow Rate | 1.0 mL/min[1] | 0.6 mL/min[7] | Not specified, typical is ~1.0 mL/min |
| Temperature | Ambient | 35°C[7] | Ambient |
| Detection | Fluorescence (Ex: 264 nm, Em: 380 nm)[1] | Mass Spectrometry[7] | UV at 263 nm[8] |
Protocol: General HPLC Method for Itraconazole and Hydroxy Itraconazole
This protocol provides a general methodology based on common practices for the separation of itraconazole and hydroxy itraconazole in plasma samples.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample, add the internal standard.
-
Alkalinize the plasma sample.
-
Add 5 mL of an extraction solvent (e.g., a mixture of hexane (B92381) and dichloromethane).[1]
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic System and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or Fluorescence).
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[1][6]
-
Mobile Phase Preparation: Prepare a solution of 0.01% Triethylamine in water. Adjust the pH to 2.8 using orthophosphoric acid.[1] The final mobile phase is a mixture of this aqueous buffer and acetonitrile (e.g., 46:54 v/v), with a potential addition of isopropanol (e.g., 10% of the total mixture).[1] Filter and degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 20 µL.
-
Detection: Set UV detector to 263 nm or a fluorescence detector to Ex: 260 nm, Em: 365 nm.[3][8]
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject prepared standards, quality controls, and samples.
-
Integrate the peaks for itraconazole, hydroxy itraconazole, and the internal standard to determine their respective concentrations.
-
Caption: Workflow for mobile phase optimization.
References
- 1. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. HPLC Determination of Itraconazole and Its Metabolite Hydroxyitra...: Ingenta Connect [ingentaconnect.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ajrconline.org [ajrconline.org]
- 6. academic.oup.com [academic.oup.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Sensitive determination of itraconazole and its active metabolite in human plasma by column-switching high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatographic method for the determination of plasma itraconazole and its hydroxy metabolite in pharmacokinetic/bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetic Modeling of Itraconazole and Hydroxyitraconazole for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Column-switching chromatographic determination of itraconazole and its metabolite hydroxy-itraconazole in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 16. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
dealing with variability in Hydroxy Itraconazole measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Hydroxy Itraconazole (B105839) (OH-ITZ) measurements.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of Hydroxy Itraconazole.
Issue 1: High Variability (High %CV) in Quality Control (QC) Samples
Q: My QC samples for Hydroxy Itraconazole are showing high coefficients of variation (%CV) between replicates. What are the potential causes and how can I troubleshoot this?
A: High %CV in QC samples indicates a lack of precision in your assay. This can stem from several factors throughout the analytical process. Follow these steps to identify and resolve the issue:
Troubleshooting Steps:
-
Review Sample Preparation: Inconsistent sample preparation is a common source of variability.
-
Pipetting: Ensure pipettes are properly calibrated and that pipetting technique is consistent, especially when handling small volumes of plasma and organic solvents.
-
Extraction Procedure: If using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensure thorough and consistent mixing (vortexing) and complete phase separation or elution. For protein precipitation (PPT), ensure the precipitating solvent is added consistently and vortexed adequately for complete protein removal. An optimized PPT method using 0.5% formic acid in acetonitrile (B52724) has been shown to yield reproducible recovery.[1]
-
Evaporation and Reconstitution: If a drying step is used, ensure samples are completely dried and then fully reconstituted in the mobile phase. Incomplete reconstitution is a major source of variability.
-
-
Examine Chromatographic Conditions: Suboptimal chromatography can lead to inconsistent peak integration.
-
Peak Shape: Poor peak shape (e.g., tailing, fronting, or splitting) can make integration difficult and variable. This could be due to column degradation, an inappropriate mobile phase, or matrix effects.
-
Retention Time Fluctuation: Shifting retention times can indicate problems with the HPLC/UPLC system, such as pump issues or column temperature fluctuations. Ensure the system is properly equilibrated.
-
-
Investigate Matrix Effects: The sample matrix (e.g., plasma) can contain endogenous components that interfere with the ionization of Hydroxy Itraconazole, causing ion suppression or enhancement.[2]
-
Internal Standard (IS): Use a stable isotope-labeled internal standard (SIL-IS) for Hydroxy Itraconazole if available. A SIL-IS is the best way to compensate for matrix effects as it co-elutes and experiences similar ionization effects as the analyte.
-
Matrix Factor Assessment: Evaluate the matrix effect by comparing the analyte response in post-extraction spiked blank matrix to the response in a neat solution. A matrix factor close to 1.0 indicates minimal matrix effects.[3]
-
-
Check for Contamination and Carryover: Itraconazole and its metabolites are known to be "sticky" compounds, which can lead to carryover in the autosampler and on the column.[1]
-
Injector Wash: Use a strong wash solution for the autosampler needle and injection port.
-
Blank Injections: Inject a blank sample after a high concentration sample to check for carryover. If present, an extended column wash or a dedicated wash gradient may be necessary.[1]
-
Issue 2: Poor Recovery of Hydroxy Itraconazole
Q: I am experiencing low and inconsistent recovery for Hydroxy Itraconazole during sample extraction. How can I improve this?
A: Low recovery means that a significant amount of the analyte is being lost during the sample preparation process.
Troubleshooting Steps:
-
Optimize Extraction Solvent/Method:
-
Protein Precipitation (PPT): While simple, PPT may result in lower recovery compared to other methods. Experiment with different organic solvents (acetonitrile vs. methanol) and the addition of a small percentage of acid (e.g., formic acid) to improve precipitation and analyte release.[1]
-
Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical. A mixture of acetonitrile and methyl t-butyl ether (MTBE) has been used effectively.[4] Experiment with different solvent polarities and pH adjustments of the aqueous phase to ensure Hydroxy Itraconazole is in a non-ionized state for efficient extraction into the organic phase.
-
Solid-Phase Extraction (SPE): Select the appropriate sorbent (e.g., C18, mixed-mode) and optimize the wash and elution steps. Ensure the sorbent is properly conditioned and not allowed to dry out.
-
-
Evaluate pH Conditions: The pH of the sample can influence the extraction efficiency of Hydroxy Itraconazole. Adjusting the pH of the plasma sample before extraction can improve partitioning into the organic solvent during LLE or retention on an SPE column.
-
Assess Non-Specific Binding: Hydroxy Itraconazole may adsorb to plasticware. Using low-binding microcentrifuge tubes and pipette tips can help mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inter-patient variability in Hydroxy Itraconazole plasma concentrations?
A: Significant variability in plasma concentrations of Itraconazole and Hydroxy Itraconazole is well-documented and stems from several physiological and pharmacological factors:
-
Absorption: Itraconazole's absorption is highly dependent on gastric pH; it requires an acidic environment for optimal dissolution.[5] Co-administration of acid-reducing medications like proton-pump inhibitors can significantly decrease its absorption.[5] The formulation of the drug (e.g., capsule vs. oral solution) also greatly impacts bioavailability.[6]
-
Metabolism: Itraconazole is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to form Hydroxy Itraconazole.[6][7] Genetic variations in CYP3A4 activity and co-administration of other drugs that induce or inhibit this enzyme can lead to significant inter-patient differences in the ratio of parent drug to metabolite.[8][9]
-
Drug-Drug Interactions: As a potent CYP3A4 inhibitor itself, Itraconazole can affect the metabolism of many other drugs.[7] Conversely, other medications can alter Itraconazole's own metabolism, leading to variable concentrations.[8][10]
Q2: What is the typical relationship between Itraconazole and Hydroxy Itraconazole concentrations in human plasma?
A: Hydroxy Itraconazole is an active metabolite with antifungal potency similar to the parent drug, Itraconazole.[9][11] In many patients, the plasma concentration of Hydroxy Itraconazole is higher than that of Itraconazole.[9][11][12] One study involving over 1,200 samples found a median OH-ITZ:ITZ ratio of 1.73, though the range was very wide (0.13 to 8.96).[9][12][13] While there is a statistically significant correlation between Itraconazole and Hydroxy Itraconazole levels, the marked variability makes it difficult to accurately predict the concentration of the metabolite based solely on the parent drug's concentration.[9][12][13]
Q3: What are the acceptable limits for precision and accuracy during bioanalytical method validation for Hydroxy Itraconazole?
A: Bioanalytical method validation should follow guidelines from regulatory bodies like the FDA or EMA. For precision and accuracy, the following acceptance criteria are generally applied:
-
The precision (%CV) and accuracy (%RE) of the calibration standards and quality control samples should be within ±15%.
-
For the Lower Limit of Quantification (LLOQ), the criteria are slightly wider, typically within ±20%.
| Parameter | Acceptance Criteria (QC Samples) | Acceptance Criteria (LLOQ) |
| Precision (%CV) | ≤ 15% | ≤ 20% |
| Accuracy (%RE) | Within ± 15% | Within ± 20% |
Data synthesized from FDA and EMA guidance mentioned in cited literature.[3]
Q4: How can I minimize variability related to sample collection and handling?
A: Proper sample handling is crucial for accurate measurements.
-
Standardized Collection: Follow a consistent protocol for blood collection, including the type of collection tube (e.g., heparinized tubes).
-
Plasma Processing: Centrifuge blood samples promptly to separate plasma. Delays can lead to changes in drug concentration.
-
Storage Conditions: Itraconazole and its metabolites are stable in human plasma for at least 145 days when stored at -70°C.[3] Avoid repeated freeze-thaw cycles. Stability studies have shown that three freeze-thaw cycles are generally acceptable.[1]
-
Documentation: Keep meticulous records of collection times, processing steps, and storage conditions for each sample.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a simplified method suitable for high-throughput analysis.
-
Sample Thawing: Thaw plasma samples and QC samples at room temperature. Vortex briefly to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution.
-
Precipitation: Add 400 µL of cold precipitation solvent (e.g., acetonitrile with 0.5% formic acid).[1]
-
Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Analysis: Inject the supernatant directly into the LC-MS/MS system. If necessary, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.
Protocol 2: LC-MS/MS Analysis
This is a general protocol; specific parameters must be optimized for your instrument.
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, < 2 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 10% to 90% B) over several minutes to separate Hydroxy Itraconazole from Itraconazole and endogenous interferences.
-
Flow Rate: e.g., 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Metabolic pathway of Itraconazole to Hydroxy Itraconazole.
Caption: General experimental workflow for OH-ITZ quantification.
Caption: Troubleshooting decision tree for high measurement variability.
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal therapeutic drug monitoring: When, how, and why | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]
- 7. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Level of evidence for therapeutic drug monitoring of itraconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discrepancies in bioassay and chromatography determinations explained by metabolism of itraconazole to hydroxyitraconazole: studies of interpatient variations in concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 14. Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxy Itraconazole Bioassays
Welcome to the technical support center for Hydroxy Itraconazole (B105839) (HIZ) bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the bioanalysis of Itraconazole (ITZ) and its primary active metabolite, Hydroxy Itraconazole.
Frequently Asked Questions (FAQs)
Q1: Why do my bioassay results for Itraconazole seem significantly higher than results from chromatographic methods like HPLC or LC-MS/MS?
A1: This is a well-documented phenomenon primarily caused by the presence of the active metabolite, Hydroxy Itraconazole (HIZ).[1] Bioassays, which measure antifungal activity, detect both the parent drug (Itraconazole) and HIZ. HIZ is often present in higher concentrations than Itraconazole and can be two to three times more active against the fungi commonly used in these assays.[1] This combined activity leads to an overestimation of the Itraconazole concentration when compared to more specific chromatographic methods that can distinguish between the two compounds.[2][3]
Q2: What is the typical ratio of Hydroxy Itraconazole to Itraconazole in patient samples?
A2: The concentration of Hydroxy Itraconazole is generally higher than that of Itraconazole in serum.[4] The ratio of HIZ to ITZ can vary widely among patients, with reported ranges from 0.76 to 3.2 and a median ratio of approximately 1.73.[2][3] This variability makes it difficult to predict the concentration of HIZ based solely on the ITZ level.[2]
Q3: Can I use Itraconazole standards to quantify samples containing Hydroxy Itraconazole in a bioassay?
A3: Using Itraconazole standards in a bioassay for samples containing both ITZ and HIZ will likely lead to inaccurate results, specifically an overestimation of the total antifungal activity.[3][5] To improve the accuracy and correlation with HPLC data, it is recommended to use Hydroxy Itraconazole standards for the determination of total ITZ and HIZ concentrations in serum by bioassay.[3][5]
Q4: What are "matrix effects" and can they interfere with my LC-MS/MS analysis of Hydroxy Itraconazole?
A4: Yes, matrix effects are a common source of interference in LC-MS/MS bioanalysis.[6][7] They are caused by other components in the biological sample (the "matrix," e.g., plasma proteins, salts, phospholipids) that co-elute with the analyte of interest (HIZ) and interfere with its ionization in the mass spectrometer.[7] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[7] Proper sample preparation and chromatographic separation are crucial to minimize matrix effects.[7][8]
Troubleshooting Guides
Issue 1: Poor Correlation Between Bioassay and LC-MS/MS Results
Symptoms:
-
Bioassay consistently yields higher concentrations than LC-MS/MS.
-
High variability in the ratio of bioassay to LC-MS/MS results across different samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cross-reactivity with Hydroxy Itraconazole | Acknowledge that bioassays measure the combined antifungal activity of ITZ and HIZ. For more accurate quantification of each compound, an LC-MS/MS method is necessary.[1] |
| Inappropriate Bioassay Standards | If performing a bioassay, switch from Itraconazole standards to Hydroxy Itraconazole standards. This has been shown to provide a better correlation with the total concentration of both compounds as determined by HPLC.[3][5] |
| Variability in Metabolite Concentration | The ratio of HIZ to ITZ can differ significantly between patients.[2][3] It is not reliable to use a fixed correction factor. Individual quantification by LC-MS/MS is recommended for precise measurements. |
Issue 2: High Background or Poor Precision in ELISA-based Assays
Symptoms:
-
High signal in negative control wells.
-
Large variation between replicate wells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Increase the number and/or duration of wash steps. Optimize the concentration of the blocking buffer or try a different blocking agent.[9][10] |
| Reagent Contamination | Use fresh, sterile reagents. Ensure that pipette tips are changed for each sample and reagent to avoid cross-contamination.[9] |
| Improper Incubation Conditions | Ensure the plate is sealed during incubation to prevent evaporation. Maintain a consistent temperature as recommended by the assay protocol.[9][10] |
| Pipetting Errors | Check pipette calibration. Ensure all reagents and samples are thoroughly mixed before addition to the plate.[9] |
Issue 3: Inaccurate Quantification in LC-MS/MS Assays
Symptoms:
-
Poor reproducibility of results.
-
Inconsistent recovery.
-
Signal suppression or enhancement.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | Improve the sample clean-up procedure. Methods like protein precipitation, liquid-liquid extraction, or solid-phase extraction can help remove interfering substances.[8][11] Modify the chromatographic conditions to better separate HIZ from co-eluting matrix components.[12] |
| Carryover | Optimize the wash cycle of the autosampler and the chromatographic gradient to ensure that no analyte remains from the previous injection.[8][12] |
| Poor Sample Preparation | Ensure complete protein precipitation and extraction of the analyte. Optimize the extraction solvent composition.[8][12] |
| Endogenous Interferences | Monitor for interfering peaks in blank matrix samples from multiple sources. Adjust chromatography to separate these interferences from the analyte peak.[13] |
Data Summary Tables
Table 1: Comparison of Bioassay and Chromatographic Methods for Itraconazole and Hydroxy Itraconazole
| Parameter | Bioassay | HPLC / LC-MS/MS |
| Principle | Measures antifungal activity | Physical separation and mass detection |
| Specificity | Low (detects both ITZ and HIZ)[2] | High (separately quantifies ITZ and HIZ)[3] |
| Reported Concentrations | Generally higher due to HIZ activity[2][14] | More accurate reflection of individual compound concentrations |
| Correlation | Can be improved by using HIZ standards[3][5] | "Gold standard" for quantitative analysis |
Table 2: Quantitative Parameters for LC-MS/MS Assays of Hydroxy Itraconazole
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1 - 15 ng/mL | [8][12][15] |
| Upper Limit of Quantification (ULOQ) | 250 - 2500 ng/mL | [8][11][12] |
| Extraction Recovery (HIZ) | ~94% - 112.9% | [11][13] |
| Intra- and Inter-assay Accuracy | 94.1% - 106.7% | [15] |
| Intra- and Inter-assay Imprecision | 0.3% - 6.5% | [15] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS using Protein Precipitation
This protocol is a generalized example based on common practices.[8][12]
-
Sample Collection: Collect blood in a red-top tube (serum separator tubes are not recommended).[4]
-
Serum Separation: Centrifuge the blood sample within 2 hours of collection and transfer the serum to a clean plastic vial.[4]
-
Aliquoting: Pipette 100 µL of the serum sample into a microcentrifuge tube.
-
Protein Precipitation: Add 300-400 µL of a precipitation solvent (e.g., acetonitrile (B52724) containing an internal standard and potentially a small percentage of acid like formic acid) to the serum sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Injection: Inject the supernatant into the LC-MS/MS system.
Protocol 2: Bioassay using Hydroxy Itraconazole Standards
This is a conceptual protocol based on the recommendation to use HIZ standards.[3][5]
-
Organism Preparation: Prepare a standardized inoculum of a susceptible indicator fungus (e.g., Paecilomyces variotii or a strain of Candida).[3][14]
-
Agar (B569324) Plate Preparation: Seed molten agar with the fungal inoculum and pour into petri dishes to create a uniform lawn.
-
Standard Curve Preparation: Prepare a series of dilutions of Hydroxy Itraconazole in drug-free serum to create a standard curve (e.g., 0.25, 0.5, 1, 2, 4, 8 µg/mL).
-
Sample and Standard Application: Create wells in the agar or place sterile paper discs onto the agar surface. Pipette a fixed volume of patient serum samples, quality controls, and each standard into separate wells/discs.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 30-37°C) for 18-24 hours, or until clear zones of growth inhibition are visible.
-
Measurement: Measure the diameter of the zones of inhibition for all samples and standards.
-
Quantification: Plot the zone diameters of the standards against their concentrations to generate a standard curve. Use this curve to determine the "total antifungal concentration" in the patient samples.
Visualizations
Caption: Logical workflow for addressing discrepancies between bioassay and LC-MS/MS results.
Caption: Pathway of Itraconazole metabolism and its interference in bioassays.
Caption: High-level experimental workflow for the analysis of Hydroxy Itraconazole by LC-MS/MS.
References
- 1. Discrepancies in bioassay and chromatography determinations explained by metabolism of itraconazole to hydroxyitraconazole: studies of interpatient variations in concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioassay for serum itraconazole concentrations using hydroxyitraconazole standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. [PDF] Bioassay for serum itraconazole concentrations using hydroxyitraconazole standards | Semantic Scholar [semanticscholar.org]
- 6. Analytical bias between species caused by matrix effects in quantitative analysis of a small-molecule pharmaceutical candidate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 11. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 14. Determination of itraconazole and hydroxy-itraconazole in sera using high-performance-liquid-chromatography and a bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Hydroxy Itraconazole Stability
This technical support center provides guidance on the storage and handling of hydroxy itraconazole (B105839) to minimize degradation. The information is curated for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for hydroxy itraconazole?
For long-term storage of hydroxy itraconazole solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] For solid forms, storage in tight, light-resistant containers at a controlled room temperature is advisable, similar to its parent compound, itraconazole.[2]
Q2: What are the primary factors that can cause the degradation of hydroxy itraconazole?
While specific data on hydroxy itraconazole is limited, studies on its parent drug, itraconazole, provide valuable insights. Itraconazole is particularly susceptible to degradation under oxidative and acidic conditions.[3][4][5][6] It is relatively stable under neutral, alkaline, and thermal stress.[5][6] Therefore, exposure to oxidizing agents and acidic environments should be avoided during storage and handling of hydroxy itraconazole.
Q3: How can I detect the degradation of hydroxy itraconazole in my sample?
Degradation can be detected by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[7][8][9] A stability-indicating method can separate the intact drug from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound in the chromatogram suggests degradation.
Q4: Are there any known degradation products of hydroxy itraconazole?
Specific degradation products of hydroxy itraconazole are not well-documented in publicly available literature. However, forced degradation studies on itraconazole have identified several degradation products, primarily formed under oxidative and acidic stress.[4] It is plausible that hydroxy itraconazole may form analogous degradation products.
Troubleshooting Guide: Unexpected Degradation
If you observe unexpected degradation of your hydroxy itraconazole sample, follow this troubleshooting guide:
| Observation | Potential Cause | Recommended Action |
| Appearance of unknown peaks in HPLC chromatogram | Sample degradation | 1. Verify the storage conditions (temperature, light exposure). 2. Check the pH of the sample solution. 3. Investigate potential exposure to oxidizing agents. 4. Perform a forced degradation study to identify potential degradation products. |
| Decrease in the concentration of hydroxy itraconazole over time | Instability in the current formulation or storage conditions | 1. Re-evaluate the solvent/buffer system for compatibility. 2. Ensure storage containers are inert and properly sealed. 3. Consider storing aliquots at a lower temperature (-80°C). |
| Change in color or precipitation of the solution | Significant degradation or solubility issues | 1. Immediately analyze the sample using a stability-indicating method. 2. Assess the pH and composition of the solvent. 3. If possible, filter and analyze both the precipitate and the supernatant. |
Summary of Itraconazole Degradation Studies
The following table summarizes the results of forced degradation studies on itraconazole, which can be indicative of the potential stability of hydroxy itraconazole.
| Stress Condition | Reagents and Conditions | Observed Degradation of Itraconazole | Reference |
| Acidic Hydrolysis | 1N HCl at 75°C for 2 hours | Significant degradation with the formation of two degradation products. | [6] |
| Alkaline Hydrolysis | 1N NaOH at 75°C for 2 hours | Negligible degradation. | [6] |
| Oxidative Degradation | 3% H₂O₂ | Significant degradation with the formation of one degradation product. | [6] |
| Thermal Degradation | 60°C for 1 hour | No significant degradation. | [5] |
| Photolytic Degradation | Exposure to UV light | No significant degradation. | [6] |
Experimental Protocols
Protocol: Forced Degradation Study of Hydroxy Itraconazole
This protocol is adapted from studies on itraconazole and can be used to investigate the stability of hydroxy itraconazole.
Objective: To evaluate the stability of hydroxy itraconazole under various stress conditions.
Materials:
-
Hydroxy itraconazole reference standard
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (B78521) (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of hydroxy itraconazole in methanol at a concentration of 1 mg/mL.
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Keep the mixture at 60°C for 2 hours.
-
Neutralize the solution with 1N NaOH and dilute with methanol to a final concentration of 100 µg/mL.
-
-
Alkali Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the mixture at 60°C for 2 hours.
-
Neutralize the solution with 1N HCl and dilute with methanol to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute with methanol to a final concentration of 100 µg/mL.
-
-
Thermal Degradation:
-
Keep the solid hydroxy itraconazole powder in an oven at 60°C for 24 hours.
-
Prepare a 100 µg/mL solution in methanol.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of hydroxy itraconazole in methanol to direct sunlight for 24 hours.
-
-
Analysis:
-
Analyze all the prepared samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an untreated standard solution to identify any degradation products and quantify the extent of degradation.
-
Visualizations
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Potential degradation pathways for hydroxy itraconazole.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uspnf.com [uspnf.com]
- 3. jetir.org [jetir.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. scispace.com [scispace.com]
- 6. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of itraconazole and hydroxy-itraconazole in sera using high-performance-liquid-chromatography and a bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Hydroxy Itraconazole Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level hydroxy itraconazole (B105839) detection.
Troubleshooting Guides
This section addresses specific issues that may arise during the sensitive quantification of hydroxy itraconazole, providing systematic approaches to identify and resolve them.
Issue 1: Poor Sensitivity or Inability to Reach the Desired Lower Limit of Quantitation (LLOQ)
Possible Causes & Solutions:
-
Suboptimal Sample Preparation: Inefficient extraction can lead to low recovery of the analyte.
-
Solution: Evaluate different extraction techniques. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) often provide cleaner extracts and better sensitivity compared to protein precipitation.[1][2][3][4][5] For instance, a study achieved an LLOQ of 0.50 ng/mL for hydroxy itraconazole in human plasma using SPE.[1][6] Another method utilizing LLE achieved a linearity range of 4-1000 ng mL(-1).[4]
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of hydroxy itraconazole, affecting sensitivity.[7][8][9][10]
-
Inefficient Ionization: The choice of ionization source and its settings are critical for maximizing signal intensity.
-
Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection or collision energy will result in a weak signal.
-
Solution: Optimize the Multiple Reaction Monitoring (MRM) transitions. A common transition for hydroxy itraconazole is m/z 721.3 → 408.4.[2] Perform a compound optimization to determine the optimal collision energy for this transition.
-
Troubleshooting Workflow for Poor Sensitivity:
Caption: Troubleshooting workflow for addressing poor sensitivity in hydroxy itraconazole detection.
Issue 2: High Background Noise or Interferences
Possible Causes & Solutions:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can contribute to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents and reagents.[14]
-
-
Carryover: Analyte from a high concentration sample can carry over to subsequent injections, affecting the accuracy of low-level samples.
-
Solution: Optimize the autosampler wash procedure. A strong wash solution (e.g., a mixture of Methanol (B129727):Acetonitrile (B52724):2-propanol:formic acid) can be effective.[15] Ensure proper needle and injection port cleaning between samples.
-
-
Endogenous Interferences: Components in the biological matrix may have similar mass-to-charge ratios as hydroxy itraconazole.
-
Solution: Improve chromatographic separation to resolve the analyte from interfering peaks.[15] Monitoring a secondary, confirmatory MRM transition can help distinguish the analyte from interferences. For itraconazole, monitoring the halogen isotope peak has been shown to reduce interference.[15][16]
-
Issue 3: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes & Solutions:
-
Incompatible Mobile Phase: The pH and organic composition of the mobile phase can significantly impact peak shape.
-
Solution: Adjust the mobile phase composition. The addition of a buffer, such as ammonium (B1175870) formate (B1220265), can improve peak shape.[15] A typical mobile phase might consist of an organic solvent like acetonitrile or methanol and an aqueous component with a buffer.[1][2]
-
-
Column Contamination or Degradation: Buildup of matrix components on the analytical column can lead to poor chromatography.
-
Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent. If the problem persists, replace the column.
-
-
Secondary Interactions: The analyte may have secondary interactions with the stationary phase.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical LLOQ that can be achieved for hydroxy itraconazole in plasma using LC-MS/MS?
A1: Several validated methods have demonstrated the ability to achieve an LLOQ of 0.50 ng/mL for hydroxy itraconazole in human plasma.[1][6] Another study reported a lower limit of quantification of 1.00 ng/mL.[6]
Q2: Which sample preparation technique is best for enhancing sensitivity?
A2: Solid-phase extraction (SPE) is frequently cited as a robust method for achieving high sensitivity and selectivity by effectively removing interfering matrix components.[1][2][3][5] Liquid-liquid extraction (LLE) is also a viable option that can yield clean extracts.[4][13] While protein precipitation is a simpler technique, it may result in more significant matrix effects and lower sensitivity compared to SPE and LLE.[12][15][16]
Q3: How can I minimize matrix effects in my assay?
A3: To minimize matrix effects, consider the following:
-
Optimize Sample Cleanup: Use SPE or LLE for more thorough removal of matrix components.[2][3][4][5]
-
Chromatographic Separation: Ensure baseline separation of hydroxy itraconazole from co-eluting matrix components.[15]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as hydroxy itraconazole-d8, will co-elute with the analyte and experience similar ionization suppression or enhancement, thus providing more accurate quantification.[2]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q4: What are the recommended mass spectrometric settings for detecting hydroxy itraconazole?
A4: Hydroxy itraconazole is typically analyzed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode.[1][6][12] A commonly used precursor to product ion transition is m/z 721.3 → 408.4.[2]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Hydroxy Itraconazole Analysis
| Sample Preparation Method | Lower Limit of Quantitation (LLOQ) (ng/mL) | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | 0.50 | 53.73 | [1][2] |
| Solid-Phase Extraction (SPE) | 5 | 91-94 | [3] |
| Liquid-Liquid Extraction (LLE) | 4 | Not Reported | [4] |
| Protein Precipitation | 1 | Not Reported | [15][16] |
| Support-Liquid Extraction (SLE) | 5 | 112.9 | [11] |
Table 2: Summary of LC-MS/MS Method Parameters for Hydroxy Itraconazole Detection
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | [1] | [2] | [11] |
| LC Column | HyPurity C18 (50 mm x 4.6 mm, 5 µm) | Chromolith speed rod RP-18e (50 × 4.6 mm) | Not Specified |
| Mobile Phase | 0.2% (v/v) ammonia (B1221849) solution:acetonitrile (20:80, v/v) | 10 mM ammonium formate buffer (pH 4.0): methanol (20:80 v/v) | Not Specified |
| Flow Rate | 0.50 mL/min | Not Specified | Not Specified |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (m/z) | Not Specified | 721.3 → 408.4 | Not Specified |
| LLOQ (ng/mL) | 0.50 | 0.946 | 5 |
| Linear Range (ng/mL) | 0.5-263 | 0.946 to 224.908 | 5-2500 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Method
This protocol is based on the methodology described by P. V. S. V. Kumar et al. (2008).[1]
-
Sample Pre-treatment: To 500 µL of human plasma, add the internal standard (fluconazole).
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elution: Elute hydroxy itraconazole and the internal standard from the cartridge using an appropriate elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
SPE Workflow Diagram:
Caption: A typical solid-phase extraction (SPE) workflow for plasma samples.
Protocol 2: Liquid-Liquid Extraction (LLE) Method
This protocol is based on the methodology described by M. G. K. El-Mokhtar et al. (2006).[4]
-
Sample Preparation: To a plasma sample, add the internal standard.
-
Extraction: Add an organic extraction solvent (e.g., a mixture of acetonitrile and methyl t-butyl ether).[4]
-
Vortexing: Vortex the mixture to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.
-
Freezing (Optional): Freezing the sample can aid in the separation of the layers.
-
Transfer: Transfer the supernatant organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness.
-
Reconstitution: Reconstitute the residue in a small volume of a suitable solution.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
References
- 1. Development and validation of a highly sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of itraconazole and hydroxyitraconazole in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. A simple, sensitive high-performance liquid chromatography -ultraviolet method for the quantification of concentration and steady-state pharmacokinetics of itraconazole and hydroxyitraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of itraconazole and hydroxyitraconazole in plasma by use of liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. zefsci.com [zefsci.com]
- 15. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
calibration curve issues for Hydroxy Itraconazole quantification
Welcome to the technical support center for Hydroxy Itraconazole (B105839) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when developing a calibration curve for Hydroxy Itraconazole?
A1: Researchers often face challenges related to the inherent physicochemical properties of Itraconazole and its metabolite, Hydroxy Itraconazole, as well as the complexities of the biological matrices being analyzed. Key issues include:
-
Poor Solubility: Itraconazole is a poorly soluble compound, which can lead to difficulties in preparing stock solutions and can cause carryover issues in analytical systems.[1]
-
Matrix Effects: Components of biological samples (e.g., plasma, serum) can interfere with the ionization of Hydroxy Itraconazole in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[2][3]
-
Endogenous Interferences: The presence of other substances in the biological matrix can co-elute with Hydroxy Itraconazole, causing interference with the analytical signal.[1]
-
Non-Linearity: Deviations from linearity in the calibration curve can occur due to the issues mentioned above, as well as detector saturation at high concentrations.
-
Variability in Metabolite Concentration: The concentration of Hydroxy Itraconazole can be significantly higher and more variable than the parent drug, Itraconazole, which needs to be considered when defining the calibration range.[4]
Q2: How can I minimize matrix effects in my Hydroxy Itraconazole assay?
A2: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Use robust extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the sample matrix.[3][5] Protein precipitation is a simpler method but may be less effective at removing interferences.[1]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard (e.g., Hydroxy Itraconazole-d8) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.[6][7]
-
Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate Hydroxy Itraconazole from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, and column chemistry.[1]
-
Matrix-Matched Calibration Standards: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Q3: My calibration curve for Hydroxy Itraconazole is not linear. What are the potential causes and solutions?
A3: Non-linearity in a calibration curve can stem from several factors. The troubleshooting process for this issue is outlined in the diagram below. Common causes include issues with standard preparation, instrument response, or the presence of interferences.
Troubleshooting Guide
Issue: Poor Peak Shape or Tailing for Hydroxy Itraconazole
-
Potential Cause: Sub-optimal chromatographic conditions or column degradation.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. For Hydroxy Itraconazole, a slightly acidic mobile phase is often used.[8]
-
Column Choice: A C18 column is commonly used for separation.[8] Consider a different column chemistry if peak shape issues persist.
-
Flow Rate: Optimize the flow rate to ensure adequate separation and peak shape.
-
Column Wash: Implement a robust column wash step between injections to prevent carryover from the poorly soluble Itraconazole and its metabolites.[1]
-
Issue: High Variability in Quality Control (QC) Samples
-
Potential Cause: Inconsistent sample preparation or instrument instability.
-
Troubleshooting Steps:
-
Sample Preparation Consistency: Ensure precise and consistent execution of the sample extraction procedure for all samples, including QCs. Automated extraction methods can improve reproducibility.[9]
-
Internal Standard Addition: Verify that the internal standard is added accurately and consistently to all samples and standards.
-
Instrument Performance: Check the stability of the mass spectrometer signal by monitoring the response of the internal standard across the analytical run.
-
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline based on commonly used methods for Hydroxy Itraconazole quantification.[3]
-
Sample Pre-treatment: To 150 µL of human plasma, add the internal standard solution.
-
Conditioning: Condition an appropriate SPE cartridge (e.g., hydrophilic-lipophilic balance) with methanol (B129727) followed by water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elution: Elute Hydroxy Itraconazole and the internal standard using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters used for the quantification of Hydroxy Itraconazole.
| Parameter | Typical Value |
| LC Column | C18 (e.g., 2.1 x 50 mm, 3.5 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.5 mL/min[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| MS/MS Transition | m/z 721.2 → 408.3[5] |
Quantitative Data Summary
The following tables present a summary of validation parameters from various published methods for Hydroxy Itraconazole quantification.
Table 1: Linearity and LLOQ
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Hydroxy Itraconazole | 1.00 - 597.92 | 1.00 | [5] |
| Hydroxy Itraconazole | 5.0 - 500 | 5.0 | [8] |
| Hydroxy Itraconazole | 1 - 250 | 1 | [10] |
| Hydroxy Itraconazole | 0.946 - 224.908 | 0.946 | [6] |
Table 2: Recovery and Matrix Effect
| Analyte | Extraction Method | Average Recovery (%) | Matrix Effect (%) | Reference |
| Hydroxy Itraconazole | Solid-Phase Extraction | 53.7 | Not Reported | [6] |
| Hydroxy Itraconazole | Liquid-Liquid Extraction | > 70 | Not Reported | [8] |
| Hydroxy Itraconazole | Solid-Supported Liquid Extraction | 112.9 | Minimal ion suppression/enhancement | [3] |
| Hydroxy Itraconazole | Protein Precipitation | ~65 | Not explicitly stated | [1] |
Visualizations
Caption: A generalized workflow for the quantification of Hydroxy Itraconazole.
Caption: A troubleshooting flowchart for non-linear calibration curves.
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive and selective quantification of total and free itraconazole and hydroxyitraconazole in human plasma using ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. clpmag.com [clpmag.com]
- 8. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of itraconazole and hydroxyitraconazole in plasma by use of liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxy Itraconazole Analysis by Mass Spectrometry
<
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Hydroxy Itraconazole (B105839) using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Hydroxy Itraconazole analysis?
A1: Ion suppression is a type of matrix effect where co-eluting substances from the sample matrix (e.g., plasma, serum) interfere with the ionization of the target analyte, in this case, Hydroxy Itraconazole.[1][2] This interference reduces the efficiency of ion formation in the mass spectrometer's source (like ESI), leading to a decreased signal, poor sensitivity, and inaccurate quantification.[2][3][4] Because biological samples contain numerous endogenous components like salts and phospholipids, ion suppression is a significant challenge that can compromise the reliability of pharmacokinetic and bioequivalence studies.[5]
Q2: What are the primary causes of ion suppression in LC-MS/MS analysis of Hydroxy Itraconazole?
A2: The primary causes stem from components in the biological matrix that are not adequately removed during sample preparation. These include:
-
Phospholipids: Abundant in plasma and serum, these molecules often elute in the same chromatographic region as many analytes and are notorious for causing significant ion suppression.
-
Salts and Proteins: High concentrations of salts or residual proteins from incomplete precipitation can alter the droplet properties in the electrospray source, hindering the ionization of Hydroxy Itraconazole.[1]
-
Exogenous Substances: Contaminants introduced during sample collection or preparation, such as anticoagulants (e.g., heparin) or polymers from plasticware, can also suppress the analyte signal.[6][7]
Q3: Which ionization technique is more susceptible to ion suppression, ESI or APCI?
A3: Electrospray ionization (ESI) is generally more prone to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[2] The ESI process relies on a complex mechanism of droplet evaporation to form gas-phase ions, which can be easily disrupted by non-volatile matrix components.[2] If severe ion suppression is encountered with ESI and the analyte is amenable, switching to APCI can be a viable strategy to mitigate the effect.[2]
Troubleshooting Guide
Problem: Low or inconsistent signal intensity for Hydroxy Itraconazole.
This is a classic symptom of ion suppression. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low signal intensity.
Step 1: Confirming Ion Suppression with a Post-Column Infusion Experiment
A post-column infusion experiment is the definitive way to identify chromatographic regions where ion suppression occurs.[4][8]
Experimental Protocol:
-
Setup: Use a syringe pump to continuously infuse a standard solution of Hydroxy Itraconazole directly into the mass spectrometer, post-analytical column. This creates a stable baseline signal for the analyte.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma extract prepared without the analyte) onto the LC column.
-
Analysis: Monitor the baseline signal of the infused Hydroxy Itraconazole. Any dip or drop in the baseline indicates a region where co-eluting matrix components are causing ion suppression.[4]
-
Interpretation: If the retention time of Hydroxy Itraconazole in your actual method falls within one of these suppression zones, ion suppression is confirmed as a cause of poor signal.
Caption: Experimental setup for post-column infusion.
Step 2: Optimizing Sample Preparation to Reduce Matrix Effects
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][7]
Q: Which sample preparation method is best for Hydroxy Itraconazole in plasma?
A: While simple protein precipitation (PPT) is fast, it often results in significant matrix effects due to insufficient cleanup.[9][10] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) provide cleaner extracts and are generally superior for minimizing ion suppression.[1][11] A solid-supported liquid extraction (SLE) method has also been shown to be effective.[12]
Comparison of Sample Preparation Techniques
| Technique | Typical Recovery (%) | Matrix Effect (%) | Pros | Cons |
| Protein Precipitation (PPT) | >90%[13] | Can be significant; variable | Fast, simple, low cost[10][14] | Dirty extracts, high ion suppression |
| Liquid-Liquid Extraction (LLE) | 92.3% (Itraconazole)[11] | Minimal[12] | Cleaner extracts than PPT[15] | More labor-intensive, solvent use |
| Solid-Phase Extraction (SPE) | >90% | Minimal | High purity extracts, automatable[11] | Higher cost, method development |
| Solid-Supported Liquid Extraction (SLE) | 97.4% (ITZ), 112.9% (OH-ITZ)[12] | Minimal (Matrix Factor ≈ 1.0)[12] | Cleaner than PPT, automatable | Higher cost than LLE/PPT |
Note: Matrix effect values close to 0% (or a Matrix Factor close to 1.0) indicate minimal ion suppression or enhancement.[12][16]
Recommended Protocol: Liquid-Liquid Extraction (LLE)
-
Sample Aliquot: Take 100 µL of plasma.
-
Add Internal Standard: Spike with a suitable internal standard (e.g., Itraconazole-d3 or Itraconazole-d5).[16][17]
-
Extraction: Add an appropriate organic solvent (e.g., methyl-tert-butyl ether), vortex vigorously, and centrifuge to separate the layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Step 3: Optimizing Chromatographic Conditions
If sample preparation is insufficient, chromatographic separation can be optimized to move the Hydroxy Itraconazole peak away from regions of ion suppression.
Q: How can I adjust my chromatography to avoid suppression?
A: The goal is to separate Hydroxy Itraconazole from early-eluting salts and late-eluting phospholipids.
-
Use a Guard Column: This protects the analytical column from strongly retained matrix components.
-
Employ UPLC/UHPLC: Ultra-high performance liquid chromatography provides sharper peaks and better resolution, increasing the likelihood of separating the analyte from interferences.[16]
-
Optimize the Gradient: Modify the gradient elution profile. A shallower gradient can improve resolution between Hydroxy Itraconazole and interfering peaks. A total chromatographic run time of 2-5 minutes is typical.[11][16]
-
Select the Right Column: A C18 column is commonly used for separation.[15]
Step 4: Using an Appropriate Internal Standard
An internal standard (IS) is crucial for accurate quantification, as it can compensate for signal variability caused by ion suppression.[3]
Q: What is the best internal standard for Hydroxy Itraconazole analysis?
A: A stable isotope-labeled (SIL) internal standard, such as Itraconazole-d3 , Itraconazole-d5 , or Hydroxy Itraconazole-d5 , is the gold standard.[14][16][17] SIL internal standards co-elute with the analyte and experience the same degree of ion suppression, allowing for reliable correction and accurate quantification. If a SIL IS is unavailable, a structural analog like miconazole (B906) may be used, but it may not co-elute perfectly and thus may not compensate for suppression as effectively.[15]
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. providiongroup.com [providiongroup.com]
- 3. Before you continue to YouTube [consent.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. researchgate.net [researchgate.net]
- 9. 2800 - Itraconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Liquid chromatographic-mass spectrometric determination of itraconazole and its major metabolite, hydroxyitraconazole, in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxy Itraconazole Method Validation
Welcome to the technical support center for analytical method validation of Hydroxy Itraconazole (B105839). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in developing a robust analytical method for Hydroxy Itraconazole?
A1: The primary challenges in the bioanalysis of Hydroxy Itraconazole, often in conjunction with the parent drug Itraconazole, include:
-
Poor Solubility: Itraconazole and its metabolites have low aqueous solubility, which can lead to issues like poor extraction recovery and significant carryover in the analytical system.[1][2]
-
Matrix Effects: When analyzing biological samples such as plasma, endogenous components like phospholipids (B1166683) can co-elute with the analyte and interfere with the ionization process in mass spectrometry, leading to ion suppression or enhancement.[1][3][4] This can significantly impact the accuracy and precision of the method.[4]
-
Endogenous Interferences: Co-eluting substances from the biological matrix can produce overlapping peaks with Hydroxy Itraconazole, particularly challenging the accuracy at the Lower Limit of Quantitation (LLOQ).[1][2]
-
Analyte Stability: Ensuring the stability of Hydroxy Itraconazole in the biological matrix during sample collection, processing, and storage is critical for reliable results. Stability needs to be evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[3][5][6]
-
Simultaneous Quantification: Developing a single method to accurately quantify Itraconazole and its multiple active metabolites, including Hydroxy Itraconazole, can be complex due to their different physicochemical properties.[3][7]
Q2: How can I minimize carryover in my LC-MS/MS system when analyzing Hydroxy Itraconazole?
A2: Carryover is a frequent issue due to the poor solubility of Itraconazole and Hydroxy Itraconazole.[1] To mitigate this, consider the following strategies:
-
Optimized Wash Solvents: Employ a strong wash solution after the injection of high-concentration samples. A wash solvent with a composition like Methanol:Acetonitrile:2-propanol:formic acid (30:30:40:0.5 v/v/v/v) has been shown to be effective.[1]
-
Extended Gradient Elution: Incorporating a repeated gradient or an extended wash step at the end of each chromatographic run can help elute any remaining analyte from the column.[1]
-
Column Selection: The choice of the analytical column can also impact carryover. Experiment with different column chemistries to find one that minimizes analyte adsorption.
Q3: What sample preparation technique is best for reducing matrix effects for Hydroxy Itraconazole analysis in plasma?
A3: The choice of sample preparation technique is crucial for minimizing matrix effects.[4] The most common methods are:
-
Protein Precipitation (PPT): This is a simple and rapid method. Optimizing the composition of the precipitation solvent (e.g., different acids in organic solvents) can yield good recovery.[1][2] However, it may be less effective at removing phospholipids, a major source of matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A mixture of hexane (B92381) and dichloromethane (B109758) has been used effectively for the extraction of Itraconazole and Hydroxy Itraconazole from plasma.[8]
-
Solid-Phase Extraction (SPE): SPE is often considered the most effective technique for removing interferences and minimizing matrix effects, resulting in the cleanest extracts.[5][6]
-
Solid-Supported Liquid Extraction (SLE): This technique has also been successfully used and can offer high recovery rates.[3]
The optimal method will depend on the specific requirements of your assay, such as required sensitivity and throughput.
Q4: How can I improve the peak shape for Hydroxy Itraconazole during chromatographic separation?
A4: Poor peak shape, often observed as tailing, can be a result of secondary interactions with the stationary phase or issues with the mobile phase. To improve peak shape:
-
Mobile Phase Additives: The addition of a buffer, such as ammonium (B1175870) formate (B1220265) (e.g., 10 mM), to the aqueous mobile phase can significantly improve peak symmetry.[1]
-
pH Adjustment: Adjusting the pH of the mobile phase can alter the ionization state of the analyte and reduce unwanted interactions with the column.[8]
-
Column Choice: Using a column with end-capping or a different stationary phase chemistry can help minimize silanol (B1196071) interactions that often lead to peak tailing.
Troubleshooting Guides
Issue 1: High Variability and Poor Reproducibility at Low Concentrations
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Evaluate matrix effects by comparing the analyte response in neat solution versus post-extraction spiked matrix samples from different lots. If significant ion suppression or enhancement is observed, optimize the sample clean-up procedure (e.g., switch from PPT to SPE).[3][4] |
| Endogenous Interference | Scrutinize the chromatograms of blank matrix samples to check for interfering peaks at the retention time of Hydroxy Itraconazole. Adjust the chromatographic gradient to better separate the analyte from the interference. For MS/MS methods, select more specific ion transitions.[1][2] |
| Low Extraction Recovery | Assess the extraction recovery at low, medium, and high concentrations. If recovery is low or inconsistent, experiment with different extraction solvents or SPE cartridges. |
| Analyte Adsorption | Adsorption to plasticware or the autosampler can be an issue at low concentrations. Consider using low-adsorption vials and tubing. |
Issue 2: Inconsistent Results in Stability Studies
| Potential Cause | Troubleshooting Step |
| Degradation during Sample Handling | Perform bench-top stability tests by leaving quality control (QC) samples at room temperature for varying durations before processing to determine the window of stability.[5][6] |
| Freeze-Thaw Instability | Evaluate the stability of the analyte after multiple freeze-thaw cycles (typically 3-5 cycles).[5][6] If degradation occurs, ensure samples are thawed once and processed promptly. |
| Long-Term Storage Issues | Confirm long-term stability by analyzing QC samples stored at the intended temperature (-70 °C or lower) for an extended period.[3] Itraconazole and its metabolites have been shown to be stable in human plasma for at least 145 days at -70 °C.[3] |
| Stock Solution Instability | Regularly check the stability of your stock and working solutions. Store them at appropriate temperatures and protect them from light if they are found to be light-sensitive. |
Experimental Protocols & Data
Example LC-MS/MS Method for Simultaneous Determination of Itraconazole and Hydroxy Itraconazole
This protocol is a generalized example based on common practices found in the literature.[1][3][6]
1. Sample Preparation (Solid-Supported Liquid Extraction)
-
Pipette 150 µL of human plasma into a 96-well plate.
-
Add the internal standard solution.
-
Load the entire sample onto an SLE plate and wait for 5 minutes.
-
Elute the analytes using an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water with 10 mM Ammonium Formate.[1]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a high organic wash and re-equilibration.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Example Transitions:
-
Itraconazole: m/z 705.3 → 392.3
-
Hydroxy Itraconazole: m/z 721.3 → 408.3
-
Internal Standard (e.g., Deuteriated Itraconazole): Adjust m/z accordingly.
-
Method Validation Parameters Summary
The following table summarizes typical validation results for LC-MS/MS methods for Hydroxy Itraconazole in human plasma, as reported in various studies.
| Parameter | Itraconazole (ITZ) | Hydroxy Itraconazole (OH-ITZ) | Reference |
| Linearity Range | 5 - 2500 ng/mL | 5 - 2500 ng/mL | [3] |
| 0.5 - 263 ng/mL | 0.5 - 263 ng/mL | [5][6] | |
| 1 - 250 ng/mL | 1 - 250 ng/mL | [2] | |
| Lower Limit of Quantitation (LLOQ) | 0.50 ng/mL | 0.50 ng/mL | [5][6] |
| 1 ng/mL | 1 ng/mL | [1] | |
| Accuracy (%RE) | Within ±7.8% | Within ±7.8% | [9] |
| Precision (%RSD) | < 15.0% | < 15.0% | [9] |
| Extraction Recovery | ~97.4% | ~112.9% | [3] |
Visual Workflow and Logic Diagrams
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting logic for addressing poor peak shape.
Bioanalytical Method Validation Workflow
Caption: General workflow for bioanalytical method validation.
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a highly sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of itraconazole and hydroxyitraconazole in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: rel-Hydroxy Itraconazole Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of rel-Hydroxy Itraconazole (B105839) (OH-ITZ).
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of rel-Hydroxy Itraconazole?
This compound is the primary active metabolite of Itraconazole, a triazole antifungal agent.[1][2] Its poor aqueous solubility is a significant hurdle in experimental and developmental settings. Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₃₅H₃₈Cl₂N₈O₅ | [1][3][4] |
| Molecular Weight | 721.6 g/mol | [3][4][5] |
| CAS Number | 112559-91-8 | [1][3] |
| Appearance | Solid | [1][4][6] |
| Aqueous Solubility | Almost insoluble | [7] |
| Solubility (Organic) | Soluble in DMSO; Soluble in Acetonitrile:Methanol (1:1) | [1][3][4][8] |
Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?
Given that this compound shares structural and solubility characteristics with its parent compound, Itraconazole, several established techniques for poorly soluble drugs are applicable. The most effective strategies focus on altering the physical state of the compound or using formulation excipients.[9][10][11]
Key approaches include:
-
Particle Size Reduction: Decreasing the particle size to the nanometer range increases the surface area, leading to a higher dissolution rate.[9][12] Nanosuspensions are a particularly effective application of this principle.[13][14][15]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix prevents its crystallization.[16] The amorphous form has higher energy and greater apparent solubility than the stable crystalline form.[15][16]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's cavity, increasing its solubility in water.[17][18][19]
Q3: My compound is precipitating out of the aqueous buffer during my experiment. What are the likely causes and how can I fix it?
Precipitation is a common issue when working with supersaturated solutions of poorly soluble compounds generated from enabling formulations.
Table 2: Troubleshooting Guide for Compound Precipitation
| Potential Cause | Recommended Solution(s) | Rationale |
| Supersaturation | Reduce the initial concentration of OH-ITZ. | The concentration may exceed the metastable solubility limit of the amorphous form, leading to rapid crystallization. |
| Incorrect pH | Adjust the buffer pH. Itraconazole and its analogs are weak bases and are more soluble at a lower pH (e.g., pH 1-4).[20][21] | Protonation of the molecule at acidic pH increases its aqueous solubility. |
| Insufficient Stabilizer | Increase the concentration of polymers (for ASDs) or surfactants (for nanosuspensions) in the formulation. | Stabilizers and polymers are crucial for maintaining the supersaturated state and preventing particle aggregation or crystallization.[15] |
| Temperature Fluctuation | Maintain a constant temperature throughout the experiment. | Solubility is temperature-dependent. A decrease in temperature can cause a previously dissolved compound to precipitate. |
Q4: How do I choose the most suitable solubility enhancement technique for my research?
The optimal technique depends on the experimental context, such as the required concentration, the experimental system (in vitro vs. in vivo), and the desired duration of solubility.
Caption: Decision workflow for selecting a solubility enhancement method.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
Nanosuspensions enhance dissolution rates by increasing the surface area of the drug.[13][14] This protocol describes a top-down approach using high-pressure homogenization.
Caption: Experimental workflow for preparing a nanosuspension.
Methodology:
-
Preparation of Pre-suspension: Weigh the required amounts of this compound and a suitable stabilizer (e.g., Poloxamer, Tween 80). Disperse the powder mixture in a vehicle (e.g., purified water) under constant stirring.
-
Micronization: Subject the pre-suspension to high-shear mixing to reduce the particle size to the micron range. This step is crucial before high-pressure homogenization.
-
High-Pressure Homogenization (HPH): Feed the resulting microsuspension into a high-pressure homogenizer. The principle involves forcing the particle suspension through a tiny gap, causing cavitation and shear forces that break down the micron-sized particles into nanoparticles.[13]
-
Characterization: Analyze the final nanosuspension for particle size distribution (e.g., using dynamic light scattering) and physical stability (e.g., by measuring the zeta potential).
-
Optional Solidification: The nanosuspension can be converted into a solid powder by lyophilization or spray drying to improve long-term stability.[15][22][23]
Protocol 2: Formulation of an Amorphous Solid Dispersion (ASD)
ASDs enhance apparent solubility by preventing the drug from arranging into a stable, low-solubility crystal lattice.[16] Hot-Melt Extrusion (HME) is a common, solvent-free method for creating ASDs. For Itraconazole, HPMC has been shown to be an effective polymer.[24][25]
Methodology:
-
Polymer Selection: Choose a suitable polymer. Hydroxypropyl methylcellulose (B11928114) (HPMC) or HPMC-acetate succinate (B1194679) (HPMCAS) are excellent choices for Itraconazole and its analogs.[21][24]
-
Blending: Create a physical mixture of this compound and the polymer at a specific ratio (e.g., 20-40% drug load).[21][24]
-
Hot-Melt Extrusion (HME): Feed the blend into a hot-melt extruder. The combination of heat and shear forces within the extruder barrel melts the polymer and disperses the drug at a molecular level.
-
Cooling and Milling: The resulting extrudate is rapidly cooled to lock the drug in its amorphous state within the polymer matrix. The solid extrudate is then milled into a fine powder.
-
Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystalline drug in the final product.[16][24] The dissolution rate of the ASD should be compared to the unformulated crystalline drug.[24]
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate poorly soluble drug molecules.[19]
Caption: Mechanism of cyclodextrin-based solubility enhancement.
Methodology (Kneading Method):
-
Molar Ratio Selection: Determine the molar ratio of drug to cyclodextrin (e.g., 1:1 or 1:2). For Itraconazole, 2-hydroxypropyl-β-cyclodextrin (HPβCD) is a well-documented choice.[17][18]
-
Mixing: Place the this compound and HPβCD in a mortar.
-
Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a thick, consistent paste. Knead the paste thoroughly for 45-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until the solvent has completely evaporated.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm complex formation using DSC or Fourier-Transform Infrared Spectroscopy (FTIR). Evaluate the increase in aqueous solubility and dissolution rate compared to the physical mixture and the pure drug.[18] Studies with Itraconazole have shown that the kneading method can produce complexes with significantly higher dissolution rates than the pure drug.[18]
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hydroxy Itraconazole | CAS 112559-91-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Buy Hydroxy Itraconazole | 112559-91-8 | >98% [smolecule.com]
- 5. 4-(4-(4-(4-((2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | C35H38Cl2N8O5 | CID 108222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydroxy Itraconazole | 112559-91-8 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. hrpub.org [hrpub.org]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eaapublishing.org [eaapublishing.org]
- 16. mdpi.com [mdpi.com]
- 17. Characterization of the interaction of 2-hydroxypropyl-beta-cyclodextrin with itraconazole at pH 2, 4, and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Host–Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. researchgate.net [researchgate.net]
- 23. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 24. Characterization of solid dispersions of itraconazole and hydroxypropylmethylcellulose prepared by melt extrusion--Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hydroxy Itraconazole Extraction Recovery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of hydroxy itraconazole (B105839) from various biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of hydroxy itraconazole, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my hydroxy itraconazole recovery consistently low?
Low recovery can stem from several factors throughout the extraction process. Here are the most common causes and how to address them:
-
Incomplete Protein Precipitation: If using protein precipitation, the choice of solvent and the ratio of solvent to sample are critical. Insufficient solvent or a suboptimal solvent can lead to incomplete protein removal, trapping the analyte.
-
Solution: Experiment with different organic solvents such as acetonitrile (B52724) or methanol (B129727), potentially with the addition of a small percentage of acid (e.g., 0.5% formic acid in acetonitrile), which has been shown to improve recovery.[1] Ensure a sufficient volume of precipitating agent is used, typically in a 1:4 ratio of plasma to solvent.[1]
-
-
Suboptimal pH during Liquid-Liquid Extraction (LLE): The pH of the aqueous phase significantly influences the ionization state of hydroxy itraconazole, affecting its partitioning into the organic solvent.
-
Solution: Adjust the pH of the sample to be basic (typically pH 8-10) to ensure hydroxy itraconazole is in its non-ionized form, thus maximizing its extraction into a non-polar organic solvent.
-
-
Inefficient Solid-Phase Extraction (SPE) Elution: The choice of elution solvent and its volume are crucial for recovering the analyte from the SPE cartridge.
-
Solution: Ensure the elution solvent is strong enough to displace the analyte from the sorbent. A common and effective elution solvent for hydroxy itraconazole is a mixture of dichloromethane (B109758) and methanol, often with a small amount of ammonium (B1175870) hydroxide (B78521) to ensure the analyte is in its non-ionized state. Increase the volume of the elution solvent in increments to ensure complete elution.
-
-
Analyte Degradation: Hydroxy itraconazole can be susceptible to degradation under certain conditions.
-
Solution: If degradation is suspected, consider adding antioxidants to the sample, protecting samples from light, and performing extractions at lower temperatures.[2]
-
Q2: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
Matrix effects, such as ion suppression or enhancement, are common when analyzing complex biological samples and can lead to inaccurate quantification.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the purity of the final extract.
-
Optimize Chromatographic Separation: Modifying the HPLC/UPLC method can help separate the analyte from co-eluting matrix components.
-
Solution: Experiment with different mobile phase compositions, gradients, and column chemistries to achieve better chromatographic resolution.
-
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., hydroxy itraconazole-d8) co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate correction during data analysis.[5]
Q3: My recovery is inconsistent between samples. What could be the cause?
Inconsistent recovery can be frustrating and points to variability in the sample processing steps.
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples, internal standards, and solvents is a common source of error.
-
Solution: Ensure all pipettes are properly calibrated. Use positive displacement pipettes for viscous biological fluids.
-
-
Variable Extraction Times: For manual LLE, inconsistent vortexing times can lead to variable extraction efficiency.
-
Solution: Use a multi-tube vortexer for consistent mixing and adhere to a strict timing protocol for all samples.
-
-
SPE Cartridge Inconsistency: Differences in packing or conditioning of SPE cartridges can lead to variable performance.
-
Solution: Ensure consistent conditioning and equilibration of all SPE cartridges. If the problem persists, try a different lot of cartridges or a different manufacturer.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting hydroxy itraconazole?
The three most prevalent methods for extracting hydroxy itraconazole from biological matrices are:
-
Solid-Phase Extraction (SPE): This technique offers high selectivity and can provide very clean extracts, minimizing matrix effects.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE is a robust and widely used method that involves partitioning the analyte between an aqueous sample and an immiscible organic solvent.[7][8]
-
Protein Precipitation: This is the simplest and fastest method, involving the addition of an organic solvent to precipitate proteins.[4][9] However, it is the least selective method and may result in significant matrix effects.
Q2: What kind of recovery rates can I expect for hydroxy itraconazole?
Expected recovery rates can vary depending on the method and the laboratory's specific protocol. However, here is a general guide based on published literature:
| Extraction Method | Typical Recovery Range | References |
| Solid-Phase Extraction (SPE) | 50% - 100% | [5][10] |
| Liquid-Liquid Extraction (LLE) | 70% - >80% | [7][11] |
| Protein Precipitation | ~60% - 112.9% | [1][9][12] |
Q3: What are the key parameters to optimize for each extraction method?
-
For SPE:
-
Sorbent selection: C18 and polymeric sorbents are commonly used.
-
Wash steps: Optimize wash solvents to remove interferences without eluting the analyte.
-
Elution solvent: Ensure the solvent is strong enough for complete elution.
-
-
For LLE:
-
Extraction solvent: A mixture of hexane (B92381) and dichloromethane (70:30) has been used successfully.[7] Methyl tert-butyl ether is another option.[11]
-
pH of the aqueous phase: As mentioned, a basic pH is crucial.
-
Phase separation technique: Centrifugation is typically used to ensure a clean separation of the aqueous and organic layers.
-
-
For Protein Precipitation:
-
Precipitating solvent: Acetonitrile is often preferred over methanol as it tends to produce a more compact protein pellet.[1]
-
Solvent-to-sample ratio: A higher ratio generally leads to more complete protein precipitation.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Pre-treatment: To a 300 µL plasma sample, add 50 µL of an internal standard working solution (e.g., hydroxy itraconazole-d8).[5] Add 50 µL of 50% orthophosphoric acid solution (v/v) in water and vortex for 30 seconds.[5]
-
SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the hydroxy itraconazole and internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or a mixture of dichloromethane and isopropanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To a 500 µL plasma sample, add the internal standard.
-
pH Adjustment: Add a basifying agent (e.g., 1M NaOH) to raise the pH to approximately 9.0.
-
Extraction: Add 3 mL of an extraction solvent (e.g., a hexane-dichloromethane (70:30) mixture).[7]
-
Mixing: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Visualizations
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Caption: Troubleshooting logic for low extraction recovery.
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welchlab.com [welchlab.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Determination of itraconazole and hydroxyitraconazole in plasma by use of liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of itraconazole and its active metabolite in plasma by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A high-performance liquid chromatographic assay for the determination of itraconazole concentration using solid-phase extraction and small sample volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Determination of Itraconazole and Its Metabolite Hydroxyitra...: Ingenta Connect [ingentaconnect.com]
- 12. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Activity of Itraconazole and its Active Metabolite, Hydroxy Itraconazole
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antifungal efficacy of the widely used triazole antifungal agent, Itraconazole (B105839), and its primary active metabolite, Hydroxy Itraconazole. This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
Itraconazole is a broad-spectrum antifungal agent that is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system into several metabolites.[1] The major and most significant of these is Hydroxy Itraconazole (OH-Itraconazole), which also possesses potent antifungal properties.[1][2] Due to the presence of this active metabolite, the in vivo antifungal effect of Itraconazole is a composite of the activity of both the parent drug and Hydroxy Itraconazole. Understanding the individual antifungal potency of each compound is crucial for accurate interpretation of pharmacokinetic and pharmacodynamic data.
Comparative In Vitro Antifungal Activity
The antifungal potency of Itraconazole and Hydroxy Itraconazole is generally considered to be equivalent for a majority of fungal pathogens.[1][3] However, some studies have reported variations in susceptibility, with Itraconazole being more active than its metabolite against certain fungal isolates.[3][4]
A comprehensive study involving 1481 clinical fungal isolates from 45 genera found that for 90% of the isolates, the 50% inhibitory concentration (IC50) values for Itraconazole and Hydroxy Itraconazole were within a single dilution range of each other, indicating comparable activity.[3][5][6] However, for a subset of isolates, particularly some strains of Candida glabrata and Trichophyton mentagrophytes, Itraconazole demonstrated greater potency.[1][3] Specifically, about 10-15% of these isolates were more susceptible to the parent drug.[1]
Another study comparing the two compounds against Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans also concluded that the activity of Itraconazole was equal to or greater than that of Hydroxy Itraconazole against most of the fungi tested.[4] The observed differences in minimum inhibitory concentration (MIC) values were also found to be dependent on the culture medium used.[4]
The following table summarizes the comparative in vitro activity of Itraconazole and Hydroxy Itraconazole against selected fungal species as reported in the literature.
| Fungal Species | Itraconazole IC50 (mg/L) | Hydroxy Itraconazole IC50 (mg/L) | Observation | Reference |
| Candida kefyr (SA and ATCC 46764) | 0.016 | 0.032 | Itraconazole is slightly more potent. | [3] |
| Candida albicans (NCPF 3241, 3153A, and RV 1488) | 0.008 or 0.016 | 0.008 or 0.016 | Equivalent potency. | [3] |
Mechanism of Action
Both Itraconazole and Hydroxy Itraconazole share the same mechanism of antifungal action, which is characteristic of the azole class of antifungal agents.[7][8][9][10] They primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[7][8][9][10] This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol that maintains the structural integrity and fluidity of the fungal cell membrane.[7]
The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and a subsequent accumulation of toxic 14α-methylated sterol precursors within the fungal cell.[7] This disruption of ergosterol synthesis compromises the fungal cell membrane, leading to altered permeability, impaired function of membrane-bound enzymes, and ultimately, inhibition of fungal growth and replication.[7]
Mechanism of action for Itraconazole and Hydroxy Itraconazole.
Experimental Protocols
The in vitro antifungal activity of Itraconazole and Hydroxy Itraconazole is commonly determined using the broth microdilution method. This standardized technique allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Broth Microdilution Method for Antifungal Susceptibility Testing
-
Preparation of Antifungal Solutions: Stock solutions of Itraconazole and Hydroxy Itraconazole are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions of the antifungal agents are then prepared in a liquid medium, typically RPMI 1640, within the wells of a microtiter plate.[11][12]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium, such as Sabouraud Dextrose Agar, to obtain fresh, viable colonies. A standardized inoculum suspension is prepared by suspending the fungal colonies in sterile saline or water and adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.[13] This suspension is then further diluted in the test medium to achieve the desired final inoculum concentration.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antifungal agents are inoculated with the standardized fungal suspension. The plates are then incubated at a controlled temperature, typically 35-37°C, for a specified period, which can range from 24 to 72 hours depending on the fungal species being tested.[12][13]
-
Determination of MIC: Following incubation, the MIC is determined by visual inspection of the microtiter plates. The MIC is recorded as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth in the drug-free control well.[11][12] For some studies, a spectrophotometer is used to measure the optical density to more quantitatively assess growth inhibition and determine the IC50 value.[3]
Workflow for determining antifungal susceptibility via broth microdilution.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 8. Itraconazole - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. droracle.ai [droracle.ai]
- 11. academic.oup.com [academic.oup.com]
- 12. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. himedialabs.com [himedialabs.com]
Antibody Cross-Reactivity in Itraconazole Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies used in immunoassays is critical for accurate quantification of therapeutic drugs. This guide provides a framework for evaluating the cross-reactivity of antibodies to the antifungal drug Itraconazole and its primary active metabolite, Hydroxy Itraconazole.
Currently, there is a notable absence of publicly available studies that directly quantify the cross-reactivity of anti-Itraconazole antibodies with Hydroxy Itraconazole using immunoassay techniques such as ELISA. This guide, therefore, outlines the fundamental principles, experimental protocols, and data interpretation methods necessary for researchers to perform this critical validation.
The Significance of Cross-Reactivity
Itraconazole is extensively metabolized in the body to Hydroxy Itraconazole, a metabolite that also possesses significant antifungal activity. In therapeutic drug monitoring (TDM), it is often important to measure the concentration of the parent drug, the active metabolite, or both. An antibody developed for an Itraconazole immunoassay may exhibit cross-reactivity with Hydroxy Itraconazole due to their structural similarities.
The degree of this cross-reactivity determines the assay's specificity:
-
High Specificity (Low Cross-Reactivity): An antibody that primarily binds to Itraconazole with minimal binding to Hydroxy Itraconazole allows for the specific measurement of the parent drug.
-
High Cross-Reactivity: An antibody that binds strongly to both compounds can be used to measure the total concentration of Itraconazole and its active metabolite.
Failure to characterize this cross-reactivity can lead to a significant over- or underestimation of the active drug components in a sample, potentially impacting clinical decisions.
Hypothetical Cross-Reactivity Data
To effectively compare the binding characteristics of an anti-Itraconazole antibody, a competitive ELISA is performed. The results are typically presented by comparing the concentration of Itraconazole and potential cross-reactants required to cause 50% inhibition of the signal (IC50).
Cross-Reactivity (%) is calculated using the formula:
(IC50 of Itraconazole / IC50 of Hydroxy Itraconazole) x 100
The following table illustrates how experimental data for two different hypothetical anti-Itraconazole antibodies (Antibody A and Antibody B) would be summarized.
| Compound | Antibody A | Antibody B |
| IC50 (ng/mL) | Cross-Reactivity (%) | |
| Itraconazole | 15 | 100 |
| Hydroxy Itraconazole | 300 | 5 |
| Other Metabolites | >10,000 | <0.1 |
| Structurally Unrelated Drugs | >10,000 | <0.1 |
Interpretation:
-
Antibody A is highly specific for Itraconazole, with only 5% cross-reactivity to Hydroxy Itraconazole. This antibody would be suitable for an assay designed to measure only the parent drug.
-
Antibody B shows high cross-reactivity (80%) with Hydroxy Itraconazole, making it a candidate for an assay intended to measure the combined concentration of the parent drug and its active metabolite.
Experimental Methodologies
The generation of antibodies against small molecules like Itraconazole and the subsequent characterization of their cross-reactivity involves a multi-step process.
Hapten Synthesis and Immunogen Preparation
Small molecules like Itraconazole are not immunogenic on their own. To elicit an immune response, they must be covalently coupled to a larger carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)). This process involves:
-
Hapten Design: A derivative of Itraconazole (a hapten) is synthesized. This involves introducing a linker arm with a reactive functional group (e.g., a carboxylic acid or an amine) at a position on the Itraconazole molecule that is distal to the desired epitope. The choice of linker position is crucial as it influences the specificity of the resulting antibodies.
-
Conjugation: The synthesized hapten is chemically conjugated to the carrier protein (e.g., using EDC/NHS chemistry for carboxylated haptens).
-
Purification: The resulting immunogen (Itraconazole-protein conjugate) is purified to remove unconjugated hapten and protein.
Antibody Production and Purification
The purified immunogen is used to immunize host animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies). Following a series of immunizations, blood is collected, and the antibodies are purified from the serum. For monoclonal antibodies, hybridoma technology is employed to ensure a consistent and specific antibody supply.
Competitive ELISA Protocol for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for determining the specificity and cross-reactivity of antibodies against small molecules.
Principle: This assay involves a competition between the free drug in the sample (or standard) and a fixed amount of enzyme-labeled or plate-coated drug for a limited number of antibody binding sites. A higher concentration of free drug in the sample results in a lower signal, creating an inverse relationship between concentration and signal intensity.
Materials:
-
Anti-Itraconazole Antibody
-
Microtiter plates (96-well)
-
Itraconazole and Hydroxy Itraconazole standards
-
Coating antigen (e.g., Itraconazole-OVA conjugate)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coating: Microtiter plate wells are coated with a coating antigen (e.g., Itraconazole conjugated to a different protein like Ovalbumin (OVA)) and incubated overnight at 4°C.
-
Washing: The plate is washed to remove any unbound coating antigen.
-
Blocking: Non-specific binding sites in the wells are blocked with a blocking buffer for 1-2 hours at room temperature.
-
Washing: The plate is washed again.
-
Competitive Reaction: A mixture of the anti-Itraconazole antibody and either the standard (Itraconazole or Hydroxy Itraconazole) or the sample is added to the wells. The plate is incubated for 1-2 hours at room temperature, allowing the free drug and the coated drug to compete for antibody binding.
-
Washing: The plate is washed to remove unbound antibodies and drug.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that binds to the primary antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate is added, and the plate is incubated in the dark until sufficient color develops.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution.
-
Data Acquisition: The absorbance (optical density) of each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the standards. The IC50 values for Itraconazole and Hydroxy Itraconazole are determined from their respective curves, and the percent cross-reactivity is calculated.
Visualizing the Workflow
The following diagrams illustrate the key logical and experimental flows described.
Caption: Logical workflow from hapten synthesis to cross-reactivity calculation.
Caption: Step-by-step workflow for a competitive ELISA experiment.
Navigating the Metabolic Maze: A Comparative Guide to Itraconazole and Hydroxy-Itraconazole Plasma Level Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of itraconazole (B105839) and its primary active metabolite, hydroxy-itraconazole, focusing on the correlation of their plasma concentrations. Understanding this relationship is crucial for therapeutic drug monitoring and optimizing clinical outcomes. This document synthesizes experimental data, details analytical methodologies, and visualizes key processes to support research and development in antifungal therapy.
Correlation Between Itraconazole and Hydroxy-Itraconazole Plasma Levels: A Quantitative Overview
Itraconazole (ITZ), a broad-spectrum antifungal agent, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form hydroxy-itraconazole (OH-ITZ).[1][2] OH-ITZ is also a potent antifungal agent, exhibiting efficacy similar to its parent compound.[3][4] Consequently, the combined concentrations of both ITZ and OH-ITZ are often considered for therapeutic effect.
Multiple studies have demonstrated a statistically significant positive correlation between the plasma concentrations of itraconazole and hydroxy-itraconazole.[3][5][6][7] However, significant inter-patient variability exists, making the precise prediction of OH-ITZ levels from ITZ concentrations alone challenging.[3][5][6][7]
The following table summarizes key quantitative findings from published research on the correlation and ratio of itraconazole and hydroxy-itraconazole plasma levels.
| Parameter | Value | Study Population/Sample Size | Reference |
| Pearson's Correlation Coefficient (r) | 0.7838 | 1,223 human samples | [3][5][6][7] |
| Coefficient of Determination (r²) | 0.6143 | 1,223 human samples | [5] |
| Median OH-ITZ:ITZ Ratio | 1.73 (Range: 0.13 to 8.96) | 1,223 human samples | [3][5][6][7] |
| Mean OH-ITZ:ITZ Ratio | 1.829 ± 0.724 | 1,223 human samples | [5] |
| Mean OH-ITZ:ITZ Ratio | ~1.6 | 49 patients | [8] |
| Percentage of samples with OH-ITZ:ITZ ratio ≤1 | 5.64% | 1,223 human samples | [5] |
Experimental Protocols for Plasma Level Determination
The simultaneous quantification of itraconazole and hydroxy-itraconazole in plasma is predominantly achieved through chromatographic methods, ensuring high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC)
A widely used method for the determination of itraconazole and hydroxy-itraconazole in plasma.[8][9][10]
-
Sample Preparation: Liquid-liquid extraction is a common sample preparation technique. For instance, a mixture of hexane (B92381) and dichloromethane (B109758) (e.g., 70:30 v/v) can be used to extract the analytes from plasma after the addition of an internal standard (e.g., loratidine).[10]
-
Chromatographic Separation: A reversed-phase C18 column is typically employed for separation.[10]
-
Mobile Phase: A common mobile phase composition is a mixture of an acidic aqueous solution (e.g., 0.01% triethylamine (B128534) adjusted to pH 2.8 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile), often with the addition of isopropanol (B130326) to optimize separation.[10]
-
Detection: Fluorescence detection is frequently used, with excitation and emission wavelengths set appropriately (e.g., excitation at 264 nm and emission at 380 nm).[10]
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the analytes in the plasma samples. The linear range can vary, for example, from 5.0 to 500 ng/ml for both itraconazole and hydroxy-itraconazole.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity for the simultaneous determination of itraconazole and its metabolites.[11]
-
Sample Preparation: Solid-supported liquid extraction (SLE) is an effective method for extracting itraconazole and its metabolites from plasma.[11]
-
Chromatographic Separation: Reversed-phase chromatography is used to separate the analytes before they enter the mass spectrometer.[11]
-
Detection: Positive electrospray ionization (ESI) mass spectrometry is used for detection and quantification.[11]
-
Quantification: Standard curves are established over a specific concentration range, for example, 5-2500 ng/mL for itraconazole and hydroxy-itraconazole, and 0.4-200 ng/mL for other metabolites like keto-itraconazole and N-desalkyl itraconazole.[11] The data is typically fitted to a weighted linear regression model.[11]
Visualizing the Metabolic and Experimental Pathways
To further elucidate the relationship between itraconazole and hydroxy-itraconazole, the following diagrams illustrate the metabolic conversion and a typical experimental workflow for their plasma level determination.
References
- 1. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of itraconazole and hydroxy-itraconazole in sera using high-performance-liquid-chromatography and a bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and Bioassay for Quantifying Hydroxy Itraconazole
A detailed guide for researchers and drug development professionals on the comparative analysis of High-Performance Liquid Chromatography (HPLC) and bioassay for the quantification of hydroxy itraconazole (B105839). This guide provides a comprehensive overview of the two methods, supported by experimental data and detailed protocols.
The accurate quantification of drug metabolites is crucial in pharmacokinetic and pharmacodynamic studies. Hydroxy itraconazole is the major active metabolite of the antifungal agent itraconazole and contributes significantly to its therapeutic effect. Therefore, reliable methods for its measurement are essential. This guide compares two common analytical techniques, HPLC and bioassay, for the quantification of hydroxy itraconazole, providing researchers with the information needed to select the appropriate method for their studies.
Quantitative Data Comparison
The following table summarizes the key quantitative findings from studies comparing HPLC and bioassay for the determination of itraconazole and hydroxy itraconazole concentrations.
| Parameter | HPLC | Bioassay | Key Findings | Reference |
| Specificity | High; can distinguish between itraconazole and hydroxy itraconazole. | Lower; measures total antifungal activity, including the parent drug and all active metabolites. | HPLC provides specific concentrations of both the parent drug and its metabolite. | [1][2][3] |
| Correlation | - | - | A strong correlation (r = 0.98) was found between total drug concentration (itraconazole + hydroxy itraconazole) measured by HPLC and a bioassay using hydroxy itraconazole standards.[1][3] A linear relationship (r = 0.94) was observed between the sum of itraconazole and hydroxy itraconazole concentrations by HPLC and a bioassay using Paecilomyces variotii.[4] | [1][3][4] |
| Accuracy | Considered the "gold standard" for accurate quantification of individual compounds. | Can overestimate total drug concentration when using itraconazole standards because hydroxy itraconazole can be more biologically active than itraconazole against the test organism.[4][5][6] Using hydroxy itraconazole standards improves accuracy and correlation with HPLC.[1][3] | Bioassay results can be approximately 20% higher than the sum of itraconazole and hydroxy itraconazole concentrations determined by HPLC.[4] | [1][3][4][5][6] |
| Hydroxy Itraconazole to Itraconazole Ratio | The ratio of hydroxy itraconazole to itraconazole in serum samples was found to vary widely, ranging from 0.76 to 3.2.[1][5] On average, the concentration of hydroxy itraconazole in serum was 1.6 times higher than that of itraconazole.[4] | Not applicable, as it measures total activity. | The variable ratio highlights the importance of specifically measuring hydroxy itraconazole, as its contribution to the total antifungal activity can be substantial. | [1][4][5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a validated HPLC method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma.[2]
1. Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., loratidine).
-
Perform a liquid-liquid extraction using a mixture of hexane (B92381) and dichloromethane (B109758) (70:30 v/v).
-
Vortex the mixture and then centrifuge to separate the layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of [0.01% triethylamine (B128534) solution adjusted to pH 2.8 with orthophosphoric acid-acetonitrile (46:54)]-isopropanol (90:10, v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detection with excitation at 264 nm and emission at 380 nm.[2]
-
Quantification: Create a standard curve using known concentrations of itraconazole and hydroxy itraconazole. The concentration in the samples is determined by comparing the peak areas to the standard curve.
Bioassay Method
This protocol outlines a microbiological bioassay for determining the total antifungal activity of itraconazole and hydroxy itraconazole in serum.[1][3]
1. Materials:
-
Test Organism: A susceptible fungal strain (e.g., Candida species).[1]
-
Culture Medium: Appropriate agar (B569324) medium (e.g., yeast nitrogen base with glucose).
-
Standards: Hydroxy itraconazole standards of known concentrations. The use of hydroxy itraconazole standards provides a more accurate correlation with HPLC results.[1][3]
2. Assay Procedure:
-
Prepare agar plates seeded with the test organism.
-
Create wells in the agar.
-
Add patient serum samples and a series of hydroxy itraconazole standards to the wells.
-
Incubate the plates under suitable conditions (e.g., 37°C for 48 hours) to allow for fungal growth.[3]
3. Data Analysis:
-
Measure the diameter of the zones of inhibition around each well.
-
Create a standard curve by plotting the zone diameters of the standards against their known concentrations.
-
Determine the total antifungal concentration in the patient samples by interpolating their zone diameters on the standard curve.
Visualizations
Caption: Experimental workflow for comparing HPLC and bioassay.
Caption: Logical relationship between HPLC and bioassay.
References
- 1. Bioassay for serum itraconazole concentrations using hydroxyitraconazole standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Determination of itraconazole and hydroxy-itraconazole in sera using high-performance-liquid-chromatography and a bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Bioassay for serum itraconazole concentrations using hydroxyitraconazole standards | Semantic Scholar [semanticscholar.org]
- 6. Discrepancies in bioassay and chromatography determinations explained by metabolism of itraconazole to hydroxyitraconazole: studies of interpatient variations in concentrations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Hydroxy Itraconazole Quantification
This guide provides a comparative overview of validated analytical methods for the quantification of hydroxy itraconazole (B105839), the active metabolite of the antifungal agent itraconazole. The focus is on providing researchers, scientists, and drug development professionals with objective performance data and detailed experimental protocols to aid in the selection and implementation of the most suitable analytical method for their research needs. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which has largely superseded older methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) due to its superior sensitivity and specificity.[1]
Comparative Performance of Analytical Methods
The following table summarizes the key performance parameters of various validated LC-MS/MS methods for the quantification of hydroxy itraconazole in human plasma. This data facilitates a direct comparison of the different approaches.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 1 - 250[2][3] | 0.946 - 224.908[1] | 5 - 2500[4] | 0.025 - 5 µg/mL |
| Sample Volume | 100 µL Plasma[2][3] | Not Specified | 150 µL Plasma[4] | Not Specified |
| Extraction Method | Protein Precipitation[2][3] | Solid Phase Extraction[1] | Solid-Supported Liquid Extraction[4] | Liquid-Liquid Extraction[5] |
| Internal Standard | ITZ-OH-D5[2] | Hydroxy Itraconazole-d8[1] | Not Specified | Not Specified |
| Intra-day Precision (%RSD) | ≤15%[1] | 0.88% - 6.11%[6] | <7.7%[5] | Not Specified |
| Inter-day Precision (%RSD) | ≤15%[1] | 2.05% - 8.09%[6] | <9.2%[5] | Not Specified |
| Accuracy | Within ±15% of nominal | 90.13% - 102.77%[6] | 92.6% - 109%[5] | Within 100 ± 10% |
| Mean Recovery (%) | Not Specified | 53.73%[1] | 112.9%[4] | >80% |
| LC Run Time (min) | 4[2] | Not Specified | Not Specified | 4.5[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Method 1: LC-MS/MS with Protein Precipitation
This method is characterized by its simple and rapid sample preparation.
-
Sample Preparation:
-
To 100 µL of human plasma in a 96-well plate, add 50 µL of the internal standard solution (100 ng/mL ITZ-OH-D5 in methanol).
-
Precipitate proteins by adding 400 µL of 0.5% formic acid in acetonitrile.
-
Vortex the plate for 1 minute and then centrifuge at 3500 rpm for 5 minutes.[2]
-
The supernatant is then ready for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm.[2]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Flow Rate: 0.500 mL/min.[2]
-
Gradient: Start at 40% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 0.5 min, and return to 40% B.[2]
-
Column Temperature: 40°C.[2]
-
Autosampler Temperature: 15°C.[2]
-
-
Mass Spectrometry:
-
The specific parameters for the mass spectrometer (e.g., ion source, voltages, and MRM transitions) should be optimized for the specific instrument being used.
-
Method 2: LC-MS/MS with Solid Phase Extraction
This method offers cleaner extracts compared to protein precipitation, potentially reducing matrix effects.
-
Sample Preparation:
-
Condition a solid phase extraction cartridge (e.g., Oasis® HLB 1cc 30mg) according to the manufacturer's instructions.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
While specific details are not fully provided in the search results, a typical setup would involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate) and an organic component (e.g., methanol (B129727) or acetonitrile). Mass spectrometric detection would be performed in the Multiple Reaction Monitoring (MRM) mode.
-
Analytical Method Workflow
The following diagram illustrates a typical workflow for the bioanalytical validation of hydroxy itraconazole in a research or clinical setting.
Caption: A typical bioanalytical workflow for hydroxy itraconazole quantification.
Alternative Analytical Methods
While LC-MS/MS is the predominant technique, other methods have been used for the analysis of itraconazole and its metabolites.
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FL): Several HPLC methods with UV or fluorometric detection have been reported.[1] However, these methods are generally considered less selective and reliable compared to LC-MS/MS.[1] They may be suitable for the analysis of bulk drug and pharmaceutical dosage forms where the concentration of the analyte is high and the matrix is less complex.[7]
-
Bioassay: A biological assay using a strain of Paecilomyces variotii has been compared with HPLC.[8] The bioassay results showed a linear relationship with the sum of itraconazole and hydroxy itraconazole concentrations determined by HPLC.[8] However, bioassays can be influenced by other active metabolites and may show higher values than chromatographic methods.[8][9]
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a fast and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization method for simultaneous quantitation of voriconazole, itraconazole and its active metabolite hydroxyitraconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Determination of itraconazole and hydroxy-itraconazole in sera using high-performance-liquid-chromatography and a bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Hydroxy Itraconazole Versus Itraconazole
For researchers and professionals in drug development, understanding the comparative efficacy of a drug and its active metabolites is crucial for optimizing therapeutic strategies. This guide provides an objective comparison of the in vivo efficacy of the antifungal agent itraconazole (B105839) and its major active metabolite, hydroxy itraconazole. The comparison is supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Executive Summary
Itraconazole is a broad-spectrum triazole antifungal agent that undergoes extensive hepatic metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form hydroxy itraconazole.[1] This metabolite is not only active but circulates in the plasma at concentrations often higher than the parent drug.[2][3] While in vitro studies demonstrate that itraconazole and hydroxy itraconazole possess comparable antifungal activity against a wide array of fungal pathogens,[1][4][5] emerging in vivo evidence suggests that hydroxy itraconazole's pharmacokinetic profile may lead to a greater contribution to the overall clinical efficacy. Specifically, the free, unbound concentration of hydroxy itraconazole in plasma, which is the pharmacologically active fraction, is significantly higher than that of itraconazole.[6]
In Vitro Activity: A Foundation of Equivalence
Microbroth dilution tests have consistently shown that the 50% inhibitory concentrations (IC50) for itraconazole and hydroxy itraconazole are nearly identical for approximately 90% of a vast number of fungal isolates, spanning 48 genera.[1][4] However, minor variations have been observed, with some studies indicating that itraconazole may be slightly more potent against certain species, such as Candida glabrata and Trichophyton mentagrophytes, or in different culture media.[1][7][8]
In Vivo Pharmacokinetics and Efficacy: The Decisive Advantage of the Metabolite
The in vivo environment introduces complex pharmacokinetic factors that significantly influence drug efficacy. A pivotal study revealed that the unbound, or free, fraction of hydroxy itraconazole in plasma is approximately 8.5-fold higher than that of itraconazole.[6] Consequently, the free plasma concentration of the metabolite is about 10.4 times greater than the parent drug.[6] This is a critical finding, as it is the unbound drug that is available to exert its antifungal effect. Given their similar in vitro potencies, the substantially higher free concentration of hydroxy itraconazole strongly suggests it is the primary contributor to the in vivo antifungal effect.[6]
Quantitative Data Summary
The following tables summarize key quantitative data comparing the pharmacokinetic and pharmacodynamic parameters of itraconazole and its hydroxy metabolite.
Table 1: Comparative In Vivo Free Plasma Concentrations
| Compound | Average Percent Free Fraction (%) | Average Free Concentration (ng/mL) | Fold Difference (Metabolite vs. Parent) |
| Itraconazole | 0.024 ± 0.016 | 0.188 ± 0.123 | - |
| Hydroxy Itraconazole | 0.251 ± 0.109 | 1.449 ± 1.017 | 8.52 (Free Fraction), 10.42 (Free Concentration) |
Data sourced from a study involving 18 samples from 11 adult patients receiving oral itraconazole.[6]
Table 2: Comparative Pharmacodynamic Ratios in Plasma
| Fungal Species | Parameter | Itraconazole | Hydroxy Itraconazole |
| Aspergillus fumigatus | Cmax/MIC90 | 1.1 | 1.7 |
| AUC/MIC90 | 17.2 | 30.1 | |
| Aspergillus flavus | Cmax/MIC90 | 2.1 | 3.3 |
| AUC/MIC90 | 34.4 | 60.2 | |
| Coccidioides immitis | Cmax/MIC90 | 8.4 | 13.2 |
| AUC/MIC90 | 138 | 241 | |
| Candida albicans | Cmax/MIC90 | 17.5 | 27.5 |
| AUC/MIC90 | 287 | 502 |
Cmax/MIC90: Ratio of maximum plasma concentration to the minimum inhibitory concentration for 90% of isolates. AUC/MIC90: Ratio of the area under the concentration-time curve to the MIC90. Data indicates that for a given MIC, hydroxy itraconazole achieves a more favorable pharmacodynamic profile.[9]
Experimental Protocols
Quantification of Free Drug Concentrations
The in vivo free concentrations of itraconazole and hydroxy itraconazole were determined using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method combined with equilibrium dialysis.[6]
-
Sample Collection: Plasma samples were collected from patients undergoing oral itraconazole therapy.[6]
-
Equilibrium Dialysis: To separate the free drug from the protein-bound drug, plasma samples were dialyzed against a protein-free buffer until equilibrium was reached. This process allows the unbound drug to diffuse across a semipermeable membrane.
-
UHPLC-MS/MS Analysis: The dialysate containing the free drug was then analyzed. The UHPLC system separates the compounds, which are then ionized and detected by the mass spectrometer, allowing for precise and sensitive quantification.[6] The lower limits of quantification were 0.025 ng/mL for free itraconazole and 0.25 ng/mL for free hydroxy itraconazole.[6]
In Vitro Susceptibility Testing
The antifungal activity of itraconazole and hydroxy itraconazole was compared using a microbroth dilution method.[8]
-
Isolate Preparation: A large number of clinical fungal isolates were cultured on appropriate agar (B569324) media to induce sporulation.[8]
-
Inoculum Standardization: The resulting conidia were suspended in a solution, and the turbidity was adjusted spectrophotometrically to a standard optical density to ensure a consistent number of fungal cells in each test.[8]
-
Microdilution Assay: The standardized inoculum was added to microtiter plates containing serial dilutions of itraconazole and hydroxy itraconazole in buffered RPMI 1640 medium.
-
Incubation and Endpoint Determination: The plates were incubated at a controlled temperature until visible growth was observed in the drug-free control wells. The IC50 was then determined as the lowest drug concentration that inhibited 50% of fungal growth compared to the control.
Visualizing the Pathway and Mechanism
The following diagrams illustrate the metabolic conversion of itraconazole and the shared mechanism of action of both the parent drug and its active metabolite.
Caption: Metabolism of Itraconazole and its antifungal action.
Conclusion
While itraconazole and hydroxy itraconazole exhibit comparable in vitro antifungal potency, their in vivo pharmacokinetic profiles differ significantly. The substantially higher free plasma concentration of hydroxy itraconazole suggests that it is the dominant contributor to the overall in vivo antifungal efficacy of itraconazole therapy. This understanding is critical for the interpretation of therapeutic drug monitoring data, where the combined concentrations of both parent and metabolite should be considered to accurately assess therapeutic potential.[1] Future research should continue to explore the clinical implications of this parent-metabolite relationship in various patient populations and against a broader range of fungal pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Itraconazole and hydroxyitraconazole | Synnovis [synnovis.co.uk]
- 3. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The active metabolite hydroxyitraconazole has substantially higher in vivo free fraction and free concentrations compared to itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Intrapulmonary Pharmacokinetics and Pharmacodynamics of Itraconazole and 14-Hydroxyitraconazole at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Itraconazole and its Active Metabolite, Hydroxy Itraconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the broad-spectrum antifungal agent itraconazole (B105839) and its major, pharmacologically active metabolite, hydroxy itraconazole. Understanding the distinct and overlapping pharmacokinetic characteristics of these two compounds is crucial for optimizing therapeutic efficacy and safety in drug development and clinical practice. Itraconazole is metabolized to hydroxy itraconazole, which also possesses significant antifungal activity.[1]
Comparative Pharmacokinetic Profiles
Itraconazole exhibits complex and highly variable pharmacokinetics, which are significantly influenced by its formulation and administration conditions.[2][3] Its primary metabolite, hydroxy itraconazole, generally presents at higher concentrations in the plasma than the parent drug and contributes substantially to the overall therapeutic effect.[1][4]
Absorption and Metabolism
Itraconazole is a highly lipophilic compound with variable oral absorption influenced by food and gastric acidity.[4][5][6] Formulations like SUBA-itraconazole have been developed to improve bioavailability.[2][7] Following oral administration, itraconazole undergoes extensive first-pass metabolism, primarily in the liver and intestine, by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][8] This metabolic process yields hydroxy itraconazole.[2][8] Interestingly, hydroxy itraconazole formed in the intestine can inhibit hepatic CYP3A4, thereby increasing the hepatic availability and bioavailability of the parent itraconazole.[8]
The relationship between the concentrations of itraconazole and hydroxy itraconazole can be highly variable, making it difficult to predict the metabolite level based solely on the parent drug concentration.[4][9] Generally, at steady state, plasma concentrations of hydroxy itraconazole are higher than those of itraconazole.[1][4]
Distribution
Both itraconazole and hydroxy itraconazole are widely distributed in the body. Due to its lipophilicity, itraconazole accumulates in tissues such as the skin, nails, and fatty tissues.[5] Studies have shown that both compounds achieve significantly higher concentrations in alveolar cells (AC) compared to plasma or epithelial lining fluid (ELF), which is advantageous for treating respiratory fungal infections.[10]
Elimination
The elimination of itraconazole is dose-dependent, with the half-life increasing at higher doses.[11][12] Both itraconazole and hydroxy itraconazole exhibit nonlinear kinetics.[2][3] The half-life of hydroxy itraconazole is generally longer than that of the parent drug across different body compartments.[10] Itraconazole is primarily excreted as inactive metabolites in the urine and feces.[5]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key quantitative pharmacokinetic data for itraconazole and hydroxy itraconazole from published studies.
Table 1: Steady-State Pharmacokinetic Parameters in Healthy Volunteers (200 mg oral dose, twice daily) [10]
| Parameter | Compartment | Itraconazole (Mean ± SD) | Hydroxy Itraconazole (Mean ± SD) |
| Cmax (µg/mL) | Plasma | 2.1 ± 0.8 | 3.3 ± 1.0 |
| ELF | 0.5 ± 0.7 | 1.0 ± 0.9 | |
| AC | 5.5 ± 2.9 | 6.6 ± 3.1 | |
| AUC₀₋₂₄ (µg·h/mL) | Plasma | 34.4 | 60.2 |
| ELF | 7.4 | 18.9 | |
| AC | 101 | 134 | |
| Half-life (h) | Plasma | 23.1 | 37.2 |
| ELF | 33.2 | 48.3 | |
| AC | 15.7 | 45.6 |
Cmax: Maximum concentration; AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours; SD: Standard Deviation; ELF: Epithelial Lining Fluid; AC: Alveolar Cells.
Table 2: Comparative Pharmacokinetics of SUBA-Itraconazole vs. Conventional Itraconazole (Sporanox) [2]
| Parameter | Condition | SUBA-Itraconazole | Conventional Itraconazole |
| Relative Bioavailability | N/A | 173% | 100% |
| Between-Subject Variability | N/A | 21% less variable | Higher variability |
| Effect of Food | Bioavailability | 27% reduction | N/A |
| Absorption Rate | 58% reduction | N/A |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of pharmacokinetic data. Below is a representative experimental protocol synthesized from the cited literature.
Study Design: Intrapulmonary Pharmacokinetics at Steady State [10]
-
Objective: To determine the steady-state intrapulmonary pharmacokinetic parameters of orally administered itraconazole and hydroxy itraconazole.
-
Subjects: Healthy adult volunteers.
-
Drug Administration: Subjects received an oral dose of 200 mg of itraconazole every 12 hours for a total of 10 doses to ensure steady-state conditions.
-
Sample Collection:
-
Blood samples were collected at various time points.
-
Standardized bronchoscopy and bronchoalveolar lavage (BAL) were performed on subgroups of volunteers at 4, 8, 12, 16, and 24 hours after the final dose.
-
Plasma, BAL fluid, and alveolar cells (AC) were separated for analysis.
-
-
Analytical Method:
-
Concentrations of itraconazole and hydroxy itraconazole in plasma, BAL fluid, and AC were measured using a validated high-pressure liquid chromatography (HPLC) assay.[10][11][13] The accuracy for itraconazole and hydroxy itraconazole assays typically ranges from 97.1%-98.7% and 94.7%-99.5%, respectively, with precision (coefficients of variation) between 1.0%-3.4% and 1.4%-3.1%.[13]
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis was used to derive pharmacokinetic parameters such as Cmax, AUC, and half-life for both compounds in each compartment (plasma, ELF, and AC).[10]
-
Visualizations
Metabolic Pathway of Itraconazole
Caption: Metabolic conversion of Itraconazole to Hydroxy Itraconazole via CYP3A4.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study of Itraconazole.
References
- 1. Itraconazole and hydroxyitraconazole | Synnovis [synnovis.co.uk]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxyitraconazole, formed during intestinal first-pass metabolism of itraconazole, controls the time course of hepatic CYP3A inhibition and the bioavailability of itraconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. Intrapulmonary Pharmacokinetics and Pharmacodynamics of Itraconazole and 14-Hydroxyitraconazole at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of itraconazole and hydroxyitraconazole in healthy subjects after single and multiple doses of a novel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Repurposing antifungals: population pharmacokinetics of itraconazole and hydroxy-itraconazole following administration of a nanocrystal formulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of a Novel Hydroxy Itraconazole Formulation
This guide provides a comprehensive comparison of a new formulation of Hydroxy Itraconazole (B105839), the active metabolite of the broad-spectrum antifungal agent Itraconazole. The focus is on presenting objective performance data against conventional alternatives, supported by detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development. New formulations are typically developed for the parent drug, Itraconazole, to enhance the systemic exposure of its active metabolite, Hydroxy Itraconazole.
Data Presentation
The following tables summarize the quantitative data from comparative studies of various Itraconazole formulations, with a focus on the resulting pharmacokinetic parameters of Hydroxy Itraconazole.
Table 1: In-Vivo Pharmacokinetic Comparison of Hydroxy Itraconazole after Administration of Different Itraconazole Formulations
| Formulation | Subject | Key Pharmacokinetic Parameter (Hydroxy Itraconazole) | Value | Fold Increase vs. Conventional |
| SUBA-Itraconazole | Healthy Adults (Fasted) | Cmax | Lower than conventional | 0.80x |
| AUCinf | Lower than conventional | 0.95x | ||
| SUBA-Itraconazole | Healthy Adults (Fed) | Cmax | Higher than conventional | 1.62x |
| AUCinf | Higher than conventional | 1.23x | ||
| Nanocrystal Formulation (NCF) | Healthy Subjects | Steady-state Cmin | 1.79 mg/L (± 0.21) | Not directly compared |
| Itraconazole-loaded liposomes (ITZ-LPs) | Rats | AUC0→24 h | 155.47 mg/L·h | 1.78x |
| Itraconazole Microemulsion | Albino Wistar Rats | Relative Bioavailability | - | ~3.41x |
| Solid Dispersion (SD) Pellets | Rats | AUC0–48h | 2969.7 ± 720.6 ng·h·mL−1 | ~2.76x |
Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; Cmin: Minimum plasma concentration.
Table 2: In-Vitro Dissolution of Various Itraconazole Formulations
| Formulation | Dissolution Medium | Time Point (min) | % Drug Released |
| Innovator Product | Phosphate buffer (pH 6.8) + 0.5% SLS | 60 | 90% |
| Generic Brand 1 (i-Tyza) | Phosphate buffer (pH 6.8) + 0.5% SLS | 60 | 96% |
| Nanocrystals (F7) | 0.1N HCl + 0.5% SLS | 20 | 80.91% |
| Marketed Product (for comparison) | 0.1N HCl + 0.5% SLS | 20 | 41.28% |
| Cocrystal Formulation (B16) | 0.1 N HCl | 120 | 40.12% |
| Pure Itraconazole | 0.1 N HCl | 120 | 32.65% |
SLS: Sodium Lauryl Sulfate
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In-Vivo Pharmacokinetic Study in Healthy Volunteers
-
Study Design: An open-label, single-dose, randomized, crossover bioequivalence study is a common design.[1][2][3]
-
Subjects: Healthy adult male or female volunteers, typically non-smokers, with a body mass index within a specified range.
-
Procedure:
-
Subjects are divided into groups and receive a single dose of either the new formulation or the conventional formulation, under fasted or fed conditions.[1][3]
-
A standardized meal is provided for the fed condition.
-
Blood samples are collected in heparinized tubes at predetermined time points before and after drug administration.[4]
-
Plasma is separated by centrifugation.
-
Concentrations of Itraconazole and Hydroxy Itraconazole in plasma are determined using a validated high-performance liquid chromatography (HPLC) method.[4][5]
-
-
Pharmacokinetic Analysis: Key parameters such as Cmax, Tmax (time to reach Cmax), and AUC are calculated from the plasma concentration-time data.
In-Vitro Dissolution Testing
-
Apparatus: A USP Type II (Paddle) apparatus is commonly used.[6]
-
Dissolution Media: Various media are used to simulate different physiological conditions, such as:
-
Procedure:
-
The dissolution vessel is filled with a specified volume (e.g., 900 ml) of the chosen medium and maintained at 37°C ± 0.5°C.[6]
-
The paddle speed is set to a specific rpm (e.g., 100 rpm).[6]
-
One capsule of the formulation is added to each vessel.
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 15, 30, 45, and 60 minutes).[6]
-
The withdrawn volume is replaced with fresh medium.
-
The concentration of the dissolved drug in the aliquots is determined by a suitable analytical method like UV spectrophotometry or HPLC.
-
Antifungal Activity Assay (MIC Determination)
-
Method: A common method is the colorimetric MTT [3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H tetrazolium bromide] assay.[7]
-
Fungal Strains: Clinically relevant fungal strains such as Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans are used.[7]
-
Procedure:
-
The assay is performed in microtiter plates containing a suitable growth medium (e.g., RPMI 1640).[8]
-
Serial dilutions of Itraconazole and Hydroxy Itraconazole are prepared in the wells.
-
A standardized inoculum of the fungal suspension is added to each well.
-
The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 48 hours).[8]
-
After incubation, the MTT solution is added, and the plates are further incubated to allow for the formation of formazan (B1609692) by viable fungal cells.
-
The absorbance is read using a microplate reader to determine the Minimum Inhibitory Concentration (MIC), which is the lowest drug concentration that inhibits visible growth.[8]
-
Mandatory Visualizations
Experimental Workflow for New Formulation Validation
Caption: Workflow for the validation of a new drug formulation.
Itraconazole's Mechanism of Action
Caption: Signaling pathway of Itraconazole's antifungal action.
References
- 1. Bioavailability of Single-Dose SUBA-Itraconazole Compared to Conventional Itraconazole under Fasted and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of itraconazole and its active metabolite in plasma by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Comparative Guide to Reference Standards for Hydroxy Itraconazole Validation
This guide provides a comprehensive comparison of analytical methodologies for the validation of Hydroxy Itraconazole (B105839), the primary active metabolite of the antifungal agent Itraconazole. Given that Hydroxy Itraconazole possesses antifungal activity comparable to its parent drug, accurate quantification is crucial for therapeutic drug monitoring and pharmacokinetic studies.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data.
Comparison of Analytical Methods
The quantification of Hydroxy Itraconazole in biological matrices is primarily achieved through High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and bioassays. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and application.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is a widely used technique for quantifying Itraconazole and Hydroxy Itraconazole. While robust and reliable, HPLC methods can sometimes be less selective compared to mass spectrometry.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher specificity and sensitivity, making it ideal for routine plasma sample analysis where low concentrations are expected.[3] It is often considered the gold standard for pharmacokinetic studies.
-
Bioassays: These assays measure the total antifungal activity in a sample. Consequently, results from bioassays are generally higher than those from HPLC or LC-MS because they reflect the combined activity of Itraconazole and the potent Hydroxy Itraconazole metabolite.[2][4] The sum of Itraconazole and Hydroxy Itraconazole concentrations determined by HPLC shows a strong linear relationship with the concentrations obtained by bioassay.[5]
The metabolic conversion of Itraconazole is a key consideration in its analysis.
Performance Data Comparison
The following tables summarize quantitative data from various validation studies for the analysis of Hydroxy Itraconazole, providing a clear comparison of key performance characteristics as defined by ICH guidelines.[6][7]
Table 1: Comparison of Linearity and Quantitation Limits
| Method | Analyte | Linearity Range (ng/mL) | Lower Limit of Quantitation (LOQ) (ng/mL) | Correlation Coefficient (r²) |
| LC-MS/MS [3] | Hydroxy Itraconazole | 0.946 - 224.908 | 0.946 | Not Specified |
| HPLC-UV [8] | Hydroxy Itraconazole | 14.5 - 753 (µg/L) | 2 - 5 (µg/L)* | Not Specified |
| RP-HPLC [9] | Itraconazole | 4 - 40 (µg/mL) | 2.26 (µg/mL) | 0.9993 |
| RP-HPLC [10] | Itraconazole | 10 - 60 (µg/mL) | Not Specified | 0.996 |
| UV-Spectroscopy [11] | Itraconazole | 0.2 - 1.0 (µg/mL) | 0.43 (µg/mL) | Not Specified |
*Note: LOQ for the overall assay of Itraconazole in plasma.
Table 2: Comparison of Accuracy and Precision
| Method | Analyte | Accuracy (% Recovery) | Precision (% RSD) |
| LC-MS/MS [3] | Hydroxy Itraconazole | Mean Recovery: 53.73% (50.4% - 57.1%) | Intra-day & Inter-day RSD ≤15% |
| HPLC-UV [8] | Hydroxy Itraconazole | 94.7% - 99.5% | 1.4% - 3.1% |
| RP-HPLC [9] | Itraconazole | 99.83% - 100.12% | < 2.0% |
| RP-HPLC [12] | Itraconazole | 98% - 102% | < 2% |
Experimental Protocols
A crucial part of method validation is a detailed, reproducible protocol.[13][14] The following is a representative protocol for the quantification of Hydroxy Itraconazole using RP-HPLC, synthesized from common practices in the literature.
Protocol: RP-HPLC Method for Hydroxy Itraconazole Quantification
1. Objective: To develop and validate a simple, accurate, and precise RP-HPLC method for the routine analysis of Itraconazole and Hydroxy Itraconazole in plasma.[10]
2. Materials and Reagents:
-
Hydroxy Itraconazole Reference Standard
-
Itraconazole Reference Standard
-
Acetonitrile (HPLC Grade)[10]
-
Methanol (HPLC Grade)[15]
-
Water (HPLC Grade)[10]
-
Glacial Acetic Acid or other buffers (e.g., Phosphate)[10][15]
-
Blank Human Plasma
3. Instrumentation:
-
HPLC system with UV-Visible Detector (e.g., Shimadzu Prominence)[10]
-
Reverse Phase C18 Column (e.g., 250 x 4.6 mm, 5µm particle size)[10]
-
Sonicator
4. Preparation of Solutions:
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and a buffer (e.g., 0.1% w/v glacial acetic acid) in a specific ratio (e.g., 50:50 v/v).[10]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Hydroxy Itraconazole reference standard into a 100 mL volumetric flask. Dissolve in methanol, sonicate for 5 minutes, and make up the volume with methanol.[9][15]
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.[12]
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working standard solution with the mobile phase to achieve a desired concentration range (e.g., 10-60 µg/mL).[10]
5. Sample Preparation (from Plasma):
-
Employ a liquid-liquid or solid-phase extraction procedure to isolate the analytes from the plasma matrix.[3]
-
Reconstitute the dried extract in the mobile phase before injection.
6. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[10]
-
Detection Wavelength: Scan for maximum absorbance between 200-400 nm; typically around 260 nm for Itraconazole and its metabolites (e.g., 264 nm).[10][16]
-
Column Temperature: Ambient
-
Run Time: Sufficient to allow for the elution of both Hydroxy Itraconazole and Itraconazole.
7. Validation Procedure: The analytical method must be validated according to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][17]
References
- 1. The clinical pharmacokinetics of itraconazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Determination of itraconazole and hydroxy-itraconazole in sera using high-performance-liquid-chromatography and a bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. jetir.org [jetir.org]
- 12. journalijsra.com [journalijsra.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. routledge.com [routledge.com]
- 15. ijrpr.com [ijrpr.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. emerypharma.com [emerypharma.com]
A Comparative Analysis of the Metabolic Stability of Itraconazole and its Active Metabolite, Hydroxy Itraconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of the antifungal agent itraconazole (B105839) and its major active metabolite, hydroxy itraconazole. The information presented herein, supported by experimental data, is intended to assist researchers and professionals in the field of drug development in understanding the pharmacokinetic profiles of these two compounds.
Introduction
Itraconazole is a broad-spectrum triazole antifungal agent that undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] This metabolic process leads to the formation of several metabolites, with hydroxy itraconazole being the most prominent and pharmacologically active.[1][3] Notably, plasma concentrations of hydroxy itraconazole can be equivalent to or even exceed those of the parent drug, itraconazole.[1][4] Both itraconazole and hydroxy itraconazole are potent inhibitors of CYP3A4, a characteristic that has significant implications for potential drug-drug interactions.[5][6] Understanding the relative metabolic stability of itraconazole and hydroxy itraconazole is crucial for predicting their pharmacokinetic behavior, optimizing dosing regimens, and assessing their potential for clinical efficacy and drug interactions.
Quantitative Comparison of Metabolic Parameters
The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of itraconazole and hydroxy itraconazole.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Apparent Km (unbound) (nM) | Intrinsic Clearance (CLint) (mL/min/nmol CYP3A4) |
| Itraconazole | 3.9 | 69.3 |
| Hydroxy Itraconazole | 27 | 19.8 |
Source: Data extracted from a study on the role of itraconazole metabolites in CYP3A4 inhibition.[6]
Table 2: In Vivo Pharmacokinetic Parameters
| Parameter | Itraconazole | Hydroxy Itraconazole | Species/Study Population |
| Half-life (t½) | ~24-42 hours | ~27-37 hours | Healthy Volunteers |
| Half-life (t½) in Plasma | 23.1 hours | 37.2 hours | Healthy Volunteers |
| Half-life (t½) in Epithelial Lining Fluid (ELF) | 33.2 hours | 48.3 hours | Healthy Volunteers |
| Half-life (t½) in Alveolar Cells (AC) | 15.7 hours | 45.6 hours | Healthy Volunteers |
Note: Half-life values can vary depending on the formulation, dose, and patient population.
Metabolic Pathways
The primary metabolic pathway for itraconazole involves hydroxylation by CYP3A4 to form hydroxy itraconazole. Hydroxy itraconazole is also a substrate for CYP3A4, indicating that it undergoes further metabolism.[6]
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes
A representative experimental protocol for determining the in vitro metabolic stability of itraconazole and hydroxy itraconazole in human liver microsomes (HLM) is outlined below. This protocol is based on standard industry practices.
Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of itraconazole and hydroxy itraconazole in HLM.
Materials:
-
Test compounds (Itraconazole, Hydroxy Itraconazole)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound with known metabolic stability (e.g., a rapidly metabolized compound like verapamil (B1683045) and a slowly metabolized one like warfarin)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Experimental Workflow:
Procedure:
-
Preparation:
-
Prepare stock solutions of itraconazole, hydroxy itraconazole, and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing HLM and phosphate buffer. The final protein concentration of HLM is typically in the range of 0.2-1.0 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM incubation mixture to 37°C.
-
Add the test compound or control compound to the HLM mixture at a low concentration (typically 1 µM) to ensure first-order kinetics.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
Discussion
The available in vitro data indicates that itraconazole has a higher intrinsic clearance in human liver microsomes compared to hydroxy itraconazole, suggesting that it is more rapidly metabolized by CYP3A4. The lower apparent Km of itraconazole also suggests a higher affinity for the enzyme compared to its hydroxylated metabolite. This is consistent with the role of hydroxy itraconazole as a primary metabolite.
In vivo pharmacokinetic data shows that both compounds have relatively long half-lives, with the half-life of hydroxy itraconazole being comparable to or slightly longer than that of itraconazole. The concentrations of hydroxy itraconazole in various tissues, such as epithelial lining fluid and alveolar cells, can be substantial, contributing significantly to the overall antifungal effect.
The fact that hydroxy itraconazole is also a substrate for CYP3A4 implies that it undergoes further metabolism, which contributes to its overall clearance from the body. The metabolic pathway of hydroxy itraconazole and its subsequent metabolites are areas that warrant further investigation for a complete understanding of the disposition of itraconazole.
Conclusion
References
- 1. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Itraconazole and Its Metabolite Hydroxyitraconazole on the Blood Concentrations of Cyclosporine and Tacrolimus in Lung Transplant Recipients [jstage.jst.go.jp]
- 5. Hydroxyitraconazole, formed during intestinal first-pass metabolism of itraconazole, controls the time course of hepatic CYP3A inhibition and the bioavailability of itraconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] ROLE OF ITRACONAZOLE METABOLITES IN CYP3A4 INHIBITION | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Peer-Reviewed Analytical Methods for Hydroxy Itraconazole
For researchers, scientists, and drug development professionals engaged in the study of the antifungal agent itraconazole (B105839), accurate quantification of its major active metabolite, hydroxy itraconazole, is critical. This guide provides a comparative overview of peer-reviewed methods for the analysis of hydroxy itraconazole, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are predominant in the field due to their high sensitivity and selectivity.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of various published methods for the analysis of hydroxy itraconazole in biological matrices, primarily human plasma.
| Method | Sample Preparation | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Recovery (%) | Reference |
| UPLC-MS/MS | Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether (TBME) | 1.000–597.920 | 1.000 | Not explicitly stated, but LLE was found to enhance recovery compared to SPE and protein precipitation. | [1] |
| LC-MS/MS | Protein Precipitation | 1–250 | 1 | Not explicitly stated, but optimized protein precipitation gave comparable recovery to LLE or SPE. | [2][3] |
| LC-MS/MS | Solid-Supported Liquid Extraction (SLE) | 5–2500 | 5 | 112.9 | [4] |
| LC-MS/MS | Solid Phase Extraction (SPE) | 1.09-406.77 | 1.09 | 53.73 | [5] |
| High-Speed LC-MS/MS | Protein Precipitation with acetonitrile (B52724) | 10 to 1000 µg/mL (Note: units likely a typo in source, should be ng/mL) | 10 | Not explicitly stated | [6][7] |
| HPLC-PDA | Not detailed | 0.25-16 µg/mL (250-16000 ng/mL) | 250 | 97.30-105.82 | [8] |
| HPLC with bioassay | Not detailed | Not applicable | Not applicable | Not applicable | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summaries of experimental protocols from the cited literature.
UPLC-MS/MS with Liquid-Liquid Extraction[1]
-
Sample Preparation: A liquid-liquid extraction method was employed using tert-butyl methyl ether (TBME) as the extraction solvent. This technique was reported to be more rugged and robust, enhancing sensitivity and recovery compared to solid-phase extraction and protein precipitation.[1]
-
Chromatography: Ultra-performance liquid chromatography (UPLC) was used for separation, taking advantage of sub-2-mm particle columns for high efficiency.[1]
-
Mass Spectrometry: A tandem mass spectrometer was used for detection and quantification.[1]
LC-MS/MS with Protein Precipitation[2][3]
-
Sample Preparation: A protein precipitation extraction was performed on 100 µL of plasma. The composition of the acid in the organic solvent used for precipitation was optimized to yield recovery comparable to more time-consuming liquid-liquid or solid-phase extractions.[2][3]
-
Chromatography and Mass Spectrometry: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) was used for analysis. Monitoring the halogen isotopic peak for itraconazole helped to avoid carryover and endogenous interferences, allowing for a lower limit of quantification.[2][3]
LC-MS/MS with Solid-Supported Liquid Extraction[4]
-
Sample Preparation: A solid-supported liquid extraction (SLE) method was used to extract itraconazole and its metabolites from 150 µL of human plasma.[4]
-
Chromatography: Reverse-phase chromatography was used for the separation of the analytes.[4]
-
Mass Spectrometry: Positive electrospray ionization mass spectrometry was used for detection. The method showed minimal ion suppression or enhancement.[4]
High-Speed LC-MS/MS with Deproteinization[6][7]
-
Sample Preparation: A simple deproteinization method was used for sample pretreatment. An acetonitrile solution of the internal standard was added to human plasma, and the deproteinized supernatant was diluted.[6][7]
-
Chromatography: A Shim-pack GIS column was used with reverse-phase separation.[6]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode was used with multiple reaction monitoring (MRM) for quantification.[6]
Visualizing the Analytical Workflow
A general workflow for the analysis of hydroxy itraconazole using LC-MS/MS is depicted below. This diagram illustrates the key steps from sample collection to data analysis.
Caption: General workflow for hydroxy itraconazole analysis by LC-MS/MS.
Concluding Remarks
The choice of an analytical method for hydroxy itraconazole determination will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. LC-MS/MS methods, particularly those employing UPLC, offer high sensitivity and short analysis times.[1] Sample preparation techniques vary, with protein precipitation offering a simpler and faster workflow, while liquid-liquid and solid-phase extraction may provide cleaner extracts and higher recovery.[1][2][7] For routine therapeutic drug monitoring, both HPLC and bioassays have been found to be suitable.[9] The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their needs.
References
- 1. Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of itraconazole and hydroxy-itraconazole in sera using high-performance-liquid-chromatography and a bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for rel-Hydroxy Itraconazole: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of rel-Hydroxy Itraconazole, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Given the conflicting information in available Safety Data Sheets (SDS), with some indicating potential hazards such as being harmful if swallowed and causing skin, eye, and respiratory irritation, a conservative approach to handling and disposal is imperative.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator is recommended.
Regulatory Framework for Pharmaceutical Waste
The disposal of chemical waste, including investigational compounds like this compound, is governed by a multi-tiered regulatory framework. All disposal activities must comply with federal, state, and local regulations.[2]
| Regulatory Body | Applicable Regulation | Key Requirements for this compound Disposal |
| EPA (Environmental Protection Agency) | RCRA (Resource Conservation and Recovery Act) | Governs the management of hazardous waste. While some SDSs state this compound is not hazardous, it is best practice to manage it as such unless confirmed otherwise by your institution's environmental health and safety (EHS) office.[3][4][5] |
| State and Local Agencies | Varies by Location | States and municipalities often have more stringent disposal requirements than federal regulations.[3][6] Always consult local guidelines. |
| OSHA (Occupational Safety and Health Administration) | Hazard Communication Standard | Requires proper labeling of chemical containers and training for personnel on safe handling and emergency procedures.[3] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste contractor, typically involving incineration.[4]
Step 1: Waste Identification and Segregation
-
Treat all this compound waste (pure compound, contaminated labware, and spill cleanup materials) as hazardous pharmaceutical waste.
-
Segregate this waste from other laboratory waste streams (e.g., regular trash, biohazardous waste, sharps).[3]
Step 2: Containerization
-
Use a dedicated, leak-proof, and durable waste container that is compatible with the chemical.
-
For RCRA-designated hazardous waste, a black waste container is the standard. If treated as non-hazardous pharmaceutical waste, a blue or white container may be used. Consult your EHS office for specific container requirements at your facility.
-
Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and any applicable hazard warnings.[3]
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from drains or water sources.[2]
Step 4: Arrange for Pickup and Disposal
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[4]
Emergency Procedures: Spill and Exposure
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure proper ventilation.
-
Don PPE: Wear the appropriate PPE as described in Section 1.
-
Containment: For powder spills, gently cover with a damp paper towel to avoid generating dust. For solutions, absorb with an inert, non-combustible material like vermiculite (B1170534) or sand.[2]
-
Cleanup: Carefully collect the absorbed material and any contaminated items (e.g., paper towels, gloves) and place them in the designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., alcohol), followed by soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.
Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[2] Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with water.[2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling rel-Hydroxy Itraconazole
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling rel-Hydroxy Itraconazole. The following procedures are designed to ensure the safe handling, use, and disposal of this active pharmaceutical ingredient (API).
Hazard Identification and Personal Protective Equipment
Conflicting information exists regarding the hazard classification of this compound. While one Safety Data Sheet (SDS) indicates no classification under the Globally Harmonized System (GHS), another classifies it as harmful if swallowed, a skin and eye irritant, and a respiratory tract irritant[1]. Therefore, it is imperative to handle this compound with caution, adhering to the more stringent safety protocols.
The following table summarizes the recommended Personal Protective Equipment (PPE) based on the potential hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving is recommended) | Protects against skin contact and irritation[1]. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from airborne particles and potential splashes[1]. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling the powder form to prevent respiratory tract irritation[1][2]. Use in a well-ventilated area is crucial[1][3]. |
| Body Protection | Disposable gown or laboratory coat | Prevents contamination of personal clothing[2]. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize exposure[4].
-
Assembly of Materials: Before commencing work, ensure all necessary equipment, including spatulas, weighing paper, solvents, and waste containers, are within the designated area to reduce movement and potential contamination.
2. Weighing and Aliquoting (Powder Form):
-
Perform all manipulations of the powdered compound within a certified chemical fume hood to control airborne particles.
-
Handle the powder gently to avoid the creation of dust clouds.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the compound.
3. Solution Preparation:
-
When dissolving the compound, slowly add the solvent to the powder to prevent splashing.
-
Keep containers covered or capped as much as possible during the dissolution process.
4. Post-Handling Decontamination:
-
After handling, thoroughly decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., 70% ethanol) to inactivate any residual API.
-
Wash hands thoroughly with soap and water after removing gloves[1].
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid Waste | - Place unused or expired this compound powder and any materials grossly contaminated (e.g., weighing paper, contaminated wipes) into a clearly labeled, sealed hazardous waste container. - This container should be designated for "Hazardous Pharmaceutical Waste" and is typically a black container[5]. |
| Liquid Waste | - Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. - Do not dispose of this waste down the drain[5]. |
| Contaminated PPE | - Dispose of all used gloves, disposable gowns, and other contaminated PPE in a designated hazardous waste bag. - This bag should be clearly labeled as "Hazardous Drug-Related Wastes"[6]. |
| Sharps | - Any needles or other sharps used in the handling of this compound must be disposed of in a designated sharps container labeled "HAZARDOUS DRUG WASTE ONLY"[6]. |
All hazardous waste must be disposed of through a licensed hazardous waste disposal company, typically via incineration, in accordance with federal, state, and local regulations[5][6][7].
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
